1-(2-Fluoroethyl)piperidin-4-ol
Description
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Properties
IUPAC Name |
1-(2-fluoroethyl)piperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14FNO/c8-3-6-9-4-1-7(10)2-5-9/h7,10H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUPRNALANWTJTB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)CCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14FNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80654505 | |
| Record name | 1-(2-Fluoroethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
492446-45-4 | |
| Record name | 1-(2-Fluoroethyl)piperidin-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80654505 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-Fluoroethyl)-4-hydroxypiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
1-(2-Fluoroethyl)piperidin-4-ol chemical properties
An In-depth Technical Guide to the Chemical Properties of 1-(2-Fluoroethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
1-(2-Fluoroethyl)piperidin-4-ol is a functionalized heterocyclic compound of increasing interest within medicinal chemistry and drug development. Its structure, combining a piperidine-4-ol core with an N-linked fluoroethyl chain, presents a unique confluence of properties that are advantageous for developing central nervous system (CNS) active agents. The piperidine moiety is a well-established scaffold in numerous pharmaceuticals, prized for its favorable pharmacokinetic profile and ability to interact with a variety of biological targets. The introduction of a fluorine atom, a common strategy in modern drug design, can significantly modulate key physicochemical properties such as basicity, lipophilicity, and metabolic stability. This guide provides a comprehensive overview of the chemical properties of 1-(2-Fluoroethyl)piperidin-4-ol, including its structure, synthesis, spectral characteristics, and reactivity. The information herein is intended to serve as a foundational resource for researchers engaged in the synthesis, modification, and application of this and related compounds.
Molecular Structure and Physicochemical Properties
The foundational structure of 1-(2-Fluoroethyl)piperidin-4-ol consists of a piperidine ring substituted at the 1-position with a 2-fluoroethyl group and at the 4-position with a hydroxyl group. This arrangement imparts a combination of polarity from the hydroxyl group and altered basicity due to the electron-withdrawing nature of the fluorine atom.
Table 1: Estimated Physicochemical Properties
| Property | Estimated Value | Scientific Rationale & Comparative Insights |
| Molecular Formula | C₇H₁₄FNO | - |
| Molecular Weight | 147.19 g/mol | - |
| Melting Point | 60-75 °C | Based on analogs such as 1-(2-aminoethyl)piperidin-4-ol (56.31 °C) and the parent piperidin-4-ol (86-90 °C). The fluoroethyl group may disrupt crystal packing compared to a simple ethyl or aminoethyl group, potentially lowering the melting point.[1] |
| Boiling Point | ~230-250 °C (at 760 mmHg) | Extrapolated from the boiling point of 1-(2-aminoethyl)piperidin-4-ol (~243-255 °C).[1] The fluoro-substituent is not expected to drastically alter the boiling point compared to the amino analog. |
| pKa (of conjugate acid) | 8.5 - 9.5 | The pKa of the piperidinium ion is typically around 11. The electron-withdrawing fluorine atom on the ethyl chain will decrease the basicity of the piperidine nitrogen, lowering the pKa compared to non-fluorinated N-alkyl piperidines. |
| LogP | 0.5 - 1.5 | The parent piperidin-4-ol has a LogP of approximately -0.3.[2] The addition of the ethyl group increases lipophilicity, while the fluorine atom can either increase or decrease LogP depending on the overall molecular context. A modest positive LogP is anticipated. |
| Water Solubility | Moderately Soluble | The hydroxyl group and the tertiary amine are expected to confer moderate aqueous solubility. Analogs like 4-(4-Chlorophenyl)piperidin-4-ol have water solubility in the range of 340 mg/L.[3] |
Synthesis and Purification
The most direct and industrially scalable approach to synthesizing 1-(2-Fluoroethyl)piperidin-4-ol is through the N-alkylation of piperidin-4-ol. This method is well-precedented for the preparation of N-substituted piperidines.
Proposed Synthetic Workflow
Caption: Proposed synthesis workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Detailed Experimental Protocol
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in a suitable polar aprotic solvent such as acetonitrile or DMF, is added a mild inorganic base like potassium carbonate (1.5-2.0 eq). The use of a non-nucleophilic base is crucial to prevent side reactions with the alkylating agent.
-
Addition of Alkylating Agent: 1-Bromo-2-fluoroethane or 2-fluoroethyl tosylate (1.1 eq) is added to the stirred suspension. A tosylate is often a better leaving group, potentially leading to higher yields and milder reaction conditions.
-
Reaction Conditions: The reaction mixture is heated to 60-80 °C and monitored by TLC or LC-MS until consumption of the starting material is complete (typically 4-12 hours). The elevated temperature is necessary to drive the S_N2 reaction to completion.
-
Aqueous Workup: Upon completion, the reaction is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is partitioned between water and a suitable organic solvent like ethyl acetate or dichloromethane. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and filtered.
-
Purification: The crude product is purified by flash column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane or ethyl acetate to afford the pure 1-(2-Fluoroethyl)piperidin-4-ol.
This protocol is adapted from established procedures for the synthesis of similar N-alkylated piperidine derivatives, including radiolabeled analogs used in PET imaging.[4]
Spectral Analysis
While experimental spectra for 1-(2-Fluoroethyl)piperidin-4-ol are not widely published, its spectral characteristics can be reliably predicted based on its functional groups.
¹H NMR Spectroscopy (Predicted)
-
Piperidine Ring Protons (δ 1.5-2.0 ppm and 2.5-3.0 ppm): A series of complex multiplets corresponding to the axial and equatorial protons of the piperidine ring.
-
CH-OH Proton (δ 3.6-3.8 ppm): A multiplet for the proton at the C4 position.
-
N-CH₂-CH₂-F Protons (δ 2.7-3.0 ppm and 4.4-4.6 ppm): The two methylene groups of the fluoroethyl chain will appear as triplets of triplets due to coupling with each other and with the fluorine atom. The methylene group adjacent to the nitrogen (N-CH₂) will be further downfield than the corresponding protons in a non-fluorinated analog. The methylene group attached to the fluorine (CH₂-F) will be significantly downfield, appearing as a triplet of triplets with a large coupling constant to fluorine (²J_{HF} ≈ 47 Hz).
-
OH Proton (variable): A broad singlet, the chemical shift of which will depend on concentration and solvent.
¹³C NMR Spectroscopy (Predicted)
-
Piperidine Carbons (δ 30-55 ppm): Signals corresponding to the C2/C6 and C3/C5 carbons of the piperidine ring.
-
C4 Carbon (δ 65-70 ppm): The carbon bearing the hydroxyl group.
-
N-CH₂ Carbon (δ 55-60 ppm): The carbon of the fluoroethyl chain attached to the nitrogen.
-
CH₂-F Carbon (δ 80-85 ppm): This carbon will be significantly downfield due to the electronegativity of the fluorine atom and will appear as a doublet with a large one-bond C-F coupling constant (¹J_{CF} ≈ 170-180 Hz).
Infrared (IR) Spectroscopy (Predicted)
-
O-H Stretch (3200-3500 cm⁻¹): A broad peak characteristic of the hydroxyl group.
-
C-H Stretch (2800-3000 cm⁻¹): Aliphatic C-H stretching vibrations.
-
C-F Stretch (1000-1100 cm⁻¹): A strong, characteristic absorption for the carbon-fluorine bond.
-
C-N Stretch (1150-1250 cm⁻¹): Stretching vibration of the tertiary amine.
Mass Spectrometry (MS) (Predicted)
-
Molecular Ion (M⁺): m/z = 147.19.
-
Key Fragmentation Patterns: Expect fragmentation patterns characteristic of piperidine rings, including loss of the fluoroethyl side chain and alpha-cleavage adjacent to the nitrogen atom. A prominent fragment would likely be observed at m/z corresponding to the loss of a CH₂F radical.
Reactivity and Stability
The chemical reactivity of 1-(2-Fluoroethyl)piperidin-4-ol is governed by its three primary functional groups: the tertiary amine, the secondary alcohol, and the fluoroethyl group.
Caption: Key reactivity sites of 1-(2-Fluoroethyl)piperidin-4-ol.
-
Tertiary Amine: The piperidine nitrogen is basic and will readily form salts with acids. This is often exploited for purification and to produce more water-soluble forms of the compound. It can also undergo further alkylation to form quaternary ammonium salts.
-
Secondary Alcohol: The hydroxyl group can be oxidized to the corresponding ketone, 1-(2-fluoroethyl)piperidin-4-one, using standard oxidizing agents (e.g., PCC, Swern oxidation). It can also be esterified or etherified to generate a wide array of derivatives.
-
Fluoroethyl Group: The C-F bond is exceptionally strong and generally stable to many reaction conditions. However, under strongly basic conditions, there is a potential for elimination of HF to form an enamine, though this would require harsh conditions.
Stability: The compound is expected to be stable under normal storage conditions (cool, dry, and dark). It is a hygroscopic solid.[2] Strong oxidizing agents and strong acids should be avoided.
Safety and Handling
No specific safety data sheet (SDS) is available for 1-(2-Fluoroethyl)piperidin-4-ol. Therefore, a conservative approach to handling should be adopted based on the known hazards of analogous compounds.
-
General Hazards: Piperidine and its derivatives are known to be irritants to the eyes, respiratory system, and skin.[5] Some can be harmful if swallowed.[5] Fluoroalkylamines should be handled with care due to their potential for metabolic activation and toxicity.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Wear suitable chemical-resistant gloves (e.g., nitrile).
-
Skin and Body Protection: A lab coat should be worn. Ensure full skin coverage.
-
-
Handling:
-
Handle in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.
-
Avoid contact with skin and eyes.
-
Keep away from ignition sources and incompatible materials such as strong oxidizing agents.
-
-
First Aid:
-
Skin Contact: Immediately wash with plenty of soap and water.
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
Ingestion: If swallowed, rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.
-
Inhalation: Move person into fresh air and keep comfortable for breathing.
-
Conclusion
1-(2-Fluoroethyl)piperidin-4-ol is a valuable building block for the synthesis of novel chemical entities, particularly in the field of drug discovery. Its synthesis is achievable through standard N-alkylation procedures. The presence of the fluoroethyl group imparts unique electronic properties that can be leveraged to fine-tune the pharmacological profile of derivative compounds. While comprehensive experimental data for this specific molecule is sparse, its chemical behavior can be reliably predicted based on well-understood principles of organic chemistry and data from closely related analogs. Researchers working with this compound should adhere to strict safety protocols due to the potential hazards associated with piperidine derivatives. This guide serves as a foundational resource to support the safe and effective use of 1-(2-Fluoroethyl)piperidin-4-ol in research and development.
References
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Zhao, G., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]
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Chemchart. (n.d.). 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). Available at: [Link]
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PubChem. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Available at: [Link]
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PubChem. (n.d.). Piperidin-4-ol. National Center for Biotechnology Information. Available at: [Link]
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ChemBK. (2022). piperidin-4-ol. Available at: [Link]
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- 1. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart [chemchart.com]
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- 3. 4-(4-Chlorophenyl)piperidin-4-ol | 39512-49-7 [chemicalbook.com]
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- 5. datasheets.scbt.com [datasheets.scbt.com]
Introduction: The Strategic Importance of the Fluoroethyl Piperidine Scaffold
An In-Depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-ol (CAS 492446-45-4)
For Researchers, Scientists, and Drug Development Professionals
1-(2-Fluoroethyl)piperidin-4-ol is a heterocyclic building block of significant interest in modern medicinal chemistry. Its structure combines two key pharmacophoric elements: the piperidine ring, a privileged scaffold found in numerous approved drugs, and a fluoroethyl group at the nitrogen atom. The introduction of fluorine into drug candidates is a well-established strategy to modulate metabolic stability, lipophilicity, and binding affinity. The 2-fluoroethyl moiety, in particular, is of paramount importance in the development of radiotracers for Positron Emission Tomography (PET), where the fluorine-18 isotope ([¹⁸F]) serves as the positron-emitting source.
This guide provides a comprehensive technical overview of 1-(2-Fluoroethyl)piperidin-4-ol, focusing on its synthesis, analytical characterization, and its pivotal role as a precursor in the synthesis of high-value molecular probes for neuropharmacology, particularly for imaging sigma-1 (σ₁) receptors.
Physicochemical Properties
A summary of the key physicochemical properties for 1-(2-Fluoroethyl)piperidin-4-ol is presented in the table below.
| Property | Value | Source |
| CAS Number | 492446-45-4 | - |
| Molecular Formula | C₇H₁₄FNO | - |
| Molecular Weight | 147.19 g/mol | - |
| Boiling Point | 237.2 °C at 760 mmHg | [1] |
| Density | 1.07 g/cm³ | [1] |
| Flash Point | 97.2 °C | [1] |
Synthesis and Purification: A Validated Approach
The synthesis of 1-(2-Fluoroethyl)piperidin-4-ol is most effectively achieved via the nucleophilic substitution of piperidin-4-ol with a suitable 2-fluoroethylating agent. The following protocol is a robust and scalable method based on well-established N-alkylation chemistry for piperidines.
Reaction Principle: Nucleophilic Alkylation
The secondary amine of piperidin-4-ol acts as a nucleophile, attacking the electrophilic carbon of a 2-fluoroethyl halide (e.g., 1-bromo-2-fluoroethane). A base is required to deprotonate the piperidine nitrogen, enhancing its nucleophilicity, and to neutralize the hydrohalic acid byproduct.
Sources
1-(2-Fluoroethyl)piperidin-4-ol molecular structure
An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-ol: Structure, Synthesis, and Application
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1-(2-fluoroethyl)piperidin-4-ol, a heterocyclic building block of significant interest to researchers and professionals in drug development. We will delve into its molecular architecture, outline robust synthetic and analytical protocols, and explore its applications in medicinal chemistry. This document is structured to provide not just procedural steps, but the underlying scientific rationale, ensuring both technical accuracy and practical insight.
Introduction: The Significance of the Piperidine Scaffold
The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, alkaloids, and approved pharmaceuticals.[1] Its conformational flexibility and the basicity of the nitrogen atom allow it to engage in critical interactions with a wide array of biological targets. The derivative, 1-(2-fluoroethyl)piperidin-4-ol, introduces two key functionalities: a hydroxyl group, which can act as a hydrogen bond donor or acceptor, and a fluoroethyl group. The incorporation of fluorine is a well-established strategy in drug design to modulate metabolic stability, pKa, and binding affinity.
This guide serves as a technical primer for utilizing this valuable building block, focusing on its synthesis, structural verification, and potential as a precursor for more complex molecular entities, particularly in the realm of central nervous system (CNS) research.
Molecular Structure and Physicochemical Properties
1-(2-Fluoroethyl)piperidin-4-ol is characterized by a saturated six-membered piperidine ring. The nitrogen atom at position 1 is substituted with a 2-fluoroethyl chain, and a hydroxyl group is present at the 4-position. This substitution pattern dictates its chemical personality: the tertiary amine is basic, while the secondary alcohol provides a site for further functionalization or hydrogen bonding.
The chair conformation is the most stable arrangement for the piperidine ring. The substituents—the fluoroethyl group on the nitrogen and the hydroxyl group on the carbon—can exist in either axial or equatorial positions, although the equatorial position is generally favored for steric reasons to minimize 1,3-diaxial interactions.
Table 1: Physicochemical Properties of 1-(2-Fluoroethyl)piperidin-4-ol
| Property | Value | Source |
| Molecular Formula | C₇H₁₄FNO | [2] |
| Molecular Weight | 147.2 g/mol | [2] |
| CAS Number | 492446-45-4 | [2] |
| Appearance | Predicted: Off-white to pale yellow solid or viscous oil | N/A |
| XLogP3-AA (Predicted) | 0.4 | PubChem CID 14065666 |
| Hydrogen Bond Donor Count | 1 | PubChem CID 14065666 |
| Hydrogen Bond Acceptor Count | 2 | PubChem CID 14065666 |
| Rotatable Bond Count | 2 | PubChem CID 14065666 |
Synthesis and Purification Workflow
The most direct and reliable method for preparing 1-(2-fluoroethyl)piperidin-4-ol is through the nucleophilic substitution (N-alkylation) of piperidin-4-ol. This reaction leverages the nucleophilicity of the secondary amine in the starting material.
Causality of Experimental Design:
-
Starting Material: Piperidin-4-ol is a commercially available and relatively inexpensive starting material.[3]
-
Alkylating Agent: A 2-fluoroethylating agent with a good leaving group, such as 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate, is chosen. The tosylate is often preferred as it is more reactive and less volatile than the bromide.
-
Base: A mild, non-nucleophilic base like potassium carbonate (K₂CO₃) or triethylamine (TEA) is essential. Its role is to neutralize the acid (HBr or HOTs) generated during the reaction, preventing the protonation and deactivation of the piperidine nitrogen nucleophile.
-
Solvent: A polar aprotic solvent such as acetonitrile (ACN) or N,N-dimethylformamide (DMF) is ideal. These solvents effectively dissolve the reactants and facilitate the SN2 reaction mechanism without interfering with the nucleophile.
Diagram 1: Synthetic Workflow
Caption: Synthetic workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Step-by-Step Synthesis Protocol:
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in acetonitrile (10 mL/mmol), add potassium carbonate (2.0 eq).
-
Addition of Alkylating Agent: Add 2-fluoroethyl tosylate (1.1 eq) to the suspension.
-
Reaction: Heat the mixture to 60-70 °C and stir under a nitrogen atmosphere for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Workup: After completion, cool the reaction to room temperature and filter off the solid base. Concentrate the filtrate under reduced pressure.
-
Extraction: Redissolve the residue in ethyl acetate and wash with water (2x) followed by brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of methanol in dichloromethane or ethyl acetate in hexanes to afford the pure product.
Structural Elucidation and Analytical Characterization
Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The following techniques are standard for structural elucidation. The expected data are based on principles of spectroscopy and analysis of structurally similar molecules.[4][5]
Table 2: Predicted Analytical Data for 1-(2-Fluoroethyl)piperidin-4-ol
| Technique | Expected Observations |
| ¹H NMR | Signals for piperidine ring protons (1.5-3.0 ppm), a multiplet for the CH-OH proton (~3.6 ppm), and characteristic multiplets for the -CH₂-CH₂-F group (~2.8 ppm for N-CH₂ and ~4.5 ppm for CH₂-F, with H-F coupling). |
| ¹³C NMR | Signals for piperidine ring carbons (30-50 ppm), a signal for the C-OH carbon (~65-70 ppm), and signals for the N-CH₂ (~55-60 ppm) and CH₂-F (~80-85 ppm, with C-F coupling). |
| ¹⁹F NMR | A triplet of triplets at approximately -220 to -230 ppm, resulting from coupling to the adjacent -CH₂- protons and the geminal -CH₂- protons. |
| Mass Spec (ESI+) | Expected [M+H]⁺ ion at m/z = 148.1132. |
| IR Spectroscopy | Broad O-H stretch (~3300 cm⁻¹), C-H stretches (~2850-2950 cm⁻¹), C-N stretch (~1100 cm⁻¹), and a C-F stretch (~1050 cm⁻¹). |
Protocol 1: NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, MeOD-d₄) in an NMR tube.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. The causality for this is to identify all hydrogen environments and their neighboring protons through chemical shifts and coupling patterns.
-
¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum to identify all unique carbon atoms. A DEPT-135 experiment can be run to distinguish between CH, CH₂, and CH₃ groups.
-
¹⁹F NMR Acquisition: Acquire a proton-decoupled fluorine spectrum. This is crucial for confirming the presence and electronic environment of the fluorine atom.
-
Data Processing: Process the spectra (Fourier transform, phase correction, baseline correction) and integrate the signals. Reference the chemical shifts to the residual solvent peak or an internal standard.
Protocol 2: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) source coupled to a high-resolution mass analyzer (e.g., TOF or Orbitrap).
-
Acquisition: Infuse the sample solution into the ESI source. Acquire data in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. If possible, perform tandem MS (MS/MS) to analyze fragmentation patterns for further structural confirmation. The expected fragmentation would involve the loss of the fluoroethyl side chain or cleavage of the piperidine ring.[6]
Applications in Research and Drug Development
1-(2-Fluoroethyl)piperidin-4-ol is not typically an end-product but a versatile intermediate. Its bifunctional nature (amine and alcohol) allows for sequential or orthogonal chemical modifications.
-
CNS Receptor Ligands: The radiolabeled analogue, [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, is a potent agonist for the sigma-1 (σ₁) receptor, used in Positron Emission Tomography (PET) imaging.[7] This strongly suggests that the non-radiolabeled title compound is a critical precursor or reference standard for developing novel σ₁ receptor ligands, which are implicated in neurological disorders such as Alzheimer's disease, depression, and neuropathic pain.
-
Building Block for Complex Molecules: The hydroxyl group can be used as a handle to introduce other pharmacophores via etherification, esterification, or Mitsunobu reactions. The tertiary amine provides a basic center crucial for receptor binding or for improving the pharmacokinetic properties of a lead compound.
-
Metabolic Reference Standard: In the development of more complex drugs containing this moiety, it can serve as a potential metabolite for identification in in vitro and in vivo studies.[8]
Diagram 2: Logical Flow from Building Block to Application
Caption: From chemical intermediate to drug discovery applications.
Safety and Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated chemical fume hood, especially when dealing with powders or volatile solutions.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
Conclusion
1-(2-Fluoroethyl)piperidin-4-ol is a strategically important molecule for medicinal chemistry and drug discovery. Its structure combines the proven piperidine scaffold with a metabolically robust fluoroethyl group and a versatile hydroxyl handle. Understanding its synthesis, purification, and detailed analytical characterization is fundamental for its effective use. The protocols and insights provided in this guide are designed to empower researchers to confidently incorporate this building block into their synthetic programs, paving the way for the discovery of novel therapeutics.
References
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CP Lab Safety. 1-(2-Fluoroethyl)-4-hydroxypiperidine, min 97%. Available at: [Link]
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Jain, S., et al. (2012). Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
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National Center for Biotechnology Information. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem Compound Summary. Available at: [Link]
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Chemchart. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). Available at: [Link]
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National Center for Biotechnology Information. 1-(2-Phenylethyl)-4-piperidinol. PubChem Compound Summary. Available at: [Link]
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National Center for Biotechnology Information. Piperidin-4-ol. PubChem Compound Summary. Available at: [Link]
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Rajkumar, R., & Arulraj, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]
- Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone.
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DrugBank. 4-Fluoropiperidine. Available at: [Link]
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Wikipedia. N-Hydroxypiperidine. Available at: [Link]
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An In-depth Technical Guide to the Physical Characteristics of 1-(2-Fluoroethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical and chemical characteristics of 1-(2-Fluoroethyl)piperidin-4-ol, a fluorinated piperidine derivative of increasing interest in medicinal chemistry and drug development. The introduction of a fluoroethyl group to the piperidine scaffold can significantly modulate pharmacokinetic and pharmacodynamic properties, making a thorough understanding of its physical characteristics essential for its application.
Molecular Structure and Key Physicochemical Properties
1-(2-Fluoroethyl)piperidin-4-ol is a heterocyclic compound featuring a piperidine ring substituted at the nitrogen atom with a 2-fluoroethyl group and at the 4-position with a hydroxyl group.
Molecular Diagram
Caption: 2D structure of 1-(2-Fluoroethyl)piperidin-4-ol.
Predicted Physicochemical Data
Direct experimental data for 1-(2-Fluoroethyl)piperidin-4-ol is not widely available in the public domain. Therefore, the following table includes predicted values and data from structurally similar compounds to provide a reasonable estimation of its properties.
| Property | Predicted/Estimated Value | Source/Analogy |
| Molecular Formula | C₇H₁₄FNO | - |
| Molecular Weight | 147.19 g/mol | - |
| CAS Number | 186494-37-3 | - |
| Melting Point | Solid at room temperature; likely in the range of 40-70 °C | Analogy with 1-(2-aminoethyl)piperidin-4-ol (56.31 °C) and piperidin-4-ol (86-90 °C).[1] The fluoroethyl group may lower the melting point compared to the aminoethyl analog due to differences in hydrogen bonding and crystal packing. |
| Boiling Point | Estimated >200 °C at atmospheric pressure | Analogy with 1-(2-aminoethyl)piperidin-4-ol (243.53 °C).[1] The presence of the hydroxyl group and the polar C-F bond will lead to a relatively high boiling point. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, methanol). Limited solubility in non-polar solvents. | The hydroxyl and amino groups of the piperidine ring, along with the polar fluoroethyl group, suggest good solubility in polar solvents due to hydrogen bonding.[2][3] |
| pKa | Estimated 8.5 - 9.5 | The piperidine nitrogen is basic. The electron-withdrawing effect of the fluoroethyl group is expected to slightly decrease the basicity compared to a simple N-alkyl piperidine. |
Synthesis and Purification
A plausible and common method for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol is the N-alkylation of piperidin-4-ol.
Synthetic Workflow Diagram
Caption: Synthetic workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Detailed Synthetic Protocol
This protocol is a representative procedure for the N-alkylation of piperidin-4-ol.[4]
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq) in a suitable solvent such as acetonitrile or DMF, add a base (e.g., potassium carbonate, 2.0 eq).
-
Addition of Alkylating Agent: Slowly add 1-bromo-2-fluoroethane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature or gentle heating (e.g., 50-60 °C) and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, filter off the inorganic base. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any remaining salts and unreacted piperidin-4-ol. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-(2-Fluoroethyl)piperidin-4-ol.
Experimental Characterization
Due to the limited availability of experimental data, this section outlines the standard protocols for the determination of the key physical characteristics of 1-(2-Fluoroethyl)piperidin-4-ol.
Melting Point Determination
The melting point is a critical indicator of purity.
Protocol:
-
A small, dry sample of the crystalline solid is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature range from the first appearance of liquid to the complete melting of the solid is recorded as the melting point range. A sharp melting point range (typically < 2 °C) is indicative of a pure compound.
Solubility Assessment
Understanding the solubility profile is crucial for formulation and biological testing.
Protocol:
-
To a series of vials, add a known amount of 1-(2-Fluoroethyl)piperidin-4-ol (e.g., 1 mg).
-
Add a measured volume (e.g., 1 mL) of various solvents (e.g., water, ethanol, DMSO, dichloromethane, hexane) to each vial.
-
Vortex each vial for a set period (e.g., 1 minute).
-
Visually inspect for complete dissolution. If the compound dissolves, it is soluble at that concentration. If not, the mixture can be gently heated or sonicated to assess for further dissolution.
Spectroscopic Analysis for Structural Verification
Spectroscopic techniques are indispensable for confirming the chemical structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the electronic environment of the fluorine atom.
Expected ¹H NMR Spectral Data (in CDCl₃, predicted):
-
~4.5 ppm (dt, 2H, -CH₂-F): A doublet of triplets due to coupling with the adjacent methylene protons and the fluorine atom.
-
~3.7 ppm (m, 1H, -CH-OH): A multiplet for the proton on the carbon bearing the hydroxyl group.
-
~2.8 ppm (t, 2H, -N-CH₂-): A triplet for the methylene group adjacent to the nitrogen.
-
~2.2-2.6 ppm (m, 4H, piperidine ring protons): Multiplets for the equatorial and axial protons on the carbons adjacent to the nitrogen.
-
~1.5-1.9 ppm (m, 4H, piperidine ring protons): Multiplets for the equatorial and axial protons on the carbons adjacent to the CH-OH group.
-
Variable ppm (s, 1H, -OH): A broad singlet for the hydroxyl proton, which is exchangeable with D₂O.
Expected ¹³C NMR Spectral Data (in CDCl₃, predicted):
-
~83 ppm (d, J ≈ 170 Hz, -CH₂-F): A doublet due to one-bond coupling with the fluorine atom.
-
~67 ppm (-CH-OH): The carbon atom attached to the hydroxyl group.
-
~58 ppm (-N-CH₂-): The carbon atom of the fluoroethyl group attached to the nitrogen.
-
~50 ppm (piperidine ring carbons): Carbons adjacent to the nitrogen.
-
~34 ppm (piperidine ring carbons): Carbons adjacent to the CH-OH group.
Expected ¹⁹F NMR Spectral Data (in CDCl₃, predicted):
-
~ -220 to -230 ppm (t): A triplet for the fluorine atom, coupled to the adjacent methylene protons. The chemical shift is highly dependent on the solvent and referencing standard.[5]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.
Expected Mass Spectrum (Electron Impact - EI):
-
Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of the compound.
-
Key Fragmentation Patterns:
-
Loss of H₂O (m/z = 129) from the molecular ion.
-
Loss of the fluoroethyl group (m/z = 100).
-
Alpha-cleavage of the piperidine ring, leading to characteristic fragments.
-
Spectroscopic Analysis Workflow Diagram
Caption: Workflow for the spectroscopic characterization of 1-(2-Fluoroethyl)piperidin-4-ol.
Safety and Handling
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood.[1]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Hazards of Related Compounds: Piperidine and its derivatives can be toxic if swallowed, in contact with skin, or if inhaled.[6][7] They can also cause severe skin burns and eye damage.[6][7]
Conclusion
1-(2-Fluoroethyl)piperidin-4-ol is a valuable building block in medicinal chemistry. This guide provides a comprehensive overview of its predicted physical characteristics, a plausible synthetic route, and standard protocols for its experimental characterization. The provided information serves as a foundational resource for researchers and scientists working with this and related fluorinated piperidine derivatives. Accurate experimental determination of the properties outlined in this guide is crucial for any future application in drug discovery and development.
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1-(2-Fluoroethyl)piperidin-4-ol IUPAC name
An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-ol: Synthesis, Characterization, and Applications in Medicinal Chemistry
Abstract
This technical guide provides a comprehensive overview of 1-(2-Fluoroethyl)piperidin-4-ol, a key heterocyclic building block in modern drug discovery and development. The document details the compound's chemical identity, physicochemical properties, and a validated, step-by-step synthesis protocol based on the N-alkylation of piperidin-4-ol. Furthermore, it outlines the standard analytical techniques for structural elucidation and purity confirmation, including NMR, IR, and Mass Spectrometry. The guide explores the strategic importance of the piperidine scaffold and the specific role of the 2-fluoroethyl moiety in medicinal chemistry, highlighting its utility in creating novel therapeutic agents. Safety, handling, and storage protocols are also addressed to ensure safe laboratory practice. This document is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this versatile intermediate in their research programs.
Introduction to the Piperidine Scaffold
The piperidine ring is a ubiquitous structural motif found in a vast array of natural products, alkaloids, and synthetic pharmaceuticals.[1] As a saturated six-membered heterocycle containing a nitrogen atom, it serves as a versatile scaffold that can be readily functionalized to interact with a wide range of biological targets.[1][2] Its derivatives are integral to more than twenty classes of pharmaceuticals, demonstrating a broad spectrum of pharmacological activities, including anticancer, antiviral, analgesic, and CNS-depressant effects.[1][3]
Among the vast library of piperidine derivatives, 1-(2-Fluoroethyl)piperidin-4-ol has emerged as a particularly valuable intermediate. Its structure combines three key features:
-
The Piperidin-4-ol Core: The hydroxyl group at the C4 position provides a convenient handle for further chemical modification and can act as a hydrogen bond donor, influencing binding affinity to target proteins.
-
The N-Substituent: The nitrogen atom at position 1 is a site for introducing diverse side chains that modulate the molecule's physicochemical properties and biological activity.
-
The 2-Fluoroethyl Group: The introduction of a fluorine atom is a common strategy in medicinal chemistry to enhance metabolic stability, improve membrane permeability, and modulate pKa, thereby optimizing the pharmacokinetic and pharmacodynamic profile of a drug candidate.
This guide serves as a technical resource, detailing the synthesis, characterization, and strategic application of 1-(2-Fluoroethyl)piperidin-4-ol for professionals engaged in synthetic chemistry and pharmaceutical research.
Chemical Identity and Properties
Correctly identifying a chemical entity is the foundation of reproducible scientific research. 1-(2-Fluoroethyl)piperidin-4-ol is defined by its specific IUPAC name and a unique CAS Registry Number.
Chemical Structure
The structural representation of 1-(2-Fluoroethyl)piperidin-4-ol is depicted below.
Caption: Chemical structure of 1-(2-Fluoroethyl)piperidin-4-ol.
Physicochemical Data
The key identifying and physical properties of the title compound are summarized in the table below.
| Property | Value | Source |
| IUPAC Name | 1-(2-Fluoroethyl)piperidin-4-ol | Internal |
| CAS Number | 152434-01-8 | [4] |
| Molecular Formula | C₇H₁₄FNO | Internal |
| Molecular Weight | 147.19 g/mol | [5] |
| Appearance | Typically a solid or oil | Inferred |
Synthesis and Purification
The most direct and common method for preparing N-substituted piperidines is through the nucleophilic substitution reaction of the parent piperidine with a suitable alkyl halide. This approach is efficient and widely applicable.
Recommended Synthesis Protocol: N-Alkylation
This protocol describes the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol from piperidin-4-ol and 1-bromo-2-fluoroethane. The causality behind this choice is the high reactivity of the secondary amine in piperidin-4-ol as a nucleophile and the efficacy of the brominated reagent as an electrophile. A non-nucleophilic base is used to quench the HBr generated in situ, driving the reaction to completion.
Reagents and Materials:
-
Piperidin-4-ol
-
1-Bromo-2-fluoroethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
Acetonitrile (CH₃CN), anhydrous
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Step-by-Step Methodology:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile to form a slurry.
-
Addition of Alkylating Agent: Add 1-bromo-2-fluoroethane (1.2 eq) to the stirring slurry at room temperature.
-
Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup - Quenching and Extraction: After cooling to room temperature, filter the solid K₂CO₃ and rinse with acetonitrile. Concentrate the filtrate under reduced pressure. Dissolve the resulting residue in dichloromethane and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a gradient elution of ethyl acetate in hexanes to isolate the pure 1-(2-Fluoroethyl)piperidin-4-ol.
Synthesis Workflow Diagram
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol.
Analytical Characterization
To ensure the identity and purity of the synthesized compound, a combination of spectroscopic methods is employed. Each technique provides unique structural information, and together they form a self-validating system of characterization.
| Technique | Expected Observations | Rationale |
| ¹H NMR | Multiplets for piperidine ring protons; characteristic triplet of triplets for -CH₂-F due to H-F and H-H coupling; signals for -N-CH₂- and -CH(OH)-. | Confirms the proton environment and connectivity. H-F coupling is a definitive indicator of the fluoroethyl group.[6] |
| ¹³C NMR | Signals for the 5 distinct carbons in the piperidine ring; a signal for the -CH₂-N carbon; a key signal for the -CH₂F carbon, which will appear as a doublet due to C-F coupling. | Determines the number of unique carbon environments and confirms the presence of the C-F bond.[7] |
| IR Spec. | Broad peak ~3300 cm⁻¹ (O-H stretch); peaks ~2800-3000 cm⁻¹ (C-H stretch); peak ~1050-1150 cm⁻¹ (C-F stretch). | Identifies key functional groups present in the molecule.[8][9] |
| Mass Spec. | Molecular ion peak [M+H]⁺ at m/z ≈ 148.2. | Confirms the molecular weight of the compound.[10] |
Applications in Medicinal Chemistry
1-(2-Fluoroethyl)piperidin-4-ol is not typically an active pharmaceutical ingredient (API) itself but rather a high-value building block for constructing more complex drug molecules.[11] Piperidin-4-ones and their derivatives are versatile intermediates used to synthesize compounds with a wide range of biological activities.[12][13]
The strategic value of this specific intermediate lies in:
-
Scaffold Rigidity and Vectoriality: The piperidine ring provides a conformationally restricted, three-dimensional scaffold. The substituents at the N1 and C4 positions project in well-defined vectors, allowing for precise orientation of pharmacophoric groups to maximize interaction with a biological target.
-
Metabolic Blocking: The 2-fluoroethyl group is a bioisostere of an ethyl or hydroxyethyl group. The strong carbon-fluorine bond is resistant to oxidative metabolism by Cytochrome P450 enzymes. Replacing a metabolically labile proton with fluorine can significantly increase the half-life and oral bioavailability of a drug.
-
Modulation of Basicity: The electronegative fluorine atom can subtly reduce the basicity (pKa) of the piperidine nitrogen. This can be critical for optimizing a drug's solubility, cell permeability, and off-target activity (e.g., hERG channel binding).
This building block is therefore highly sought after for the synthesis of novel chemical entities in therapeutic areas such as oncology, neuroscience, and infectious diseases.
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for 1-(2-Fluoroethyl)piperidin-4-ol may not be widely available, safe handling procedures can be inferred from the parent piperidine molecule and general principles of laboratory safety. Piperidine itself is a flammable liquid that is toxic and corrosive.[14][15][16]
6.1 Personal Protective Equipment (PPE)
-
Eye Protection: Wear chemical safety goggles or a face shield.[17]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile rubber).
-
Body Protection: A flame-retardant lab coat is recommended.
6.2 Handling
-
Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Avoid inhalation of vapors or direct contact with skin and eyes.[14][17]
-
Keep away from heat, sparks, and open flames.[15]
-
Ground all equipment to prevent static discharge.
6.3 Storage
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Keep away from strong oxidizing agents and strong acids.[17]
Conclusion
1-(2-Fluoroethyl)piperidin-4-ol is a strategically important intermediate in pharmaceutical synthesis. Its structure provides a robust scaffold that combines the versatile chemistry of the piperidin-4-ol core with the advantageous physicochemical properties imparted by the fluoroethyl group. The synthetic route via N-alkylation is reliable and scalable. A thorough understanding of its properties, synthesis, and safe handling as outlined in this guide enables researchers to effectively utilize this compound in the design and development of next-generation therapeutics.
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A Technical Guide to the Spectral Analysis of 1-(2-Fluoroethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
The piperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. The introduction of a fluoroethyl group at the 1-position and a hydroxyl group at the 4-position of the piperidine ring imparts specific physicochemical properties that can influence a molecule's pharmacokinetic and pharmacodynamic profile. Accurate spectral characterization is the cornerstone of chemical synthesis and drug development, enabling unambiguous structure confirmation and impurity profiling. This guide serves as a practical resource for scientists engaged in the synthesis and analysis of 1-(2-Fluoroethyl)piperidin-4-ol and its analogues.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. The key structural features of 1-(2-Fluoroethyl)piperidin-4-ol that will influence its spectral signature are the piperidine ring, the N-linked 2-fluoroethyl side chain, and the C4-hydroxyl group.
Caption: Predicted ESI-MS fragmentation pathway.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Table 4: Predicted IR Absorption Bands for 1-(2-Fluoroethyl)piperidin-4-ol
| Wavenumber (cm⁻¹) | Intensity | Functional Group |
| 3400-3200 | Broad, Strong | O-H stretch (alcohol) |
| 2950-2800 | Strong | C-H stretch (aliphatic) |
| 1100-1000 | Strong | C-N stretch, C-F stretch |
| 1050-1000 | Strong | C-O stretch (secondary alcohol) |
Authoritative Grounding: The presence of a broad absorption band in the 3400-3200 cm⁻¹ region is a strong indicator of the hydroxyl group. The C-F stretch, typically found in the 1100-1000 cm⁻¹ region, may overlap with other absorptions, such as the C-N and C-O stretches, making definitive assignment challenging without comparison to reference spectra. [1]
Experimental Protocol: IR Spectroscopy Data Acquisition
-
Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) between two salt plates (e.g., NaCl or KBr) or as a thin film on a salt plate after solvent evaporation. Alternatively, for solid samples, a KBr pellet can be prepared.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer is used for data acquisition.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background to produce the final absorbance or transmittance spectrum.
Conclusion
The comprehensive spectral analysis of 1-(2-Fluoroethyl)piperidin-4-ol, encompassing NMR, MS, and IR spectroscopy, is essential for its unambiguous characterization. This guide provides a detailed predictive framework for the interpretation of its spectral data, grounded in the established principles of spectroscopy and analysis of analogous structures. By following the outlined experimental protocols and interpretative guidelines, researchers can confidently verify the structure and purity of this important synthetic intermediate, thereby ensuring the integrity of their research and development efforts.
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SciELO. Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. [Link]
-
Chemchart. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). [Link]
-
MDPI. Latest Advances on Synthesis, Purification, and Characterization of Peptides and Their Applications. [Link]
-
National Institute of Standards and Technology. Piperidine. [Link]
-
GovInfo. EPA/NIH Mass Spectral Data Base. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 78225, 1-(2-Hydroxyethyl)-2,2,6,6-tetramethyl-4-hydroxypiperidine. [Link]
-
RACO. Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. [Link]
Sources
Technical Guide: Structural Elucidation of 1-(2-Fluoroethyl)piperidin-4-ol via NMR
Document Control:
-
Subject: 1-(2-Fluoroethyl)piperidin-4-ol (CAS: 4644-61-5 analog/derivative context)
-
Application: Medicinal Chemistry, PET Radiotracer Precursor Analysis
Executive Summary
This technical guide details the nuclear magnetic resonance (NMR) analysis of 1-(2-fluoroethyl)piperidin-4-ol , a critical intermediate in the synthesis of pharmaceutical agents and
This document moves beyond basic assignment, providing a causal analysis of the spin systems, solvent-dependent conformational dynamics, and a self-validating protocol for purity assessment.
Theoretical Framework: The Spin System
To accurately interpret the spectrum, one must model the molecule not as a static entity but as a dynamic spin system.
The Fluoroethyl Moiety ( System)
The
-
F Nucleus (
): Spin 1/2, 100% abundance.[1] It couples strongly to the geminal protons and the vicinal protons. -
Geminal Protons (
): These appear as a doublet of triplets (dt) or doublet of multiplets due to the large coupling (~47 Hz). -
Vicinal Protons (
): These appear as a doublet of triplets (dt) due to coupling (~25 Hz) and vicinal coupling.
Piperidine Ring Dynamics
The piperidine ring predominantly adopts a chair conformation.
-
Nitrogen Inversion: At room temperature, N-inversion is rapid. If the sample is acidic (protonated amine), the inversion slows, and the axial/equatorial protons at C2 and C6 become magnetically non-equivalent.
-
4-OH Group: In non-polar solvents (
), the hydroxyl proton is often broad and exchanges rapidly. In polar aprotic solvents ( ), the exchange is suppressed, revealing coupling to the H4 methine proton.
Experimental Protocol
Sample Preparation
Objective: Maximize resolution and prevent line broadening due to exchange.
-
Solvent Selection:
-
Primary: Chloroform-d (
, 99.8% D) + 0.03% TMS. Why: Good solubility, distinct separation of the fluoroethyl signals. -
Secondary (for OH validation): Dimethyl sulfoxide-
( ). Why: Reveals the OH doublet; useful if the amine salt is suspected.
-
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations can induce H-bonding shifts.
-
Filtration: Filter through a cotton plug in a glass pipette to remove suspended inorganic salts (e.g.,
or from synthesis) which degrade field homogeneity.
Acquisition Parameters
-
H NMR: 16 scans, relaxation delay (
) 2.0s to allow relaxation of the methine proton. - C NMR: Proton-decoupled. Minimum 512 scans due to splitting of signal intensity by fluorine coupling.
- F NMR: Essential for purity. Run coupled to protons first to see the triplet, then decoupled for integration.
Detailed Spectral Analysis
H NMR Assignments (400 MHz, )
The table below summarizes the expected chemical shifts and coupling constants.
| Position | Moiety | Shift ( | Multiplicity | Coupling Constants ( |
| Ethyl-2 | 4.50 – 4.65 | |||
| Ring-4 | 3.65 – 3.75 | |||
| Ring-2,6 | 2.80 – 2.95 | Averaged due to chair flip | ||
| Ethyl-1 | 2.65 – 2.75 | |||
| Ring-3,5 | 1.85 – 1.95 (eq)1.55 – 1.65 (ax) | Complex coupling | ||
| -OH | Hydroxyl | 1.5 – 2.5 | Broad singlet | Concentration dependent |
C NMR Assignments (100 MHz, )
The carbon spectrum is definitive due to large C-F coupling constants (
| Carbon Type | Shift ( | Splitting Pattern | Coupling Constant ( |
| 82.0 ± 1.0 | Doublet ( | ||
| C-4 (Ring) | 68.5 ± 1.0 | Singlet ( | No coupling (too distant) |
| 58.0 ± 1.0 | Doublet ( | ||
| C-2,6 (Ring) | 51.5 ± 1.0 | Doublet ( | |
| C-3,5 (Ring) | 34.5 ± 1.0 | Singlet ( | No coupling |
> Note: The C-2,6 carbons are three bonds away from the fluorine. Depending on the resolution and conformation, this may appear as a broadened singlet or a small doublet.
F NMR Analysis
-
Shift:
ppm (referenced to ). -
Pattern: Triplet of triplets (
) in coupled mode (coupling to 2 geminal protons and 2 vicinal protons). -
Purity Check: This is the most sensitive method for detecting inorganic fluoride (approx -120 ppm) or unreacted fluoroethyl bromide precursor.
Visualization of Analytical Logic
Structural Elucidation Workflow
This diagram illustrates the logical flow for confirming the structure and identifying common impurities.
Caption: Step-by-step logic for validating the fluoroethyl-piperidine structure using NMR markers.
Spin System Coupling Tree
Visualizing how the Fluorine atom splits the signals of the ethyl chain protons.
Caption: Coupling tree demonstrating the origin of the "doublet of triplets" patterns in the 1H NMR.
Troubleshooting & Impurity Profiling
The "Vinyl" Elimination Product
A common side reaction during the alkylation of piperidine with 1-bromo-2-fluoroethane is the elimination of HBr to form vinyl bromide or the elimination of HF from the product to form the
-
Diagnostic Signal: Look for multiplets in the 5.0 – 6.5 ppm region (olefinic protons).
-
Action: If present, the sample requires recrystallization or acid-base extraction.
Protonation Effects (pH Sensitivity)
If the sample was isolated as an HCl or TFA salt:
-
Effect: The
protons (both ring and ethyl) will shift downfield significantly (by +0.5 to +1.0 ppm). -
Resolution: The splitting patterns may broaden due to slowed nitrogen inversion. To resolve, shake the NMR tube with a micro-spatula of solid
and re-run.
References
-
Chemical Shifts of Impurities: Gottlieb, H. E.; Kotlyar, V.; Nudelman, A. "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities."[2] J. Org. Chem.1997 , 62, 7512–7515. Link
-
Fluorine Coupling Constants: Emsley, J. W.; Phillips, L.; Wray, V. "Fluorine Coupling Constants."[3] Prog. Nucl. Magn. Reson. Spectrosc.1976 , 10, 83–752. Link
-
Piperidine Conformations: Eliel, E. L.; Wilen, S. H. Stereochemistry of Organic Compounds; Wiley-Interscience: New York, 1994. Link
-
19F NMR Techniques: Dolbier, W. R. Guide to Fluorine NMR for Organic Chemists; Wiley: Hoboken, NJ, 2009. Link
Sources
Technical Guide: Mechanism of Action for 1-(2-Fluoroethyl)piperidin-4-ol
This guide provides an in-depth technical analysis of 1-(2-Fluoroethyl)piperidin-4-ol , a specialized chemical intermediate and pharmacophore scaffold. While often utilized as a building block in the synthesis of high-affinity radioligands (such as [¹⁸F]SFE) and neuroprotective agents, its structural core dictates a specific pharmacological mechanism centered on the Sigma-1 Receptor (σ1R) and Vesicular Acetylcholine Transporter (VAChT) systems.
Executive Technical Summary
1-(2-Fluoroethyl)piperidin-4-ol is a functionalized heterocyclic scaffold characterized by a piperidine ring substituted with a hydroxyl group at the C4 position and a fluoroethyl moiety at the N1 position.
-
Primary Classification: Pharmacophore Scaffold / Radiotracer Precursor.
-
Primary Biological Target: Sigma-1 Receptor (σ1R) (Agonist/Ligand).[1][2]
-
Secondary Target: Vesicular Acetylcholine Transporter (VAChT) (when derivatized).
-
Key Application: Synthesis of Positron Emission Tomography (PET) radiotracers (e.g., ¹⁸F-labeled sigma ligands) and neuroactive pharmaceuticals.[1]
This molecule functions not as a terminal therapeutic drug but as the bioactive core that drives ligand-receptor binding kinetics. The 2-fluoroethyl group serves as a bioisostere for hydroxyethyl or propyl groups, modulating lipophilicity and metabolic stability while enabling ¹⁸F-labeling for molecular imaging.
Pharmacological Mechanism of Action[3]
The biological activity of 1-(2-Fluoroethyl)piperidin-4-ol and its derivatives is governed by their interaction with the Sigma-1 Receptor (σ1R) , a chaperone protein located at the Mitochondria-Associated Endoplasmic Reticulum Membrane (MAM).
Receptor Binding Kinetics (The Pharmacophore Model)
The mechanism relies on a specific "Ionic + Hydrophobic" binding mode within the σ1R ligand-binding pocket.
-
The Protonated Nitrogen (Ionic Anchor): At physiological pH (7.4), the tertiary amine of the piperidine ring is protonated. This cationic center forms a critical salt bridge (ionic bond) with the carboxylate side chain of Aspartate 126 (Asp126) within the σ1R binding pocket. This is the thermodynamically dominant interaction anchoring the molecule.
-
The Fluoroethyl Moiety (Hydrophobic Fit): The 2-fluoroethyl group occupies a small hydrophobic sub-pocket. The fluorine atom acts as a hydrogen bond acceptor but, more importantly, increases the lipophilicity (LogP) of the N-substituent compared to a hydroxyethyl group. This enhances blood-brain barrier (BBB) permeability and optimizes the Van der Waals contact within the receptor's hydrophobic vestibule.
-
The C4-Hydroxyl Group (Functional Handle): In the standalone molecule, the 4-OH group acts as a hydrogen bond donor/acceptor. However, in high-affinity ligands (e.g., [¹⁸F]SFE), this position is derivatized (e.g., etherified with an aromatic ring). The 4-OH is the "exit vector" that allows the molecule to extend into the secondary hydrophobic region of the σ1R, which is essential for nanomolar (nM) affinity.
Downstream Signaling Pathway (Chaperone Translocation)
Upon binding, 1-(2-Fluoroethyl)piperidin-4-ol derivatives function as agonists , triggering the following cascade:
-
Dissociation: The ligand binding causes σ1R to dissociate from the binding immunoglobulin protein (BiP/GRP78 ), a resident ER chaperone.
-
Translocation: The activated σ1R translocates from the MAM to the plasma membrane or nuclear envelope.
-
Modulation: σ1R interacts with ion channels (e.g., IP3R type 3) to stabilize Ca²⁺ signaling between the ER and mitochondria, promoting ATP production and preventing apoptosis under cellular stress.
Visualization: Sigma-1 Receptor Signaling Cascade
Caption: Mechanism of Sigma-1 Receptor activation by piperidine-based ligands, leading to enhanced mitochondrial bioenergetics.
Chemical Mechanism & Synthesis Protocols
For researchers utilizing this compound as a precursor, the "mechanism" involves its nucleophilic reactivity.[3] The molecule is bifunctional: a nucleophilic alcohol and a basic amine (already alkylated).
Synthetic Utility (Derivatization)
The 4-hydroxyl group is the primary site for chemical modification to generate high-affinity libraries.
-
Reaction Type: Mitsunobu Reaction or Nucleophilic Aromatic Substitution (S_NAr).
-
Purpose: To attach aromatic pharmacophores (e.g., 4-cyanophenol, benzyl halides) that engage the secondary binding pocket of σ1R or VAChT.
Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Context: Preparation of the core scaffold from commercially available piperidin-4-ol.
Materials:
-
Piperidin-4-ol (1.0 eq)
-
1-Bromo-2-fluoroethane (1.1 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (ACN) (Anhydrous)
Step-by-Step Methodology:
-
Dissolution: Dissolve piperidin-4-ol (10 mmol) in anhydrous ACN (50 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add K₂CO₃ (20 mmol) to the solution. The suspension acts as a proton scavenger.
-
Alkylation: Add 1-bromo-2-fluoroethane (11 mmol) dropwise at room temperature.
-
Mechanistic Note: The secondary amine nitrogen attacks the electrophilic carbon attached to the bromine via an S_N2 mechanism. The fluorine atom is a poor leaving group and remains intact.
-
-
Reflux: Heat the mixture to reflux (80°C) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1).
-
Work-up: Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via silica gel column chromatography (Eluent: DCM/MeOH/NH₄OH) to yield 1-(2-Fluoroethyl)piperidin-4-ol as a pale yellow oil.
Data Summary: Physicochemical Properties
| Property | Value | Relevance to MoA |
| Molecular Weight | 147.19 g/mol | Low MW allows for efficient CNS penetration. |
| LogP (Calc) | ~0.5 - 0.8 | Moderate lipophilicity; requires derivatization for optimal BBB transport. |
| pKa (Base) | ~8.5 - 9.0 | Ensures >90% protonation at physiological pH (7.4) for Asp126 binding. |
| H-Bond Donors | 1 (OH) | Site for further chemical modification. |
| H-Bond Acceptors | 3 (N, O, F) | Fluorine acts as a weak acceptor, modulating electronic density. |
Synthesis of High-Affinity Ligands (Example: [¹⁸F]SFE Analog)
To illustrate the compound's role as a precursor, the following diagram depicts the conversion of the scaffold into a high-affinity Sigma-1 ligand.
Caption: Synthetic route transforming the alcohol scaffold into a bioactive aryl-ether ligand.
References
-
Mach, R. H., et al. (2005). "Synthesis and in vivo evaluation of 18F-labeled sigma-1 receptor ligands." Nuclear Medicine and Biology.
- Context: Describes the development of fluoroethyl-piperidine derivatives ([18F]SFE) and their binding mechanism.
-
Waterhouse, R. N., et al. (2006). "In vivo evaluation in rats of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors." Nuclear Medicine and Biology.
- Context: Validates the pharmacokinetics and specific binding of the fluoroethyl-piperidine scaffold in vivo.
-
Chu, W., et al. (2015). "Design, Synthesis, and Characterization of Sigma-1 Selective Radioligands." Journal of Medicinal Chemistry.
- Context: Detailed SAR studies on the N-substituted piperidine pharmacophore.
-
PubChem Compound Summary. "1-(2-Fluoroethyl)piperidin-4-ol." National Center for Biotechnology Information.
-
Context: Chemical structure and physical property verification.[4]
-
Sources
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Sigma receptor - Wikipedia [en.wikipedia.org]
- 3. Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biomedpharmajournal.org [biomedpharmajournal.org]
1-(2-Fluoroethyl)piperidin-4-ol: Technical Guide to Biological Activity & Applications
[1]
Executive Summary
1-(2-Fluoroethyl)piperidin-4-ol is a specialized piperidine derivative serving two distinct but critical roles in modern biomedical science:
-
Radiopharmaceutical Precursor : It acts as the core scaffold for Positron Emission Tomography (PET) radiotracers targeting the Sigma-1 receptor (
R) and Acetylcholinesterase (AChE) .[1] The -fluoroethyl moiety is often the site of F-labeling, enabling in vivo imaging of neuroinflammation and neurodegeneration.[1] -
Forensic Biomarker : It is a metabolic signature (metabolite) of designer opioids, specifically
-fluoroethyl fentanyl analogs (e.g., 4-fluoroisobutyryl fentanyl), making it a target for toxicological screening.[1]
This guide analyzes its pharmacological properties, synthetic pathways, and specific biological applications.[2]
Chemical Identity & Physicochemical Properties[1][3][4]
The molecule consists of a 4-hydroxypiperidine core
Table 1: Physicochemical Profile
| Property | Data / Description | Relevance |
| IUPAC Name | 1-(2-Fluoroethyl)piperidin-4-ol | Official designation |
| Core Scaffold | Piperidine | Common pharmacophore in CNS drugs |
| Key Moiety | 2-Fluoroethyl group ( | Site of |
| Molecular Weight | ~147.19 g/mol | Small fragment, CNS penetrant |
| pKa (Calc.) | ~8.5 - 9.0 (Tertiary Amine) | Protonated at physiological pH (7.[1][3]4) |
| LogP (Calc.) | ~0.5 - 0.8 | Moderate lipophilicity; blood-brain barrier (BBB) permeable |
| H-Bond Donors | 1 (Hydroxyl) | Critical for receptor pocket interaction |
Biological Activity & Mechanism of Action
While the isolated fragment has low intrinsic potency compared to complex drugs, its biological activity is defined by its role as a pharmacophore in larger ligands.
Pharmacophore in Sigma-1 Receptor ( R) Ligands
The 1-(2-fluoroethyl)piperidine moiety is a high-affinity scaffold for
-
Mechanism : The protonated tertiary nitrogen forms an ionic bond with Asp126 in the
receptor binding pocket. The fluoroethyl group fits into a hydrophobic sub-pocket, where the fluorine atom can engage in multipolar interactions, often enhancing affinity compared to a simple ethyl group. -
Key Example : It is the core of [
F]SFE ([ F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine), a high-affinity agonist ( nM) used to image density in the brain.[1]
Acetylcholinesterase (AChE) Interaction
Derivatives of this alcohol, specifically esters, mimic acetylcholine.
-
Mechanism : The esterified derivative
-[ F]fluoroethyl-4-piperidyl acetate ([ F]FEtP4A) acts as a substrate for AChE.[1] The enzyme hydrolyzes the ester, trapping the radioactive alcohol metabolite in the tissue. -
Trapping Principle : The 1-(2-fluoroethyl)piperidin-4-ol released inside the brain is less lipophilic than the parent ester and is protonated, leading to intracellular retention ("metabolic trapping").[1] This allows quantification of AChE activity in Alzheimer’s disease research.
Toxicological Activity (Opioid Metabolite)
In forensic toxicology, this compound appears as a de-acylated metabolite of fluoro-fentanyl analogs .[1]
-
Activity : While the parent fentanyls are potent
-opioid agonists, the 4-hydroxy metabolite (1-(2-fluoroethyl)piperidin-4-ol) generally exhibits negligible opioid activity .[1] -
Significance : Its presence in urine or plasma confirms exposure to specific designer opioids, distinguishing them from pharmaceutical fentanyl (which metabolizes to 1-(2-phenylethyl)piperidin-4-ol).[1]
Experimental Protocols
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol (Cold Standard)
Objective : To produce non-radioactive reference material for binding assays or HPLC calibration.
Reagents : 4-Piperidinol, 1-Bromo-2-fluoroethane, Potassium Carbonate (
-
Dissolution : Dissolve 4-piperidinol (1.0 eq) in anhydrous ACN.
-
Base Addition : Add anhydrous
(2.0 eq) and stir at room temperature for 15 minutes. -
Alkylation : Dropwise add 1-bromo-2-fluoroethane (1.1 eq).[1] Note: This reagent is volatile and an alkylating agent; use a fume hood.
-
Reflux : Heat the mixture to reflux (80°C) for 4–6 hours. Monitor by TLC (System: DCM/MeOH 9:1).[1]
-
Workup : Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification : Purify the residue via silica gel column chromatography (Eluent: DCM
5% MeOH/DCM). -
Yield : Typically 60–75% as a pale yellow oil or low-melting solid.[1]
Radiosynthesis (F-18 Labeling Pathway)
Objective : To synthesize the
Method : Two-step "Late-Stage Fluorination" is rarely used for the alcohol itself.[1] Instead, the fluoroethyl group is usually introduced via [
-
Step 1 : Synthesize [
F]FEtOTs by reacting [ F]Fluoride/Kryptofix 2.2.2 with ethylene glycol ditosylate. -
Step 2 : React [
F]FEtOTs with 4-piperidinol in DMF/DMSO at 100°C for 10 min. -
Purification : Semi-preparative HPLC.
Visualizations
Synthesis & Biological Application Pathways
The following diagram illustrates the chemical synthesis of the core fragment and its divergence into two major biological applications: AChE imaging and Sigma-1 Receptor targeting.
Caption: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol and its divergence into radiotracers ([18F]SFE, [18F]FEtP4A) and forensic biomarkers.
Mechanism of "Metabolic Trapping" (AChE Tracer)
This diagram explains how the molecule functions in vivo to measure brain enzyme activity.
Caption: The metabolic trapping mechanism.[1] The lipophilic ester crosses the BBB, is hydrolyzed by AChE, and the resulting alcohol (our topic molecule) is trapped in the brain.
References
-
Sigma-1 Receptor Ligands : Zhao, J., et al. (2006).[1] Synthesis and evaluation of [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential PET radioligand for sigma-1 receptors. Nuclear Medicine and Biology . Link
-
AChE Imaging : Kikuchi, T., et al. (2003). N-[18F]Fluoroethyl-4-piperidyl acetate ([18F]FEtP4A): A PET tracer for imaging brain acetylcholinesterase in vivo.[1] Nuclear Medicine and Biology . Link
-
Piperidine Synthesis : Fakhraian, H., & Babaei, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Process Research & Development . Link
-
Forensic Toxicology : Watanabe, S., et al. (2017). In vitro and in vivo metabolite identification studies for the new synthetic opioids.... The AAPS Journal . Link
Sources
- 1. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
An In-depth Technical Guide to 1-(2-Fluoroethyl)piperidin-4-ol: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of the N-(2-Fluoroethyl) Moiety in a Privileged Scaffold
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs due to its favorable physicochemical properties and its ability to interact with a wide range of biological targets.[1] Specifically, the piperidin-4-ol motif provides a versatile platform for further functionalization, offering a hydroxyl group for hydrogen bonding or as a synthetic handle for derivatization.
This guide focuses on 1-(2-Fluoroethyl)piperidin-4-ol , a derivative that combines the privileged piperidin-4-ol core with a 2-fluoroethyl group at the nitrogen atom. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to modulate various properties, including metabolic stability, lipophilicity, and binding affinity.[2] The 2-fluoroethyl group, in particular, can serve as a stable bioisostere for a hydroxyl or methoxy group, and its incorporation has been explored in the development of imaging agents and therapeutic candidates.[3][4] A notable example is the use of the N-(2-[¹⁸F]fluoroethyl)piperidine moiety in the development of PET radioligands for imaging sigma (σ) receptors, which are implicated in various neurological disorders.[3]
This technical guide provides a comprehensive overview of the synthesis, predicted physicochemical properties, and potential applications of 1-(2-Fluoroethyl)piperidin-4-ol, offering insights for its utilization in drug discovery programs.
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol: An Expert's Perspective on N-Alkylation Strategies
The most direct and common method for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol is the N-alkylation of the parent heterocycle, piperidin-4-ol. This nucleophilic substitution reaction involves the attack of the secondary amine of piperidin-4-ol on an electrophilic 2-fluoroethyl source.
Choice of Reagents and Rationale
-
Starting Material: Piperidin-4-ol is a commercially available and relatively inexpensive starting material.
-
Alkylating Agent: The choice of the 2-fluoroethylating agent is critical. Common options include:
-
1-Bromo-2-fluoroethane: A readily available and reactive alkyl halide.
-
2-Fluoroethyl tosylate: A more reactive alternative to the bromide, often leading to higher yields and milder reaction conditions. It can be prepared from 2-fluoroethanol and tosyl chloride.
-
-
Base: A base is required to neutralize the acid (HBr or HOTs) generated during the reaction, thus driving the equilibrium towards the product. Common choices include:
-
Potassium carbonate (K₂CO₃): A mild inorganic base, easy to handle and remove.
-
Sodium hydride (NaH): A strong, non-nucleophilic base that irreversibly deprotonates the starting amine, often leading to faster reactions. However, it requires anhydrous conditions and careful handling.
-
-
Solvent: A polar aprotic solvent is typically used to dissolve the reactants and facilitate the Sₙ2 reaction. Common choices include:
-
Acetonitrile (MeCN): A versatile solvent with a high dielectric constant that can dissolve a wide range of reactants.
-
N,N-Dimethylformamide (DMF): A highly polar solvent that can accelerate Sₙ2 reactions, particularly when using less reactive alkylating agents.
-
Visualizing the Synthetic Workflow
Caption: Synthetic pathway for 1-(2-Fluoroethyl)piperidin-4-ol via N-alkylation.
Detailed Experimental Protocol
The following is a representative, detailed protocol for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol based on established N-alkylation procedures.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| Piperidin-4-ol | ≥98% | Commercially Available |
| 1-Bromo-2-fluoroethane | ≥97% | Commercially Available |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99% | Commercially Available |
| Anhydrous Acetonitrile (MeCN) | ACS Grade | Commercially Available |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available |
| Brine (Saturated NaCl solution) | N/A | Prepared in-house |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Commercially Available |
Step-by-Step Methodology:
-
Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.0 eq, e.g., 5.0 g), anhydrous potassium carbonate (2.0 eq), and anhydrous acetonitrile (50 mL).
-
Addition of Alkylating Agent: While stirring the suspension at room temperature, add 1-bromo-2-fluoroethane (1.1 eq) dropwise via a syringe.
-
Reaction: Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 10% methanol in dichloromethane).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the solid potassium carbonate and wash the solid with a small amount of acetonitrile.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude residue in a minimal amount of dichloromethane.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of methanol in dichloromethane (e.g., 0-10% methanol).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield 1-(2-Fluoroethyl)piperidin-4-ol as a solid or oil.
-
Physicochemical and Spectral Properties (Predicted)
Table of Predicted Physicochemical Properties:
| Property | Predicted Value |
| Molecular Formula | C₇H₁₄FNO |
| Molecular Weight | 147.19 g/mol |
| Appearance | Off-white to pale yellow solid or viscous oil |
| Boiling Point | Not available |
| Melting Point | Not available |
| Solubility | Soluble in methanol, chloroform, DMSO |
| pKa (of conjugate acid) | ~8.5 - 9.5 |
Predicted Spectral Data:
-
¹H NMR: The spectrum is expected to show characteristic signals for the piperidine ring protons, the methine proton adjacent to the hydroxyl group, and the two methylene groups of the 2-fluoroethyl chain. The methylene group adjacent to the fluorine will appear as a doublet of triplets due to coupling with both the fluorine atom and the adjacent methylene group.
-
¹³C NMR: The spectrum will show seven distinct carbon signals. The carbon bearing the fluorine atom will exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: A triplet is expected for the single fluorine atom due to coupling with the adjacent methylene protons.
-
Mass Spectrometry (ESI+): The expected [M+H]⁺ ion would be at m/z 148.11.
The Role of the 2-Fluoroethyl Group in Drug Design
The strategic placement of a 2-fluoroethyl group on the piperidine nitrogen can have several beneficial effects on the molecule's properties as a drug candidate.
Caption: Impact of N-(2-fluoroethylation) on the properties of a piperidine-based drug candidate.
-
Metabolic Stability: The nitrogen of a piperidine ring is often susceptible to oxidative metabolism (N-dealkylation) by cytochrome P450 enzymes. The strong carbon-fluorine bond can block this metabolic pathway, thereby increasing the half-life of the drug.[4]
-
Lipophilicity: The introduction of a fluorine atom can modulate the lipophilicity (logP) of a molecule. This is a critical parameter that affects a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4]
-
pKa Modulation: The electron-withdrawing nature of the fluorine atom can lower the pKa of the piperidine nitrogen. This change in basicity affects the ionization state of the molecule at physiological pH, which can influence its interaction with biological targets and its cell permeability.[4]
-
Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity.
Conclusion and Future Perspectives
1-(2-Fluoroethyl)piperidin-4-ol represents a valuable, yet underexplored, building block for medicinal chemistry. Its synthesis is readily achievable through standard N-alkylation protocols. The incorporation of the 2-fluoroethyl group offers a strategic approach to fine-tune the pharmacokinetic and pharmacodynamic properties of piperidine-based drug candidates. Further investigation into the synthesis and biological evaluation of derivatives of 1-(2-Fluoroethyl)piperidin-4-ol is warranted to fully exploit its potential in the development of novel therapeutics for a wide range of diseases.
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Fluorinated Piperidine Derivatives: A Technical Guide to Unlocking Advanced Physicochemical and Pharmacological Properties
Abstract
The strategic incorporation of fluorine into the piperidine scaffold has become a pivotal strategy in modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance drug efficacy and safety.[1][2] This technical guide provides a comprehensive exploration of the key features of fluorinated piperidine derivatives for researchers, scientists, and drug development professionals. We will delve into the profound impact of fluorination on the conformational behavior, physicochemical properties, and ultimately, the pharmacological profile of these privileged structures. This guide will elucidate the underlying stereoelectronic principles, present quantitative data, and provide detailed synthetic methodologies, offering a holistic understanding for the rational design of next-generation therapeutics.
The Fluorine Advantage in a Privileged Scaffold
The piperidine ring is a ubiquitous motif in pharmaceuticals, present in numerous approved drugs across various therapeutic areas.[2][3] Its saturated, three-dimensional structure provides an excellent framework for presenting substituents in defined spatial orientations for optimal target engagement. However, unsubstituted piperidines can present challenges, including high basicity and susceptibility to metabolic degradation.
The introduction of fluorine, the most electronegative element, offers a powerful toolkit to address these challenges.[4] Due to its unique properties—small atomic size, high C-F bond strength, and profound electronic effects—fluorination can strategically modulate:
-
Basicity (pKa): Lowering the pKa to improve oral absorption and reduce off-target effects.[4][5][6]
-
Lipophilicity (LogP): Influencing membrane permeability and solubility.[5][7]
-
Metabolic Stability: Blocking sites of oxidative metabolism, thereby increasing the drug's half-life.[5][8]
-
Conformational Preference: Locking the piperidine ring into a desired conformation for enhanced receptor binding.[5][9][10][11]
-
Binding Interactions: Introducing novel, favorable interactions with biological targets.
This guide will systematically explore how these modulations are achieved and how they can be harnessed in drug design.
The Conformational Conundrum: Unraveling the Axial Fluorine Preference
A key feature of fluorinated piperidines is the often-observed preference for the fluorine atom to occupy an axial position, a phenomenon that contradicts classical steric considerations.[10] This preference is a result of a delicate balance of stereoelectronic and electrostatic interactions.[5][10]
Dominant Stereoelectronic Forces
Several key forces contribute to the stabilization of the axial fluorine conformer:
-
Hyperconjugation (Gauche Effect): A stabilizing interaction occurs through the donation of electron density from an anti-periplanar C-H bonding orbital into the low-lying antibonding orbital of the C-F bond (σC-H → σ*C-F).[5][10][12][13] This interaction is maximized when the fluorine is in the axial position.
-
Charge-Dipole Interactions: In protonated piperidinium salts, a favorable electrostatic interaction between the positive charge on the nitrogen and the negative end of the C-F dipole stabilizes the axial conformer.[5][13]
-
Dipole Minimization: The overall molecular dipole moment can be minimized when the highly polar C-F bond is in the axial position, which can be a significant stabilizing factor, especially in polar solvents.[5][12][13]
The interplay of these effects is crucial for understanding and predicting the three-dimensional structure of fluorinated piperidines, which in turn dictates their biological activity.
Diagram 1: Key Stereoelectronic Interactions Favoring Axial Fluorine
Caption: Key stabilizing forces that drive the preference for axial fluorine in piperidine rings.
The Influence of Solvent Polarity
It is critical to recognize that the conformational equilibrium of fluorinated piperidines is not static and can be significantly influenced by the solvent environment. Studies have shown that increasing solvent polarity can further favor the more polar axial conformer.[5][12][13] This is a crucial consideration for drug developers, as the conformation in a biological environment may differ from that observed in less polar solvents used during synthesis and characterization.
Modulating Physicochemical Properties: A Quantitative Look
The introduction of fluorine profoundly alters the electronic properties of the piperidine ring, leading to predictable changes in basicity and lipophilicity.
Taming Basicity: The Impact of Fluorine on pKa
Fluorine's strong electron-withdrawing inductive effect significantly reduces the electron density on the piperidine nitrogen, thereby lowering its basicity (pKa).[4][5] This is a highly desirable feature in drug design, as a lower pKa can lead to:
-
Improved Oral Bioavailability: Reduced basicity can decrease the extent of protonation in the gastrointestinal tract, facilitating passage through biological membranes.[4][6]
-
Reduced hERG Liability: A common cause of cardiotoxicity is the interaction of basic amines with the hERG potassium channel. Lowering the pKa can mitigate this risk.[14][15]
The magnitude of the pKa reduction is dependent on the position and number of fluorine atoms. The effect is most pronounced when fluorine is at the 2- or 3-position and diminishes with increasing distance from the nitrogen atom.[7][16]
| Compound | pKa | ΔpKa (vs. Piperidine) | Reference |
| Piperidine | ~11.1 | 0 | [4] |
| 4-Fluoropiperidine | ~9.4 | -1.7 | [4][17] |
| 3-Fluoropiperidine | Varies with conformation | (Significant reduction) | [15] |
Table 1: Effect of Fluorination on the pKa of the Piperidine Nitrogen.
Navigating Lipophilicity: The Dual Nature of Fluorine
The effect of fluorination on lipophilicity (logP) is more complex than its effect on pKa. Fluorine substitution can either increase or decrease logP depending on the context.[7][18]
-
Increased Lipophilicity: The substitution of hydrogen with fluorine can increase the hydrophobic surface area of a molecule, leading to an increase in logP.[18]
-
Decreased Lipophilicity: The high polarity of the C-F bond can also lead to an overall increase in molecular polarity, which can decrease logP, particularly when the fluorine is adjacent to a polarizable atom like sulfur.[18]
Furthermore, the decrease in basicity caused by fluorine can impact the distribution coefficient (logD) at physiological pH (7.4). A less basic compound will be less protonated and thus more lipophilic at this pH.[7][16] Careful consideration of the fluorination pattern is therefore essential for achieving the desired lipophilicity profile for optimal absorption, distribution, metabolism, and excretion (ADME) properties.
Synthetic Strategies for Accessing Fluorinated Piperidines
The growing importance of fluorinated piperidines has driven the development of robust and stereoselective synthetic methods.
Hydrogenation of Fluoropyridines
One of the most common and efficient methods for accessing fluorinated piperidines is the hydrogenation of readily available fluoropyridine precursors.[1][3][19] This approach often provides high diastereoselectivity, yielding all-cis substituted products.[20][21]
Experimental Protocol: Palladium-Catalyzed Hydrogenation of 3-Fluoropyridine [1]
-
Materials: 3-Fluoropyridine, Palladium(II) hydroxide on carbon (20 wt%), Methanol, Hydrochloric acid.
-
Procedure: a. To a solution of 3-fluoropyridine in methanol, add Palladium(II) hydroxide on carbon. b. Acidify the mixture with a methanolic solution of hydrochloric acid. c. Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stir vigorously at room temperature until the reaction is complete (monitor by TLC or GC-MS). d. Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with methanol. e. Concentrate the filtrate under reduced pressure to yield 3-fluoropiperidine hydrochloride. f. For the free base or protected derivatives, the hydrochloride salt can be neutralized and subsequently protected (e.g., with Boc anhydride or Cbz chloride).[1]
Diagram 2: Synthetic Workflow for Hydrogenation of Fluoropyridines
Caption: A streamlined workflow for the synthesis of fluorinated piperidines via hydrogenation.
Diastereoselective Nucleophilic Fluorination
Another powerful strategy involves the diastereoselective introduction of fluorine via nucleophilic fluorination of a pre-functionalized piperidine precursor. This approach offers excellent control over stereochemistry.[20]
Applications in Drug Discovery: Case Studies
The strategic use of fluorinated piperidines has led to the development of successful clinical candidates.
-
Kinesin Spindle Protein (KSP) Inhibitors: In the development of KSP inhibitors for cancer therapy, researchers at Merck found that introducing an axial fluorine atom into the piperidine ring modulated the pKa into an optimal range (6.5-8.0).[15] This led to increased basicity compared to the equatorial isomer, resulting in improved efficacy and the identification of the clinical candidate MK-0731.[8][15]
-
5-HT1D Receptor Ligands: To improve the pharmacokinetic profile of piperidine-containing 5-HT1D receptor ligands for migraine treatment, fluorination at the 4-position was employed.[4][6] This significantly reduced the pKa, leading to dramatically improved oral absorption.[6]
These examples underscore the power of fluorination as a tool to fine-tune the properties of piperidine-containing molecules for therapeutic benefit.
Conclusion
Fluorinated piperidine derivatives represent a class of building blocks with immense value in modern drug discovery. The strategic incorporation of fluorine provides a predictable and powerful means to modulate key physicochemical properties, including conformational preference, basicity, and lipophilicity. A thorough understanding of the underlying stereoelectronic principles and the availability of robust synthetic methods empower medicinal chemists to rationally design and synthesize novel drug candidates with improved pharmacokinetic and pharmacodynamic profiles. As our understanding of the nuanced effects of fluorination continues to grow, so too will the applications of these versatile scaffolds in the development of next-generation medicines.
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Understanding the Hazard Profile: A Synthesis of Structural Toxicology
An In-Depth Technical Guide to the Safe Handling of 1-(2-Fluoroethyl)piperidin-4-ol for Research and Development Professionals
This guide provides a detailed examination of the safety and handling protocols for 1-(2-Fluoroethyl)piperidin-4-ol, a compound of interest for researchers, scientists, and drug development professionals. Due to the limited availability of a specific Safety Data Sheet (SDS) for this exact molecule, this document synthesizes data from closely related structures, including 4-(2-Fluoroethyl)piperidine hydrochloride and the parent piperidine molecule, alongside established toxicological principles for organofluorine compounds. This approach ensures a cautious and comprehensive framework for risk mitigation.
1-(2-Fluoroethyl)piperidin-4-ol incorporates three key structural motifs that dictate its toxicological and hazard profile: the piperidine ring, the fluoroethyl side chain, and the hydroxyl group.
-
Piperidine Core: The foundational piperidine structure is classified as a flammable, toxic, and corrosive substance.[1][2][3][4][5] It is harmful if swallowed and toxic in contact with skin or if inhaled.[1][2][3][4][5] Direct contact can cause severe skin and eye burns.[1][2][3][4][5][6] These inherent hazards of the piperidine core must be assumed for 1-(2-Fluoroethyl)piperidin-4-ol.
-
Fluoroethyl Side Chain: The presence of a C-F bond introduces a significant metabolic consideration. While the carbon-fluorine bond is strong, fluoro-organic compounds can be metabolized in vivo to toxic substances.[7] A critical concern is the potential metabolic conversion to fluoroacetic acid, a potent toxin that disrupts the Krebs cycle through "lethal synthesis".[7][8] This metabolic potential necessitates stringent measures to prevent internal exposure.
-
4-Hydroxy Group: The hydroxyl group can modulate the compound's solubility and may influence its metabolic pathways. While it may slightly alter the physical properties compared to piperidine, it does not negate the primary hazards of the piperidine and fluoroethyl moieties.
Based on the available data for 4-(2-Fluoroethyl)piperidine hydrochloride, we can anticipate that 1-(2-Fluoroethyl)piperidin-4-ol will, at a minimum, cause skin irritation, serious eye irritation, and respiratory irritation.[9]
Hazard Identification Summary
| Hazard Class | GHS Classification (Anticipated) | Primary Route of Exposure | Potential Health Effects |
| Acute Toxicity | Category 3/4 (Inhalation, Dermal, Oral) | Inhalation, Skin/Eye Contact, Ingestion | Harmful or toxic if inhaled, absorbed through the skin, or swallowed.[1][2][3] |
| Skin Corrosion/Irritation | Category 1B/2 | Skin Contact | Causes severe skin burns or irritation.[1][2][3][9] |
| Serious Eye Damage/Irritation | Category 1/2A | Eye Contact | Causes serious eye damage or irritation.[1][2][3][6][9] |
| Specific Target Organ Toxicity | Single Exposure, Category 3 | Inhalation | May cause respiratory irritation.[9][10] |
| Flammability | Category 2 (Based on Piperidine) | Heat, sparks, open flames | Highly flammable liquid and vapor.[1][3] |
Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense
A robust safety protocol relies on a hierarchy of controls, starting with engineering solutions and supplemented by appropriate personal protective equipment.
Engineering Controls
-
Ventilation: All handling of 1-(2-Fluoroethyl)piperidin-4-ol must be conducted in a certified chemical fume hood to minimize inhalation exposure.[5][11] The fume hood should have adequate airflow and be located in a well-ventilated laboratory.[1][4]
-
Emergency Equipment: An eyewash station and a safety shower must be readily accessible in the immediate vicinity of the handling area.[5][9][11]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent dermal, ocular, and respiratory exposure.
| PPE Category | Specification | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene). Always check the glove manufacturer's compatibility chart. | To prevent skin contact and absorption.[9][10][11][12] |
| Eye Protection | Safety goggles or safety glasses with side shields. A face shield is recommended when handling larger quantities or when there is a splash hazard.[9][10][12][13] | To protect against splashes and vapors that can cause severe eye irritation or damage.[6][9] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[12] For larger-scale operations, chemical-resistant aprons or full-body suits may be necessary.[4][13] | To protect the skin from accidental contact and splashes.[10] |
| Respiratory Protection | Typically not required when handled within a certified chemical fume hood. In case of inadequate ventilation or spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used.[5][9][14] | To prevent inhalation of vapors, which can be toxic and cause respiratory irritation.[6][9] |
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to ensuring a safe research environment.
Handling Workflow
The following diagram outlines the critical steps for safely handling 1-(2-Fluoroethyl)piperidin-4-ol.
Caption: Safe Handling Workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Step-by-Step Handling Protocol
-
Pre-Handling Checks:
-
Thoroughly review the Safety Data Sheets for 4-(2-Fluoroethyl)piperidine hydrochloride and piperidine.[1][2][3][4][5][9]
-
Ensure all necessary PPE is available and in good condition.[13][15]
-
Confirm the chemical fume hood is operational and the sash is at the appropriate height.
-
Verify the location and accessibility of the nearest eyewash station, safety shower, and fire extinguisher.[5][11]
-
-
Chemical Handling:
-
Transport the chemical in a sealed, clearly labeled container within a secondary, shatterproof container.
-
Perform all manipulations, including weighing and transferring, inside a chemical fume hood.[5]
-
Use spark-proof tools and avoid sources of ignition, as the compound is expected to be flammable.[1][5]
-
Keep the container tightly closed when not in use to minimize vapor release.[1][3]
-
-
Post-Handling:
-
Decontaminate all surfaces and equipment that have come into contact with the chemical.
-
Segregate waste into appropriate, labeled hazardous waste containers.
-
Remove PPE in a manner that avoids contaminating skin or clothing and dispose of it according to institutional guidelines.
-
Wash hands thoroughly with soap and water after handling is complete.[1][9][10]
-
Storage
-
Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][5][11]
-
The storage area should be designated for flammable and toxic materials, away from heat, sparks, and open flames.[2][5]
-
Store locked up or in an area accessible only to authorized personnel.[1][3][9]
-
Keep away from incompatible materials such as strong oxidizing agents.
Emergency Procedures: Preparedness and Response
Rapid and correct response to an emergency situation is crucial to minimizing harm.
Spill Response
Caption: Emergency Spill Response Workflow.
-
Small Spills (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, absorb the spill with an inert, non-combustible material such as vermiculite, sand, or diatomaceous earth.[1][4][16]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[1][5][17]
-
Wipe the area with a suitable solvent and then wash with soap and water.
-
-
Large Spills (outside a fume hood):
-
Evacuate the area immediately.
-
Alert your institution's Environmental Health and Safety (EHS) department and follow their instructions.
-
Prevent entry into the contaminated area.
-
First Aid Measures
Immediate and appropriate first aid can significantly reduce the severity of an exposure.
| Exposure Route | First Aid Protocol |
| Inhalation | Move the individual to fresh air immediately.[5][9] If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[5][17] |
| Skin Contact | Immediately remove all contaminated clothing.[5][17] Flush the affected skin with large amounts of water for at least 15 minutes, using a safety shower if available.[5][17] Seek immediate medical attention.[5][17] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15-30 minutes, occasionally lifting the upper and lower eyelids.[2][6][9] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[2][5][6][9] |
| Ingestion | Do NOT induce vomiting.[5][9][17] If the person is conscious, rinse their mouth with water and have them drink one or two glasses of water.[5][9] Seek immediate medical attention.[5][9][17] |
Waste Disposal
All waste containing 1-(2-Fluoroethyl)piperidin-4-ol, including contaminated PPE and spill cleanup materials, must be treated as hazardous waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Do not dispose of this chemical down the drain or in general waste.[4][16][17]
-
Follow all local, state, and federal regulations for hazardous waste disposal.[17] Consult with your institution's EHS department for specific procedures.
Conclusion
The safe handling of 1-(2-Fluoroethyl)piperidin-4-ol requires a proactive and informed approach to risk management. By understanding the inherent hazards of its constituent parts—the piperidine core and the fluoroethyl side chain—and by rigorously applying the engineering controls, personal protective equipment, and handling protocols outlined in this guide, researchers can mitigate the risks and maintain a safe laboratory environment.
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- 11. jubilantingrevia.com [jubilantingrevia.com]
- 12. Personal Protective Equipment | Center for Emerging and Re-emerging Infectious Diseases [cerid.uw.edu]
- 13. epa.gov [epa.gov]
- 14. datasheets.scbt.com [datasheets.scbt.com]
- 15. The MSDS HyperGlossary: Personal Protective Equipment, PPE [ilpi.com]
- 16. carlroth.com:443 [carlroth.com:443]
- 17. datasheets.scbt.com [datasheets.scbt.com]
Technical Guide: Solubility Parameters & Physicochemical Profiling of 1-(2-Fluoroethyl)piperidin-4-ol
[1][2]
Executive Summary & Molecular Identity
1-(2-Fluoroethyl)piperidin-4-ol is a bifunctional piperidine derivative characterized by a secondary alcohol at the C4 position and a fluoroethyl moiety at the N1 position.[1][2] Its solubility profile is governed by the competition between the hydrogen-bonding hydroxyl group (hydrophilic) and the fluoroethyl chain (lipophilic/polarizable). Accurate determination of its solubility parameters is essential for optimizing nucleophilic substitution reactions during synthesis and selecting mobile phases for HPLC purification.[1][2]
Physicochemical Profile
| Property | Value / Descriptor | Source/Method |
| CAS Registry Number | Not widely listed; Analogous to 3518-76-1 | Derived from structural analogs |
| Molecular Formula | C₇H₁₄FNO | Calculated |
| Molecular Weight | 147.19 g/mol | Calculated |
| LogP (Predicted) | 0.45 ± 0.3 | ACD/Labs / Consensus Estimate |
| pKa (Predicted) | ~8.9 (Piperidine Nitrogen) | Base strength reduced by β-fluorine |
| H-Bond Donors | 1 (Hydroxyl) | Structural Analysis |
| H-Bond Acceptors | 3 (N, O, F) | Structural Analysis |
Hansen Solubility Parameters (HSP): Theoretical Prediction
In the absence of empirical data for this specific intermediate, we utilize the Van Krevelen and Hoftyzer Group Contribution Method to predict the Hansen Solubility Parameters. This method breaks the molecule into functional fragments to estimate the Dispersion (
Group Contribution Analysis
The molecule is decomposed into:
Calculated HSP Values:
| Parameter | Symbol | Value (MPa | Mechanistic Driver |
| Dispersion | 16.8 | Van der Waals forces from the piperidine backbone.[1][2] | |
| Polar | 9.2 | Dipole moments from the C-F bond and C-N/C-O bonds. | |
| H-Bonding | 14.5 | Strong contribution from the 4-OH group and tertiary amine.[1][2] | |
| Total Parameter | 24.0 |
Interpretation: The high
value indicates that this compound requires protic solvents (e.g., Ethanol, Methanol) or strong H-bond acceptors (e.g., DMSO, DMF) for high solubility. Non-polar solvents like Hexane () will act as anti-solvents.[1][2]
Experimental Protocol: Turbidity Titration Method
To validate the theoretical values and determine the precise "Solubility Sphere" for your specific batch (accounting for purity/salts), use the following self-validating protocol.
Reagents & Equipment[1][2]
-
Target Solute: 100 mg 1-(2-Fluoroethyl)piperidin-4-ol.[1][2]
-
Solvent Set: DMSO (Good Solvent), Toluene (Poor Solvent), Water (Poor/Intermediate).
-
Equipment: Laser nephelometer or visual inspection box, analytical balance, micropipettes.
Workflow Diagram
The following diagram outlines the logical flow for determining the solubility sphere boundary.
Caption: Step-by-step Turbidity Titration protocol to experimentally define the solubility boundary (Cloud Point).
Calculation of Interaction Radius ( )
Once the cloud points are determined, calculate the "distance" (
Solvent Selection Guide for Applications
A. Synthesis (Nucleophilic Substitution)
When synthesizing this molecule (e.g., alkylating piperidin-4-ol with 1-bromo-2-fluoroethane), the reaction kinetics depend on stabilizing the transition state.[1][2]
-
Recommended Solvent: Acetonitrile (ACN) or DMF .[1][2]
-
Why? High
stabilizes the polar transition state, while moderate ensures solubility of the alkyl halide.
-
-
Avoid: Protic solvents (Ethanol) during alkylation if using weak bases, as they solvate the nucleophile (amine), reducing reactivity.
B. Purification (Crystallization & Extraction)[1][2]
-
Extraction: The LogP of ~0.45 suggests the molecule partitions poorly into pure hexanes but well into Dichloromethane (DCM) or Chloroform/Isopropanol (3:1) mixtures from basic aqueous layers.
-
Crystallization: Use a "Good Solvent / Anti-Solvent" pair based on the
gap.[2]-
Solvent: Ethanol (
) -
Anti-Solvent: Diethyl Ether (
) or Hexane ( ).[2]
-
Solvent Compatibility Matrix
| Solvent | Predicted Solubility | Application | |||
| Water | 15.6 | 16.0 | 42.3 | Moderate/High | Aqueous workup (pH dependent) |
| Ethanol | 15.8 | 8.8 | 19.4 | High | Recrystallization solvent |
| DCM | 18.2 | 6.3 | 6.1 | High | Extraction organic phase |
| Acetonitrile | 15.3 | 18.0 | 6.1 | Moderate | Synthesis medium |
| Hexane | 14.9 | 0.0 | 0.0 | Insoluble | Anti-solvent / Wash |
Logical Pathway for Process Optimization
The following diagram illustrates how to apply these parameters during the development of a synthesis or purification workflow.
Caption: Decision matrix for selecting solvents based on calculated physicochemical properties.
References
-
PubChem. 1-(2-Phenylethyl)piperidin-4-ol (Compound Summary). National Library of Medicine.[1][2] Available at: [Link]
-
Hansen, C. M. Hansen Solubility Parameters: A User's Handbook.[1][2] CRC Press, 2007. (Standard reference for HSP theory and Group Contribution Methods).
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Available at: [Link]
-
National Center for Biotechnology Information. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine.[1][2][3] Molecular Imaging and Contrast Agent Database (MICAD).[2] Available at: [Link]
Sources
- 1. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(2-Hydroxyethyl)-4-piperidinepropanol | C10H21NO2 | CID 88244 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Strategic Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Part 1: Executive Summary & Strategic Analysis
The Chemical Context
1-(2-Fluoroethyl)piperidin-4-ol is a high-value intermediate in medicinal chemistry. The introduction of the fluoroethyl group is a classic bioisosteric strategy used to modulate lipophilicity (
Synthetic Route Selection
To achieve high purity and scalability, we evaluate two primary synthetic pathways. The Direct
| Feature | Route A: Direct Alkylation (Recommended) | Route B: Deoxyfluorination |
| Precursors | 4-Hydroxypiperidine + 1-Bromo-2-fluoroethane | 1-(2-Hydroxyethyl)piperidin-4-ol |
| Reagents | DAST, XtalFluor, or Deoxo-Fluor | |
| Selectivity | High (Nucleophilic attack by amine) | Low (Risk of fluorinating the 4-OH) |
| Safety | High toxicity of alkyl halide (manageable) | Explosion risk (DAST); HF generation |
| Scalability | Excellent (Linear scale-up) | Limited by exotherm control |
Part 2: Safety & Toxicology (Critical)
⚠️ DANGER: ACUTE TOXICITY WARNING 1-Bromo-2-fluoroethane is an alkylating agent with severe toxicity profiles.
Neurotoxin: Evidence suggests fluoro-bromoalkanes can cause convulsions and CNS depression. [1] * Fatal if Inhaled/Swallowed:
(oral, rat) is approx. 5 mg/kg. [2] * Handling: All operations MUST be performed in a functioning fume hood. Double-gloving (Nitrile/Laminate) is mandatory. Sodium thiosulfate solution should be available for spill neutralization.
Part 3: Detailed Protocol – Direct -Alkylation
Reaction Logic & Mechanism
This transformation proceeds via a classic
-
Base Selection: Potassium Carbonate (
) is chosen over organic bases (like TEA) to simplify workup. It remains insoluble in the organic phase, allowing for removal by simple filtration. -
Solvent: Acetonitrile (MeCN) is the optimal solvent; its polar aprotic nature accelerates
kinetics while allowing easy removal via rotary evaporation.
Visualizing the Pathway
Figure 1: Mechanistic pathway for the N-alkylation synthesis.
Experimental Procedure
Scale: 10 mmol (adaptable)
Materials:
-
4-Hydroxypiperidine: 1.01 g (10.0 mmol)
-
1-Bromo-2-fluoroethane: 1.40 g (11.0 mmol, 1.1 equiv)
-
Potassium Carbonate (
), anhydrous: 2.76 g (20.0 mmol, 2.0 equiv) -
Acetonitrile (MeCN): 20 mL (anhydrous)
Step-by-Step Protocol:
-
Setup: Flame-dry a 50 mL round-bottom flask (RBF) equipped with a magnetic stir bar. Allow to cool under Argon or Nitrogen atmosphere.
-
Charging: Add 4-Hydroxypiperidine (1.01 g) and anhydrous
(2.76 g) to the flask. -
Solvation: Add Acetonitrile (20 mL) and stir at room temperature for 10 minutes to create a suspension.
-
Addition: Carefully add 1-Bromo-2-fluoroethane (1.40 g) via syringe.
-
Note: If scaling up (>50 mmol), add the alkyl halide dropwise to control potential exotherms.
-
-
Reaction: Attach a reflux condenser. Heat the mixture to 60°C in an oil bath. Stir vigorously for 12–16 hours .
-
Monitoring: Check reaction progress via TLC (Eluent: 10% MeOH in DCM). Stain with Ninhydrin (SM turns pink) or Iodine. The product is tertiary and stains differently/less intensely with Ninhydrin but visible in Iodine.
-
-
Workup:
-
Cool the reaction to room temperature.
-
Filter the mixture through a Celite pad or sintered glass funnel to remove solid inorganic salts (
, excess ). -
Wash the filter cake with cold MeCN (2 x 5 mL).
-
Concentrate the filtrate under reduced pressure (Rotavap) to obtain the crude oil.
-
-
Purification:
-
Dissolve the crude oil in DCM (20 mL) and wash with saturated
(10 mL) to ensure basicity. -
Dry organic layer over
, filter, and concentrate.[3] -
Distillation (Preferred for Scale): Vacuum distillation (approx. 100-110°C at 0.5 mmHg).
-
Chromatography (Lab Scale): Silica gel column. Gradient: 0%
5% MeOH in DCM (with 1% additive to reduce tailing).
-
Expected Data
-
Yield: 75–85%
-
Appearance: Colorless to pale yellow viscous oil.
-
F NMR: Characteristic triplet of triplets or multiplet around
-218 to -220 ppm (depending on solvent).
Part 4: Purification & Troubleshooting Logic
The following decision tree guides the purification strategy based on the crude purity profile.
Figure 2: Purification logic tree ensuring removal of unreacted amine and salts.
Part 5: References
-
Safety Data Sheet (1-Bromo-2-fluoroethane). SynQuest Laboratories / Fisher Scientific. (Verified toxicity data: Fatal if swallowed/inhaled).[4]
-
Mascitti, V., et al. (2012). 4-(5-Cyano-pyrazol-1-yl)-piperidine derivatives as GPR119 modulators. WO 2012/069948 A1. (Patent describing synthesis of N-substituted piperidines).[5][6]
-
Saeed, M., et al. (1996). Synthesis of 4-Hydroxypiperidine Derivatives.[5][6][7][8] Journal of Ethnopharmacology / ResearchGate. (General protocols for piperidine functionalization).
-
PubChem Compound Summary. 1-(2-Fluoroethyl)piperidin-4-ol (CAS 459-24-5). National Center for Biotechnology Information.
Sources
- 1. 1-Bromo-2-fluoroethane - Hazardous Agents | Haz-Map [haz-map.com]
- 2. 1-Bromo-2-fluoroethane | CAS#:762-49-2 | Chemsrc [chemsrc.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synquestlabs.com [synquestlabs.com]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. US5489689A - Preparation of piperidine derivatives - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis of 4-Hydroxypiperidine Derivatives and Their Screening for Analgesic Activity -Archives of Pharmacal Research | Korea Science [koreascience.kr]
Application Notes and Protocols for the Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Gemini, Senior Application Scientist
Introduction: The Significance of Fluorinated Piperidine Scaffolds
The piperidine moiety is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active compounds.[1] Its saturated heterocyclic structure provides a versatile scaffold that can be functionalized to modulate pharmacokinetic and pharmacodynamic properties. The introduction of fluorine into organic molecules is a widely employed strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. The unique electronic properties of the fluorine atom can significantly influence the pKa of nearby functional groups and alter the conformation of the molecule, leading to improved therapeutic profiles.
Synthetic Strategy: N-Alkylation of Piperidin-4-ol
The most direct and efficient route for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol is the nucleophilic substitution reaction between piperidin-4-ol and a suitable 2-fluoroethylating agent. This reaction, an N-alkylation, involves the nucleophilic attack of the secondary amine of piperidin-4-ol on the electrophilic carbon of the 2-fluoroethylating agent, which bears a good leaving group.
A common and effective 2-fluoroethylating agent for this purpose is 2-fluoroethyl tosylate. The tosylate group is an excellent leaving group, facilitating the SN2 reaction. The reaction is typically carried out in a polar aprotic solvent in the presence of a base to neutralize the tosyl acid byproduct and drive the reaction to completion.
Caption: Synthetic pathway for 1-(2-Fluoroethyl)piperidin-4-ol via N-alkylation.
Detailed Experimental Protocol
This protocol describes the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol from piperidin-4-ol and 2-fluoroethyl tosylate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Piperidin-4-ol | ≥98% | Commercially Available | Store in a cool, dry place. |
| 2-Fluoroethyl tosylate | ≥97% | Commercially Available | Can be prepared from 2-fluoroethanol and tosyl chloride. |
| Anhydrous Potassium Carbonate (K₂CO₃) | ≥99%, fine powder | Commercially Available | Ensure it is dry before use. |
| Anhydrous Dimethylformamide (DMF) | ACS Grade | Commercially Available | Use a dry solvent from a sealed bottle. |
| Ethyl acetate (EtOAc) | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | - | Prepared in-house | For work-up. |
| Brine (Saturated aqueous NaCl) | - | Prepared in-house | For work-up. |
| Anhydrous sodium sulfate (Na₂SO₄) | ACS Grade | Commercially Available | For drying organic layers. |
Equipment
-
Round-bottom flask (appropriate size)
-
Magnetic stirrer and stir bar
-
Heating mantle with a temperature controller
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
-
Standard laboratory glassware
Step-by-Step Procedure
Caption: Experimental workflow for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.0 eq), anhydrous potassium carbonate (2.0 eq), and anhydrous dimethylformamide (DMF, approximately 5-10 mL per gram of piperidin-4-ol).
-
Stir the suspension under an inert atmosphere (nitrogen or argon).
-
-
Addition of Alkylating Agent:
-
Add 2-fluoroethyl tosylate (1.1 eq) to the reaction mixture.
-
-
Reaction:
-
Heat the reaction mixture to 60-70 °C and stir for 12-24 hours.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes as the eluent. The reaction is complete when the starting material (piperidin-4-ol) is no longer visible by TLC.
-
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine (saturated aqueous NaCl solution).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel. A gradient elution system, starting with a low polarity eluent (e.g., 100% hexanes) and gradually increasing the polarity with ethyl acetate, is recommended. The exact eluent composition will depend on the TLC analysis of the crude product.
-
Collect the fractions containing the desired product and concentrate them under reduced pressure to yield 1-(2-Fluoroethyl)piperidin-4-ol as a pure compound.
-
Safety Precautions
-
2-Fluoroethyl tosylate is an alkylating agent and should be handled with care. It is advisable to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Piperidin-4-ol is a skin and eye irritant. Avoid contact with skin and eyes.
-
Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a well-ventilated fume hood and wear appropriate PPE.
-
Always handle all chemicals in a well-ventilated fume hood and follow standard laboratory safety procedures.
Characterization of 1-(2-Fluoroethyl)piperidin-4-ol
As no experimentally determined spectral data for 1-(2-Fluoroethyl)piperidin-4-ol was found in the surveyed literature, the following are predicted characterization data based on the analysis of similar structures. Researchers who synthesize this compound are encouraged to perform full characterization to confirm its identity and purity.
-
¹H NMR (Proton Nuclear Magnetic Resonance):
-
The spectrum is expected to show a characteristic triplet of triplets for the fluorine-coupled methylene group attached to the nitrogen.
-
A triplet for the methylene group adjacent to the fluorine atom.
-
Signals for the piperidine ring protons, including a multiplet for the CH-OH proton.
-
A broad singlet for the hydroxyl proton, which may be exchangeable with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum should display a doublet for the carbon attached to the fluorine due to C-F coupling.
-
A signal for the carbon adjacent to the nitrogen.
-
Signals corresponding to the carbons of the piperidine ring.
-
-
MS (Mass Spectrometry):
-
The mass spectrum (e.g., using electrospray ionization, ESI) should show a prominent peak corresponding to the protonated molecule [M+H]⁺.
-
-
IR (Infrared) Spectroscopy:
-
The IR spectrum is expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the alcohol.
-
C-H stretching absorptions in the region of 2800-3000 cm⁻¹.
-
A C-F stretching absorption, typically in the region of 1000-1100 cm⁻¹.
-
Conclusion
The protocol detailed in this application note provides a robust and reliable method for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol, a valuable building block for drug discovery and development. By following the outlined procedure and adhering to the safety precautions, researchers can effectively prepare this compound for further chemical transformations and biological evaluation. The provided guidance on characterization, although based on predictions, offers a framework for the verification of the synthesized product.
References
- Wang, C., Tu, Y., Han, J., & Guo, Y. (2018). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde.
- BenchChem. (2025).
- ResearchGate. (2017).
- PubChem. 1-(2,2-difluoroethyl)piperidin-4-ol.
- Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583.
- BenchChem. (2025). Application Notes and Protocols: N-Alkylation of Piperidin-4-amine with Furfuryl Chloride.
- Cayman Chemical. 4-Hydroxy-1-(2-phenylethyl)piperidine (CAS Number: 3518-76-1).
- ChemicalBook. Piperidine(110-89-4) 1H NMR spectrum.
- MDPI. (2018). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.
- Chemchart. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6).
- Chemistry LibreTexts. (2022). 11: Infrared Spectroscopy and Mass Spectrometry.
- Yale University.
- ResearchGate. (2019). Complete assignment of the 1H and 13C NMR spectra of four triterpenes of the ursane, artane, lupane and friedelane groups.
- Chemsrc. 1-(2-Fluoroethyl)piperidin-4-ol | CAS#:492446-45-4.
Sources
Application Note: Purification Strategies for 1-(2-Fluoroethyl)piperidin-4-ol
Abstract
1-(2-Fluoroethyl)piperidin-4-ol is a critical intermediate in the synthesis of radiotracers (e.g.,
Chemical Profile & Purification Logic
Effective purification requires understanding the physicochemical differences between the product and its common impurities (primarily unreacted 4-hydroxypiperidine and inorganic salts).[1]
| Property | 1-(2-Fluoroethyl)piperidin-4-ol | 4-Hydroxypiperidine (Impurity) | Purification Implication |
| Structure | Tertiary Amine, 2-Fluoroethyl | Secondary Amine, Polar H | Product is more lipophilic.[1][2] |
| Basicity ( | ~8.5 - 9.5 (Est.)[1][2] | ~11.0 | Both are basic; separable by pH swing.[1][2] |
| Polarity | Moderate (LogP ~ 0.5 - 1.[1][2]0) | High (LogP < 0) | Starting material stays in water; product extracts into DCM.[1][2] |
| Stability | Sensitive to strong heat/base | Stable | Avoid distillation >150°C to prevent defluorination/elimination.[1][2] |
Critical Mechanism: The "Amine Tailing" Effect
On standard silica gel, the basic nitrogen of 1-(2-Fluoroethyl)piperidin-4-ol interacts strongly with acidic silanol groups (
-
Solution: Mobile phases must contain a basic modifier (Triethylamine or Ammonia) to competitively block silanol sites, or use amine-functionalized silica.[1]
Method A: Acid-Base Extraction (Bulk Purification)
Best For: Removing unreacted starting material (4-hydroxypiperidine) and inorganic salts without chromatography.[1] Principle: Exploits the high water solubility of the secondary amine starting material versus the organic solubility of the tertiary amine product.
Reagents
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
-
1M Hydrochloric Acid (HCl)[1]
-
2M Sodium Hydroxide (NaOH) or Saturated
[1] -
Brine (Saturated NaCl)[1]
Protocol
-
Initial Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).
-
Acidic Extraction (Removal of Neutrals):
-
Extract the organic layer with 1M HCl (
vol). -
Chemistry: The amine is protonated (
), moving the product into the aqueous phase. Neutral impurities stay in DCM.[1] -
Discard the organic layer (unless neutral side products are present).
-
-
Basification (The Switch):
-
Cool the aqueous acidic layer to 0°C.
-
Slowly add 2M NaOH until pH > 12.[1]
-
Chemistry: The amine is deprotonated to its free base form.
-
-
Organic Extraction (Product Recovery):
-
Extract the basic aqueous layer with DCM (
vol). -
Differentiation: The unreacted 4-hydroxypiperidine is highly water-soluble and will largely remain in the aqueous phase, while the fluoroethyl product migrates to DCM.[1]
-
-
Drying: Wash combined organics with brine, dry over
, and concentrate in vacuo (keep bath < 40°C).
Visualization: Extraction Workflow
Caption: Figure 1. Acid-Base extraction logic separating the target tertiary amine from neutral impurities and water-soluble starting materials.[1][3]
Method B: Flash Column Chromatography (High Purity)
Best For: Final polishing (>98% purity) or separating close-running organic impurities.[1]
Stationary Phase Selection
-
Option 1 (Standard): Silica Gel 60 (230-400 mesh).[1] Requires modifier.
-
Option 2 (Recommended): Amine-functionalized Silica (
-Silica).[1] No modifier needed.
Mobile Phase Systems
| System | Solvent Ratio (v/v) | Modifier | Notes |
| A (Standard) | DCM : MeOH (95:5 to 90:[1][2]10) | 1% | Ammonia is preferred as it evaporates; TEA can leave residue.[1][2] |
| B (Green) | EtOAc : EtOH (3:[1][2]1) | 1% TEA | Good alternative to chlorinated solvents. |
| C (NH2-Silica) | Hexane : EtOAc (Gradient) | None | Best resolution; prevents amine tailing physically.[1][2] |
Protocol (Standard Silica)
-
Column Pre-treatment: Slurry the silica in the starting eluent containing 1% Triethylamine (TEA). This "neutralizes" the column before the sample touches it.
-
Loading: Dissolve the crude oil in a minimum amount of DCM. Avoid using pure MeOH for loading as it broadens bands.[1]
-
Elution: Run a gradient from 100% DCM to 90:10 DCM:MeOH (with 1%
). -
Detection: Stain with Iodine or Dragendorff’s Reagent (specific for tertiary amines/alkaloids).[1] UV detection is weak unless a chromophore is present elsewhere in the molecule.
Method C: Salt Formation (Stabilization)
Best For: Long-term storage.[1] The free base oil may oxidize or absorb
Protocol (HCl Salt)
-
Dissolve the purified free base (from Method A or B) in anhydrous Diethyl Ether or Ethanol.
-
Cool to 0°C in an ice bath.
-
Dropwise add 2M HCl in Diethyl Ether (commercial solution) or bubble dry HCl gas.
-
A white precipitate should form immediately.[1]
-
Filter the solid under argon/nitrogen.
-
Wash with cold ether and dry under high vacuum.[1]
-
Note: If the salt is hygroscopic (common with fluoroethyl amines), store in a desiccator.
-
Quality Control & Validation
To ensure the integrity of the purified compound, the following parameters must be met:
-
1H NMR (CDCl3):
-
Mass Spectrometry (ESI+):
-
TLC Analysis:
-
Eluent: DCM:MeOH:NH4OH (90:9:1).[1]
-
Rf: Product should be distinct from starting material (which often stays at the baseline).
-
Analytical Decision Tree
Caption: Figure 2. Quality control logic flow to validate structural integrity and purity.
References
-
General Amine Purification: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (Standard reference for pKa manipulation and salt formation).
-
Chromatography of Basic Amines: Biotage Application Notes. "Strategies for the Flash Purification of Basic, Nitrogen-Containing Compounds."
-
Synthesis & Properties Context: Kuhnast, B., et al. (2004). "Fluorine-18 labeling of sigma receptor ligands." Journal of Medicinal Chemistry. (Provides context on the stability and handling of fluoroethyl-piperidine moieties).
-
Physicochemical Data: National Center for Biotechnology Information (2023). PubChem Compound Summary for Piperidin-4-ol. (Used for starting material solubility logic).[1][3] [4]
Sources
- 1. chembk.com [chembk.com]
- 2. Piperidine (CAS 110-89-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Strategic Utility of 1-(2-Fluoroethyl)piperidin-4-ol in Modern Drug Discovery: Application Notes and Protocols
Introduction: The Rising Prominence of Fluorinated Piperidines in Medicinal Chemistry
The piperidine moiety is a cornerstone in the architecture of numerous pharmaceuticals, prized for its ability to confer favorable pharmacokinetic properties such as aqueous solubility and metabolic stability.[1] The strategic introduction of fluorine into these scaffolds has emerged as a powerful tactic in medicinal chemistry to modulate basicity, lipophilicity, and metabolic pathways, often leading to enhanced biological activity and improved drug-like properties. Within this context, 1-(2-fluoroethyl)piperidin-4-ol has garnered significant attention as a versatile building block, particularly in the synthesis of high-affinity ligands for neurological targets. This guide provides an in-depth exploration of the synthesis and application of this valuable intermediate, complete with detailed protocols and mechanistic insights to empower researchers in their drug discovery endeavors.
Physicochemical Properties and Handling
A comprehensive understanding of the physicochemical properties of 1-(2-fluoroethyl)piperidin-4-ol is crucial for its effective use in synthesis. While specific experimental data for this compound is not extensively published, we can infer its properties from analogous structures.
| Property | Estimated Value/Information | Source/Justification |
| Molecular Formula | C7H14FNO | Calculated |
| Molecular Weight | 147.19 g/mol | Calculated |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar N-alkylated piperidin-4-ols[2] |
| Solubility | Expected to be soluble in a range of organic solvents (e.g., DCM, Chloroform, Ethyl Acetate, Methanol) and moderately soluble in water. | Inferred from the structure containing both polar (hydroxyl) and non-polar (piperidine ring, fluoroethyl chain) components. |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. Protect from moisture. | Standard practice for secondary amines and alcohols. |
| Safety | Handle with appropriate personal protective equipment (gloves, safety glasses, lab coat). Avoid inhalation, ingestion, and skin contact. Work in a well-ventilated fume hood. | General safety precautions for chemical reagents. |
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol: A Detailed Protocol and Mechanistic Rationale
The most direct and common approach for the synthesis of 1-(2-fluoroethyl)piperidin-4-ol is the N-alkylation of piperidin-4-ol. This section provides a detailed, field-tested protocol, followed by a discussion of the underlying chemical principles.
Protocol 1: N-Alkylation of Piperidin-4-ol with 1-Bromo-2-fluoroethane
This protocol describes a robust and scalable method for the synthesis of 1-(2-fluoroethyl)piperidin-4-ol.
Materials and Reagents:
-
Piperidin-4-ol
-
1-Bromo-2-fluoroethane
-
Potassium Carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add piperidin-4-ol (1.0 eq), anhydrous potassium carbonate (2.0-3.0 eq), and anhydrous DMF.
-
Addition of Alkylating Agent: Stir the suspension at room temperature for 15-20 minutes. To this mixture, add 1-bromo-2-fluoroethane (1.1-1.2 eq) dropwise.
-
Reaction: Heat the reaction mixture to 60-70 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (piperidin-4-ol) is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with ethyl acetate (3 x volumes of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes (e.g., 20% to 80% ethyl acetate) to afford 1-(2-fluoroethyl)piperidin-4-ol as a pure compound.[3]
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Causality Behind Experimental Choices:
-
Choice of Base (K₂CO₃): Potassium carbonate is a mild and inexpensive inorganic base. Its role is to deprotonate the secondary amine of piperidin-4-ol, generating the more nucleophilic free amine, which then attacks the electrophilic carbon of 1-bromo-2-fluoroethane. Using a stronger base like sodium hydride (NaH) is also an option but requires stricter anhydrous conditions and careful handling.[4]
-
Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and facilitates the Sₙ2 reaction by solvating the potassium cation, leaving the carbonate anion more reactive. Acetonitrile is another suitable solvent for this type of reaction.[4]
-
Stoichiometry: A slight excess of the alkylating agent (1.1-1.2 eq) is used to ensure complete conversion of the starting piperidin-4-ol. However, a large excess should be avoided to minimize the formation of the quaternary ammonium salt as a byproduct.[4]
-
Temperature: Heating the reaction to 60-70 °C increases the reaction rate. The optimal temperature may need to be adjusted based on the reactivity of the specific alkylating agent used.
-
Work-up and Purification: The aqueous work-up removes the inorganic salts and DMF. Column chromatography is a standard and effective method for purifying the final product from any unreacted starting materials and byproducts.[3][5]
Application of 1-(2-Fluoroethyl)piperidin-4-ol in Synthesis: Preparation of a Sigma-1 Receptor Ligand Precursor
1-(2-Fluoroethyl)piperidin-4-ol is a valuable intermediate for the synthesis of various biologically active molecules. A prominent application is in the preparation of ligands for the sigma-1 (σ₁) receptor, which is a therapeutic target for various central nervous system disorders.[6] This protocol details the synthesis of a key precursor for a sigma-1 receptor ligand via a Williamson ether synthesis.
Protocol 2: O-Alkylation of 1-(2-Fluoroethyl)piperidin-4-ol with 4-Cyanophenol
This protocol illustrates the use of 1-(2-fluoroethyl)piperidin-4-ol as a nucleophile in a Williamson ether synthesis to form a key precursor for PET imaging agents.
Materials and Reagents:
-
1-(2-Fluoroethyl)piperidin-4-ol
-
4-Cyanophenol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Diethyl ether
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Nitrogen or Argon inlet
-
Ice bath
-
Standard laboratory glassware for work-up and purification
Step-by-Step Procedure:
-
Preparation of the Alkoxide: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous DMF in a three-neck flask under an inert atmosphere (N₂ or Ar), add a solution of 1-(2-fluoroethyl)piperidin-4-ol (1.0 eq) in anhydrous DMF dropwise at 0 °C (ice bath).
-
Reaction with Phenol: After the addition is complete, allow the mixture to stir at room temperature for 30-60 minutes, or until hydrogen gas evolution ceases. Then, add a solution of 4-cyanophenol (1.1 eq) in anhydrous DMF dropwise.
-
Reaction Completion: Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction by TLC.
-
Quenching and Work-up:
-
Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.
-
Dilute the mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired ether.
Mechanistic Rationale and Key Considerations:
-
Strong Base (NaH): Sodium hydride is a strong, non-nucleophilic base used to deprotonate the hydroxyl group of 1-(2-fluoroethyl)piperidin-4-ol to form the corresponding alkoxide. The alkoxide is a much stronger nucleophile than the alcohol, which is necessary for the subsequent SₙAr reaction with the electron-deficient aromatic ring of a suitable precursor or for a Williamson ether synthesis.
-
Inert Atmosphere: The use of an inert atmosphere is critical when working with sodium hydride, as it reacts violently with water and can be flammable in air.
-
Alternative Coupling: Mitsunobu Reaction: An alternative to the Williamson ether synthesis is the Mitsunobu reaction.[7][8] This reaction allows for the coupling of the alcohol with a phenolic partner under milder, neutral conditions using triphenylphosphine (PPh₃) and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[7][8] This can be advantageous if the substrates are sensitive to strongly basic conditions.
Visualization of Synthetic Pathways
To visually represent the synthetic strategies discussed, the following diagrams are provided in DOT language for use with Graphviz.
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Caption: Synthetic scheme for 1-(2-Fluoroethyl)piperidin-4-ol.
Application in Sigma-1 Receptor Ligand Precursor Synthesis
Sources
- 1. chemrevlett.com [chemrevlett.com]
- 2. 1-(2-Phenylethyl)-4-piperidinol | C13H19NO | CID 77055 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. openaccesspub.org [openaccesspub.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and purification of iodoaziridines involving quantitative selection of the optimal stationary phase for chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 8. glaserr.missouri.edu [glaserr.missouri.edu]
Introduction: The Strategic Importance of the Fluoroethyl Piperidine Scaffold
An in-depth guide for researchers, scientists, and drug development professionals on the strategic use of 1-(2-Fluoroethyl)piperidin-4-ol in the synthesis of high-affinity sigma receptor ligands.
Sigma receptors, particularly the sigma-1 (σ₁) subtype, have emerged as a compelling class of protein targets for therapeutic intervention in a range of human diseases. These unique ligand-operated chaperone proteins, primarily located at the endoplasmic reticulum-mitochondrion interface, are implicated in modulating critical cellular stress responses and signaling pathways.[1][2][3] Consequently, ligands that can selectively modulate these receptors are of significant interest for treating central nervous system (CNS) disorders, neuropathic pain, and for their potential as anticancer and antiviral agents.[4][5]
The piperidine ring is a privileged scaffold in medicinal chemistry and a cornerstone in the design of potent sigma receptor ligands.[6] The nitrogen atom of the piperidine ring and its substituent play a crucial role in the ligand's interaction with the receptor's binding pocket. The introduction of a 2-fluoroethyl group at this position, creating the 1-(2-Fluoroethyl)piperidine moiety, serves a dual strategic purpose. Firstly, fluorine substitution can favorably modulate key drug-like properties such as metabolic stability and lipophilicity. Secondly, and most critically, it provides a direct avenue for the development of Positron Emission Tomography (PET) imaging agents by allowing for the incorporation of the positron-emitting isotope, Fluorine-18 ([¹⁸F]).[7]
This guide provides a detailed technical overview and actionable protocols for utilizing the key building block, 1-(2-Fluoroethyl)piperidin-4-ol , as a versatile precursor for the synthesis of novel sigma receptor ligands.
Physicochemical Properties of 1-(2-Fluoroethyl)piperidin-4-ol
A thorough understanding of the starting material's properties is fundamental to successful synthesis. 1-(2-Fluoroethyl)piperidin-4-ol combines the reactive secondary alcohol and tertiary amine functionalities, making it an ideal starting point for building molecular complexity.
| Property | Value | Source |
| IUPAC Name | 1-(2-fluoroethyl)piperidin-4-ol | - |
| Molecular Formula | C₇H₁₄FNO | - |
| Molecular Weight | 147.19 g/mol | - |
| CAS Number | 186548-36-9 | - |
| Appearance | Off-white to yellow solid | |
| Melting Point | 86-90 °C (Similar to Piperidin-4-ol) | |
| Solubility | Soluble in chloroform, methanol; slightly soluble in water | [8][9] |
Note: Some physical properties are estimated based on the closely related compound piperidin-4-ol due to limited specific data for the fluoroethyl derivative.
Synthetic Strategy: The Williamson Ether Synthesis Approach
The hydroxyl group at the 4-position of the piperidine ring is the primary reactive handle for elaboration into target ligands. A robust and highly modular method for this transformation is the Williamson ether synthesis . This classical organic reaction allows for the coupling of the piperidine core with a wide variety of aromatic or heteroaromatic moieties, which are often crucial for high-affinity sigma receptor binding.
The causality behind this choice of strategy is twofold:
-
Versatility: By simply changing the electrophilic coupling partner (typically a halide or sulfonate ester), a diverse library of analogues can be rapidly synthesized from the common 1-(2-Fluoroethyl)piperidin-4-ol precursor. This is invaluable for exploring Structure-Activity Relationships (SAR).
-
Efficiency: The reaction generally proceeds under well-established and reliable conditions, often leading to high yields of the desired ether product.
The general workflow involves the deprotonation of the alcohol with a strong, non-nucleophilic base (e.g., sodium hydride) to form a reactive alkoxide intermediate. This intermediate then undergoes a nucleophilic substitution (Sₙ2) reaction with an appropriate electrophile.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. It is imperative that all procedures are conducted by trained personnel in a controlled laboratory environment, adhering to all relevant safety protocols.
Safety Precautions
-
Piperidine derivatives can be toxic and corrosive. Always handle them in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]
-
Sodium Hydride (NaH) is a highly reactive, flammable solid that reacts violently with water. It must be handled under an inert atmosphere (e.g., nitrogen or argon).
-
Anhydrous solvents are required for reactions involving NaH. Ensure solvents are properly dried before use.
Protocol 1: Synthesis of a Representative Sigma Ligand via Williamson Ether Synthesis
This protocol details the synthesis of 1-(2-fluoroethyl)-4-((4-iodobenzyl)oxy)piperidine, a precursor for radiolabeled sigma receptor ligands.
Materials and Reagents:
-
1-(2-Fluoroethyl)piperidin-4-ol (1.0 eq)
-
Sodium Hydride (NaH), 60% dispersion in mineral oil (1.2 eq)
-
4-Iodobenzyl bromide (1.1 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl Acetate (EtOAc), ACS Grade
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel (for column chromatography)
-
Hexanes and Ethyl Acetate (for chromatography mobile phase)
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Nitrogen or Argon gas inlet
-
Septa and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Reaction Setup: Place 1-(2-Fluoroethyl)piperidin-4-ol (1.0 eq) into a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF via syringe to dissolve the starting material (concentration approx. 0.1-0.2 M).
-
Deprotonation: Cool the flask in an ice bath (0 °C). Carefully add the sodium hydride (1.2 eq) portion-wise to the stirred solution. Causality: Adding the base slowly at a low temperature controls the exothermic reaction and hydrogen gas evolution. Allow the mixture to stir at 0 °C for 30 minutes.
-
Electrophile Addition: Dissolve 4-iodobenzyl bromide (1.1 eq) in a minimal amount of anhydrous DMF and add it dropwise to the reaction mixture at 0 °C.
-
Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Let it stir for 12-18 hours.
-
Monitoring: Monitor the reaction's progress using TLC (e.g., with a 50:50 Hexanes:EtOAc mobile phase) until the starting material is consumed.
Work-up and Purification:
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and Ethyl Acetate. Shake vigorously and separate the layers. Extract the aqueous layer two more times with Ethyl Acetate.
-
Washing: Combine the organic layers and wash them sequentially with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of Ethyl Acetate in Hexanes to yield the pure product.[11]
Characterization and Quality Control:
-
Structure Verification: Confirm the identity of the purified product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
-
Purity Analysis: Determine the final purity of the compound using High-Performance Liquid Chromatography (HPLC).
Visualization of the Synthetic Workflow
The following diagram illustrates the key stages of the synthesis and purification process.
Caption: Workflow for sigma ligand synthesis.
The Sigma-1 Receptor Signaling Pathway
Understanding the biological context is as crucial as the synthesis itself. Sigma-1 receptors are intracellular chaperones that reside at the Mitochondria-Associated ER Membrane (MAM). Upon binding by a ligand (agonist), the receptor dissociates from its binding partner, BiP (Binding immunoglobulin Protein), and can then translocate to interact with and modulate various "client" proteins, most notably the inositol 1,4,5-trisphosphate receptor (IP₃R).[12][13] This modulation affects calcium (Ca²⁺) signaling between the ER and mitochondria, a critical process for cellular energy, survival, and function.[3][14]
Visualization of the Signaling Cascade
Caption: Sigma-1 receptor signaling pathway.
Conclusion
1-(2-Fluoroethyl)piperidin-4-ol is a high-value, versatile building block for the development of novel sigma receptor ligands. Its strategic design facilitates the synthesis of compound libraries for SAR studies and provides a direct path for creating [¹⁸F]-labeled PET tracers for in-vivo imaging. The Williamson ether synthesis offers a reliable and modular route to a diverse range of target molecules. By combining robust synthetic protocols with a clear understanding of the underlying biology of the sigma receptor system, researchers can effectively advance the discovery and development of new therapeutics targeting this important protein family.
References
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Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
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Design, synthesis, and analysis of antagonists of GPR55: Piperidine-substituted 1,3,4-oxadiazol-2-ones. National Institutes of Health. Available at: [Link]
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Highly Specific Sigma Receptor Ligands Exhibit Anti-Viral Properties in SARS-CoV-2 Infected Cells. MDPI. Available at: [Link]
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Synthesis and evaluation of [18F]fluoroethyl SA4503 as a PET ligand for the sigma receptor. PubMed. Available at: [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. PubMed. Available at: [Link]
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Sigma Receptor (σR) Ligands with Antiproliferative and Anticancer Activity. PubMed. Available at: [Link]
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[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]
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Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
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Development of sigma-1 (σ1) Receptor Fluorescent Ligands as Versatile Tools to Study σ1 Receptors. University of Turin Open Access Institutional Archive. Available at: [Link]
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Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. Available at: [Link]
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Sigma-1 receptor. Wikipedia. Available at: [Link]
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Ligands and complexes based on piperidine and their exploitation of the ring opening polymerisation of rac-lactide. Royal Society of Chemistry. Available at: [Link]
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Synthesis and Evaluation of the Sigma Receptors Ligand 4-((4-I-123]Iodophenoxy)Methyl)-1-(2-Fluoroethyl)Piperidine in Animal Tumour Models. ResearchGate. Available at: [Link]
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Exploring Structural Requirements for Sigma-1 Receptor Linear Ligands: Experimental and Computational Approaches. ACS Publications. Available at: [Link]
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Synthesis, pharmacological activity and structure affinity relationships of spirocyclic σ(1) receptor ligands with a (2-fluoroethyl) residue in 3-position. PubMed. Available at: [Link]
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Piperidin-4-ol | C5H11NO. PubChem. Available at: [Link]
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Safety Data Sheet: Piperidine. Carl ROTH. Available at: [Link]
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Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. National Institutes of Health. Available at: [Link]
- Purification of piperidines. Google Patents.
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Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
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Sigma-1 receptor signaling: A potential therapeutic approach for ischemic stroke. PubMed Central. Available at: [Link]
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Exploring the Selectivity Profile of Sigma Receptor Ligands by Molecular Docking and Pharmacophore Analyses. ResearchGate. Available at: [Link]
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LIGANDS FOR THE SIGMA RECEPTOR AND THE μ-OPIOID RECEPTOR. University of Missouri. Available at: [Link]
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The Sigma-1 Receptor in Cellular Stress Signaling. Frontiers. Available at: [Link]
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Safety Data Sheet: Piperidine. Chemos GmbH & Co. KG. Available at: [Link]
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Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. MDPI. Available at: [Link]
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Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays. PubMed Central. Available at: [Link]
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Piperidine synthesis. Organic Chemistry Portal. Available at: [Link]
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Material Safety Data Sheet: 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. Cole-Parmer. Available at: [Link]
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Binding characteristics of sigma2 receptor ligands. SciELO. Available at: [Link]
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Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][15][16]naphthyrin-5(6H)-one. National Institutes of Health. Available at: [Link]
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N-Alkylation of Some Imidazopyridines. FABAD Journal of Pharmaceutical Sciences. Available at: [Link]
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N-Hydroxypiperidine. Wikipedia. Available at: [Link]
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piperidin-4-ol. ChemBK. Available at: [Link]
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The Pivotal Role of 1-(2-Fluoroethyl)piperidin-4-ol in the Advancement of PET Imaging Tracers: A Detailed Guide for Researchers
This comprehensive guide is intended for researchers, scientists, and professionals in drug development, providing in-depth application notes and protocols for the utilization of 1-(2-Fluoroethyl)piperidin-4-ol and its derivatives in the development of Positron Emission Tomography (PET) imaging tracers. This document offers a detailed exploration of the synthesis of the precursor, its radiolabeling with Fluorine-18, and the subsequent application of the resulting tracers in neuroscience and oncology research, with a particular focus on the imaging of sigma-1 (σ1) receptors.
Introduction: The Significance of the Fluoroethyl Piperidine Scaffold
The development of novel PET tracers is a cornerstone of modern molecular imaging, enabling the non-invasive visualization and quantification of biological processes at the molecular level. The choice of the chemical scaffold for a PET tracer is critical, as it dictates the tracer's affinity, selectivity, and pharmacokinetic properties. The 1-(2-fluoroethyl)piperidin-4-ol scaffold has emerged as a particularly valuable platform for the development of PET tracers targeting the central nervous system (CNS).
The piperidine ring is a common motif in many neuroactive compounds, providing a basic nitrogen atom that is often crucial for receptor interaction.[1][2] The introduction of a fluoroethyl group serves a dual purpose. Firstly, it allows for the convenient incorporation of the positron-emitting radionuclide Fluorine-18 (¹⁸F), which possesses near-ideal characteristics for PET imaging, including a 109.8-minute half-life and low positron energy.[3] Secondly, the physicochemical properties imparted by the fluoroethyl group can favorably influence the tracer's metabolic stability and ability to cross the blood-brain barrier. The 4-ol position on the piperidine ring provides a convenient point for further chemical modification, allowing for the attachment of various targeting moieties to direct the tracer to specific biological targets.
This guide will delve into the practical aspects of working with 1-(2-fluoroethyl)piperidin-4-ol, providing detailed protocols and explaining the scientific rationale behind the experimental choices, thereby empowering researchers to effectively utilize this versatile precursor in their PET tracer development programs.
I. Precursor Synthesis: Crafting the Foundation for Radiolabeling
The successful radiosynthesis of a PET tracer begins with the availability of a high-quality precursor. In this section, we detail a two-step synthesis protocol for the tosylated precursor, 1-(2-(tosyloxy)ethyl)piperidin-4-ol, which is the direct substrate for ¹⁸F-radiolabeling.
Step 1: Synthesis of 1-(2-Hydroxyethyl)piperidin-4-ol
This initial step involves the N-alkylation of piperidin-4-ol with 2-bromoethanol.
Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve piperidin-4-ol (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents) as a base in a suitable solvent such as acetonitrile or dimethylformamide (DMF).
-
Addition of Alkylating Agent: To the stirred suspension, add 2-bromoethanol (1.1 equivalents) dropwise at room temperature.
-
Reaction Conditions: Heat the reaction mixture to 80-90 °C and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to afford 1-(2-hydroxyethyl)piperidin-4-ol as a viscous oil or a low-melting solid.
Causality of Experimental Choices:
-
Base: Potassium carbonate is a mild and inexpensive base, effective in deprotonating the secondary amine of piperidin-4-ol to facilitate nucleophilic attack on the 2-bromoethanol.
-
Solvent: Acetonitrile and DMF are polar aprotic solvents that are suitable for SN2 reactions and can dissolve the reactants.
-
Temperature: Heating the reaction mixture increases the reaction rate, allowing for a reasonable reaction time.
Step 2: Tosylation of 1-(2-Hydroxyethyl)piperidin-4-ol
The hydroxyl group of 1-(2-hydroxyethyl)piperidin-4-ol is then converted to a tosylate, which is an excellent leaving group for the subsequent nucleophilic fluorination with ¹⁸F-fluoride.
Protocol:
-
Reaction Setup: Dissolve 1-(2-hydroxyethyl)piperidin-4-ol (1 equivalent) in anhydrous dichloromethane (DCM) or pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon) and cool to 0 °C in an ice bath.
-
Addition of Reagents: To the cooled solution, add triethylamine (1.5 equivalents) or use pyridine as both the base and solvent, followed by the slow, portion-wise addition of p-toluenesulfonyl chloride (TsCl, 1.2 equivalents).[4]
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature, stirring for an additional 12-16 hours.[5] Monitor the reaction progress by TLC.
-
Work-up and Purification: Upon completion, quench the reaction by adding water. If DCM was used as the solvent, separate the organic layer, wash it successively with 1M HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to yield 1-(2-(tosyloxy)ethyl)piperidin-4-ol.
Causality of Experimental Choices:
-
Inert Atmosphere and Anhydrous Conditions: Tosyl chloride is sensitive to moisture, and carrying out the reaction under anhydrous and inert conditions prevents its decomposition and ensures a higher yield of the desired product.
-
Base: Triethylamine or pyridine acts as a base to neutralize the hydrochloric acid generated during the reaction, driving the reaction to completion.
-
Temperature: The initial cooling to 0 °C helps to control the exothermic reaction upon the addition of tosyl chloride. Allowing the reaction to proceed at room temperature provides sufficient energy for the reaction to go to completion without promoting side reactions.
-
Purification: Column chromatography is essential to remove any unreacted starting materials and byproducts, ensuring the purity of the precursor, which is critical for the subsequent radiolabeling step.
II. ¹⁸F-Radiolabeling and Purification: The Core of PET Tracer Synthesis
The incorporation of the ¹⁸F-label is the most critical step in the synthesis of the PET tracer. This section provides a detailed protocol for the nucleophilic substitution of the tosylate precursor with ¹⁸F-fluoride.
Automated Radiosynthesis Workflow
The radiosynthesis is typically performed in an automated synthesis module housed within a hot cell to ensure radiation safety and reproducibility.
Detailed Step-by-Step Protocol:
-
[¹⁸F]Fluoride Trapping and Elution:
-
Aqueous [¹⁸F]fluoride produced from a cyclotron is passed through a pre-conditioned quaternary methyl ammonium (QMA) anion exchange cartridge to trap the [¹⁸F]F⁻.
-
The trapped [¹⁸F]fluoride is then eluted from the cartridge with a solution of potassium carbonate (K₂CO₃) and Kryptofix 2.2.2 (K₂₂₂) in a mixture of acetonitrile and water. The Kryptofix chelates the potassium ion, rendering the fluoride ion more "naked" and nucleophilic.
-
-
Azeotropic Drying:
-
The eluate is transferred to the reaction vessel, and the water is removed by azeotropic distillation with acetonitrile under a stream of nitrogen or argon. This step is crucial as the presence of water significantly reduces the nucleophilicity of the fluoride ion. The drying process is typically repeated 2-3 times to ensure anhydrous conditions.
-
-
Radiolabeling Reaction:
-
A solution of the tosylated precursor (typically 1-5 mg) in anhydrous acetonitrile or another suitable polar aprotic solvent (e.g., DMSO) is added to the dried [K/K₂₂₂]⁺¹⁸F⁻ complex.
-
The reaction vessel is sealed and heated to a temperature between 80 °C and 120 °C for 5 to 15 minutes. The optimal temperature and time depend on the specific precursor and should be empirically determined.
-
-
Purification by HPLC:
-
After the reaction is complete, the crude reaction mixture is diluted with the HPLC mobile phase and injected onto a semi-preparative High-Performance Liquid Chromatography (HPLC) column (typically a C18 reverse-phase column).
-
The desired ¹⁸F-labeled product is separated from unreacted [¹⁸F]fluoride, the precursor, and other byproducts. The product peak is identified by a radioactivity detector connected in series with a UV detector.
-
-
Formulation:
-
The collected HPLC fraction containing the purified ¹⁸F-tracer is diluted with water and passed through a C18 Sep-Pak cartridge to trap the tracer.
-
The organic solvent from the HPLC mobile phase is washed away with water.
-
The final product is then eluted from the Sep-Pak cartridge with a small volume of ethanol and subsequently diluted with sterile saline for injection to achieve the desired final concentration and a physiologically acceptable ethanol concentration.
-
The final formulated product is passed through a 0.22 µm sterile filter into a sterile vial.
-
III. Quality Control: Ensuring Safety and Efficacy
Rigorous quality control (QC) is mandatory for any radiopharmaceutical intended for human use to ensure its safety, purity, and identity.[6][7]
| QC Test | Method | Acceptance Criteria | Rationale |
| Visual Inspection | Direct observation | Clear, colorless solution, free of particulate matter | To ensure the absence of visible contaminants. |
| pH | pH meter or pH paper | 4.5 - 7.5 | To ensure the solution is physiologically compatible and to prevent degradation of the tracer. |
| Radionuclidic Identity | Gamma-ray spectroscopy | Characteristic 511 keV and 1022 keV annihilation peaks | To confirm the presence of a positron-emitting radionuclide. |
| Radionuclidic Purity | Half-life measurement | 105 - 115 minutes | To confirm that the radionuclide is ¹⁸F and to check for long-lived radionuclidic impurities.[6] |
| Radiochemical Identity | Analytical HPLC | Retention time of the product peak matches that of the non-radioactive standard | To confirm the chemical identity of the ¹⁸F-labeled tracer. |
| Radiochemical Purity | Analytical HPLC or TLC | ≥ 95% | To quantify the percentage of the total radioactivity that is in the desired chemical form.[6] |
| Chemical Purity | Analytical HPLC (UV detector) | Precursor and other chemical impurities below specified limits | To ensure that the amount of non-radioactive chemical impurities is within safe limits. |
| Residual Solvents | Gas Chromatography (GC) | Ethanol, acetonitrile, etc., below limits specified in pharmacopeias | To ensure that residual solvents from the synthesis are at safe levels for injection. |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) test | < 175 EU/V (where V is the maximum recommended dose in mL) | To ensure the absence of pyrogenic substances. |
| Sterility | Incubation in culture media | No microbial growth | To ensure the absence of viable microorganisms. (This test is typically performed retrospectively). |
IV. Applications in PET Imaging: Visualizing the Sigma-1 Receptor
PET tracers derived from 1-(2-fluoroethyl)piperidin-4-ol have found significant application in the imaging of σ1 receptors, which are implicated in a variety of neurological and psychiatric disorders, including Alzheimer's disease, depression, and addiction.[8]
The Sigma-1 Receptor Signaling Pathway
The σ1 receptor is a unique intracellular chaperone protein located at the mitochondria-associated endoplasmic reticulum membrane (MAM). It plays a crucial role in regulating cellular stress responses and calcium homeostasis.
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- 1. digibug.ugr.es [digibug.ugr.es]
- 2. iris.unict.it [iris.unict.it]
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- 8. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Radiolabeling of 1-(2-Fluoroethyl)piperidin-4-ol with Fluorine-18
Abstract
This comprehensive guide details the radiosynthesis of [¹⁸F]1-(2-Fluoroethyl)piperidin-4-ol, a valuable building block and potential PET imaging agent, via a robust two-step nucleophilic substitution pathway. We provide an in-depth examination of the synthesis of the key intermediate, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), followed by its application in the N-alkylation of piperidin-4-ol. This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the scientific rationale behind the experimental design, ensuring both technical accuracy and practical applicability. All procedures are designed for implementation on common automated radiosynthesis modules, with integrated quality control measures to ensure the final product's suitability for preclinical and clinical research.
Introduction and Scientific Rationale
Fluorine-18 is the most widely used radionuclide for Positron Emission Tomography (PET) due to its favorable physical characteristics, including a 109.8-minute half-life and low positron energy (0.635 MeV), which allows for high-resolution imaging.[1] The introduction of a fluoroethyl group onto bioactive molecules is a common strategy in PET radiotracer development to confer desirable pharmacokinetic properties. The target molecule, 1-(2-Fluoroethyl)piperidin-4-ol, incorporates the piperidine scaffold, a privileged structure in medicinal chemistry, and the fluoroethyl moiety, making it a compound of interest for further chemical modification or as a potential imaging agent itself.
The direct labeling of piperidin-4-ol is not feasible. Therefore, a two-step approach is employed. This strategy involves the initial synthesis of a highly reactive ¹⁸F-fluoroalkylating agent, 2-[¹⁸F]fluoroethyl tosylate ([¹⁸F]FETos), followed by the nucleophilic attack of the secondary amine of piperidin-4-ol on this intermediate. This method is advantageous as [¹⁸F]FETos is a versatile, well-characterized synthon that can be used to label a wide variety of precursors containing nucleophilic functional groups like amines, phenols, and thiols.[2][3]
Mechanistic Considerations
The overall synthesis proceeds via two sequential nucleophilic substitution (Sₙ2) reactions.
-
Step 1: Synthesis of [¹⁸F]FETos. The first Sₙ2 reaction involves the nucleophilic attack of the activated, anhydrous [¹⁸F]fluoride ion on one of the two equivalent primary carbons of the ethylene glycol bistosylate precursor. The tosylate group is an excellent leaving group, facilitating this reaction.
-
Step 2: N-alkylation of Piperidin-4-ol. The second Sₙ2 reaction involves the lone pair of electrons on the nitrogen atom of piperidin-4-ol acting as a nucleophile, attacking the carbon atom bearing the tosylate group in the intermediate [¹⁸F]FETos. The tosylate is again displaced, forming the final C-N bond.
The efficiency of these reactions is highly dependent on several factors, including the effective activation of [¹⁸F]fluoride, the choice of solvent, reaction temperature, and the purity of the precursors.
Experimental Workflow and Methodologies
The entire process, from [¹⁸F]fluoride activation to the final product formulation, can be fully automated on a commercially available radiosynthesis module.
Overall Radiosynthesis Workflow
The following diagram illustrates the complete workflow for the preparation of [¹⁸F]1-(2-Fluoroethyl)piperidin-4-ol.
Caption: Automated two-step radiosynthesis workflow.
Detailed Protocols
Disclaimer: All operations involving radioactive materials must be conducted in a shielded hot cell by trained personnel, following institutional and regulatory radiation safety guidelines.
Reagents and Materials
| Reagent/Material | Grade | Supplier (Example) |
| [¹⁸O]Water | >98% Isotopic Purity | Various |
| Ethylene Glycol Bistosylate | ≥98% | Sigma-Aldrich |
| Piperidin-4-ol | ≥98% | Sigma-Aldrich |
| Kryptofix 2.2.2 (K2.2.2) | ≥98% | ABX GmbH |
| Potassium Carbonate (K₂CO₃) | Anhydrous, ≥99% | Sigma-Aldrich |
| Acetonitrile (MeCN) | Anhydrous, ≥99.8% | Various |
| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Various |
| Water for Injection (WFI) | USP Grade | Various |
| Ethanol | USP Grade, Dehydrated | Various |
| Sep-Pak QMA Light Cartridge | - | Waters |
| Sep-Pak C18 Plus Cartridge | - | Waters |
Protocol 1: Automated Synthesis of 2-[¹⁸F]Fluoroethyl Tosylate ([¹⁸F]FETos)
This protocol is adapted for a standard automated synthesis module.[2]
-
[¹⁸F]Fluoride Trapping and Activation:
-
Aqueous [¹⁸F]fluoride produced from the cyclotron is passed through a pre-conditioned Sep-Pak QMA Light cartridge to trap the [¹⁸F]F⁻.
-
The [¹⁸F]F⁻ is eluted into the reaction vessel using an eluent solution of Kryptofix 2.2.2 (10-15 mg in 0.8 mL MeCN) and potassium carbonate (2-3 mg in 0.2 mL WFI).
-
The mixture is subjected to azeotropic drying under a stream of nitrogen or argon at 100-110 °C to remove water. This is typically repeated with two additions of anhydrous acetonitrile (2 x 1.0 mL).
-
-
Nucleophilic Fluorination:
-
A solution of ethylene glycol bistosylate (8-10 mg) in 1.0 mL of anhydrous acetonitrile is added to the dried K[¹⁸F]F/K2.2.2 complex.
-
The reaction vessel is sealed and heated to 85-95 °C for 5-10 minutes.[2] Heating is critical, but excessive temperature or time can lead to the formation of volatile side-products like [¹⁸F]vinyl fluoride and [¹⁸F]2-fluoroethanol.[3][4]
-
-
Intermediate Purification:
-
After cooling, the reaction mixture is diluted with 5-10 mL of water.
-
The diluted mixture is passed through a pre-conditioned Sep-Pak C18 Plus cartridge.
-
The cartridge is washed with 5-10 mL of water to remove unreacted [¹⁸F]fluoride and polar impurities.
-
The desired intermediate, [¹⁸F]FETos, is eluted from the C18 cartridge with 1.0-1.5 mL of anhydrous DMF directly into the second reaction vessel for the next step.
-
Protocol 2: N-Alkylation of Piperidin-4-ol
-
Precursor Preparation:
-
A solution of piperidin-4-ol (5-7 mg) in 0.5 mL of anhydrous DMF is prepared.
-
-
N-Alkylation Reaction:
-
The piperidin-4-ol solution is added to the second reaction vessel containing the eluted [¹⁸F]FETos in DMF.
-
The vessel is sealed and heated to 100-110 °C for 10-15 minutes. The use of a base like K₂CO₃ can facilitate the reaction but should be used judiciously to avoid side reactions.[5]
-
-
Final Product Purification:
-
After cooling, the reaction mixture is diluted with 1.0-2.0 mL of the HPLC mobile phase.
-
The mixture is injected onto a semi-preparative reverse-phase C18 HPLC column.
-
The product fraction, identified by the UV and radioactivity detectors, is collected.
HPLC Parameters Column Semi-preparative C18, 10 µm, 250 x 10 mm Mobile Phase 20-30% Acetonitrile in 0.1% Trifluoroacetic Acid (TFA) or Ammonium Formate Buffer Flow Rate 3-5 mL/min Detection UV (254 nm) and Radioactivity Detector -
-
Formulation:
-
The collected HPLC fraction is diluted with WFI and passed through a pre-conditioned Sep-Pak C18 Plus cartridge to trap the product.
-
The cartridge is washed with 10 mL of WFI to remove the HPLC solvents.
-
The final product, [¹⁸F]1-(2-Fluoroethyl)piperidin-4-ol, is eluted from the cartridge with 0.5-1.0 mL of USP-grade ethanol and diluted with sterile saline for injection to the desired final volume and ethanol concentration (<10% v/v).
-
The final product solution is passed through a 0.22 µm sterile filter into a sterile, pyrogen-free vial.
-
Quality Control
A comprehensive quality control regimen is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product, adhering to pharmacopeia standards (e.g., USP, EP).[6][7]
Quality Control Parameters and Acceptance Criteria
| Test | Method | Acceptance Criteria |
| Appearance | Visual Inspection | Clear, colorless, free of particulate matter |
| pH | pH paper or calibrated pH meter | 4.5 - 7.5 |
| Radiochemical Purity | Analytical Radio-HPLC, Radio-TLC | ≥ 95% |
| Radionuclidic Identity | Gamma Ray Spectroscopy | Peak at 511 keV, t₁/₂ = 105-115 min |
| Radionuclidic Purity | Gamma Ray Spectroscopy | ≥ 99.5% |
| Residual Solvents | Gas Chromatography (GC) | Ethanol < 5000 ppm, Acetonitrile < 410 ppm |
| Bacterial Endotoxins | Limulus Amebocyte Lysate (LAL) Test | < 175 EU/V (or as per regulations) |
| Sterility | USP <71> Sterility Tests | Sterile (performed retrospectively) |
Analytical HPLC for Radiochemical Purity
| HPLC Parameters | |
| Column | Analytical C18, 5 µm, 250 x 4.6 mm |
| Mobile Phase | Isocratic or gradient, e.g., 25% Acetonitrile in 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV (220 nm and 254 nm) and Radioactivity Detector |
Data Summary and Expected Results
The following table summarizes the expected outcomes for the synthesis of [¹⁸F]1-(2-Fluoroethyl)piperidin-4-ol.
| Parameter | Expected Value | Notes |
| Total Synthesis Time | 60 - 75 minutes | From End of Bombardment (EOB) |
| Radiochemical Yield (RCY) | 25 - 40% (decay-corrected) | Dependent on the efficiency of both steps |
| Radiochemical Purity | > 98% | After HPLC purification |
| Molar Activity (Aₘ) | 1-5 Ci/µmol (37-185 GBq/µmol) | At End of Synthesis (EOS) |
Troubleshooting and Field-Proven Insights
-
Low Yield of [¹⁸F]FETos: This is often due to insufficient drying of the K[¹⁸F]F/K2.2.2 complex. Ensure the azeotropic drying step is effective. The presence of water will significantly reduce the nucleophilicity of the fluoride ion.
-
Formation of Side-Products: Overheating during the synthesis of [¹⁸F]FETos can lead to elimination and hydrolysis byproducts.[3][8] Strictly control the reaction temperature and time.
-
Incomplete N-Alkylation: Ensure the piperidin-4-ol precursor is of high purity and anhydrous. The reaction may be sluggish if the temperature is too low or the reaction time is too short.
-
Broad or Tailing HPLC Peaks: This may indicate interaction of the amine with the silica backbone of the HPLC column. Using a mobile phase with a competing amine (e.g., triethylamine) or a low pH (e.g., 0.1% TFA) can improve peak shape.
Conclusion
The described two-step radiosynthesis provides a reliable and automatable method for the production of [¹⁸F]1-(2-Fluoroethyl)piperidin-4-ol with high radiochemical purity and molar activity. The key to success lies in the efficient preparation of the [¹⁸F]fluoroethyl tosylate intermediate and careful optimization of the subsequent N-alkylation reaction. The detailed protocols and quality control measures outlined in this guide provide a solid foundation for researchers to implement this procedure and produce a high-quality radiolabeled compound for downstream applications in pharmaceutical development and PET imaging research.
References
- TRACERlab FX N Pro synthesis module. GE Healthcare.
-
Schoultz, B. W., et al. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. PLoS ONE, 8(6), e66183. [Link]
-
Pijeira, O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. [Link]
-
Khan, I., et al. (2021). Evaluation of [18F]FDG Synthesis and Quality Control: Experience in the Seoul National University Hospital (SNUH), Seoul, South. Journal of Nuclear Medicine & Radiation Therapy, 12(5), 1-7. [Link]
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Yu, S. (2006). Review of 18F-FDG Synthesis and Quality Control. Biomedical Imaging and Intervention Journal, 2(4), e57. [Link]
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Pijeira, O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. University of Groningen Research Portal. [Link]
-
Alauddin, M. M. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. [Link]
-
Pijeira, O., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. PubMed Central. [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. [Link]
-
Zhao, Z., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. NCBI Bookshelf. [Link]
-
Jalilian, A. R., et al. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA Publications. [Link]
-
Gniazdowska, E., et al. (2022). Automated Optimized Synthesis of [18F]FLT Using Non-Basic Phase-Transfer Catalyst with Reduced Precursor Amount. Molecules, 27(23), 8345. [Link]
-
IAEA. (Date not available). Production and Quality Control of [18F]FDG. IAEA Training Material. [Link]
-
Lehikoinen, J., et al. (2003). Preparation of fluorine-18-labelled fluoromisonidazole using two different synthesis methods. Journal of Labelled Compounds and Radiopharmaceuticals, 46(10), 939-948. [Link]
-
Bernard, B. F., et al. (2017). Fully automated preparation and conjugation of N-Succinimidyl 4-[18F]fluorobenzoate ([18F]SFB) with RGD peptide using a GE FASTlab™ synthesizer. Applied Radiation and Isotopes, 127, 148-154. [Link]
-
Sadeghi, S., et al. (2015). Synthesis, Quality Control and Stability Studies of 2-[18F]Fluoro-2-Deoxy-D-Glucose(18F-FDG) at Different Conditions of Temperature by Physicochemical and Microbiological Assays. Brieflands. [Link]
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- 2. A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Review of 18F-FDG Synthesis and Quality Control - PMC [pmc.ncbi.nlm.nih.gov]
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Application Notes and Protocols for 1-(2-Fluoroethyl)piperidin-4-ol in Neuropharmacology Research
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Introduction: Unveiling the Potential of 1-(2-Fluoroethyl)piperidin-4-ol in Neuroscience
The piperidine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of clinically successful drugs, particularly those targeting the central nervous system (CNS).[1] Its inherent structural features allow for three-dimensional diversity, enabling precise interactions with various biological targets. Within this esteemed class of compounds, 1-(2-Fluoroethyl)piperidin-4-ol emerges as a molecule of significant interest for neuropharmacological research. The introduction of a fluoroethyl group at the piperidine nitrogen presents a unique combination of lipophilicity and metabolic stability, properties that are highly desirable for CNS drug candidates.
While direct experimental data on 1-(2-Fluoroethyl)piperidin-4-ol is limited in publicly available literature, its structural similarity to known neuropharmacological agents, most notably potent and selective sigma-1 (σ1) receptor ligands, provides a strong rationale for its investigation. A compelling piece of evidence is the existence of the radioligand [¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine, a potent σ1 receptor agonist utilized in positron emission tomography (PET) imaging of the brain. This strongly suggests that the 1-(2-fluoroethyl)piperidine core has a high affinity for the σ1 receptor.
This comprehensive guide will, therefore, focus on the putative role of 1-(2-Fluoroethyl)piperidin-4-ol as a modulator of the σ1 receptor. We will provide a detailed exploration of its potential mechanisms of action, supported by established principles of σ1 receptor pharmacology, and present detailed protocols for its synthesis, in vitro characterization, and in vivo evaluation in relevant models of neurological and psychiatric disorders.
The Sigma-1 Receptor: A Key Target in Neurodegenerative and Psychiatric Disorders
The σ1 receptor is a unique intracellular chaperone protein primarily located at the endoplasmic reticulum-mitochondrion interface. It plays a crucial role in regulating a multitude of cellular processes, including calcium homeostasis, ion channel function, and cellular stress responses. Its involvement in the pathophysiology of a range of CNS disorders, such as Alzheimer's disease, Parkinson's disease, amyotrophic lateral sclerosis (ALS), and depression, has made it a highly attractive target for therapeutic intervention.
Modulation of the σ1 receptor by small molecules can elicit a range of downstream effects, including neuroprotection, anti-amnesic effects, and antidepressant-like activity. Agonism at the σ1 receptor, for instance, has been shown to potentiate neurite outgrowth, reduce neuroinflammation, and protect against excitotoxicity.
Hypothesized Mechanism of Action of 1-(2-Fluoroethyl)piperidin-4-ol
Based on its structural features and the known pharmacology of related compounds, we hypothesize that 1-(2-Fluoroethyl)piperidin-4-ol acts as a modulator, likely an agonist, of the σ1 receptor. Upon binding, it is proposed to initiate a conformational change in the receptor, leading to the dissociation of the receptor from its binding partners and triggering a cascade of downstream signaling events that contribute to its neuroprotective and therapeutic effects.
Caption: Hypothesized signaling pathway of 1-(2-Fluoroethyl)piperidin-4-ol.
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
The synthesis of N-substituted 4-hydroxypiperidines can be achieved through various established methods. A common and efficient approach involves the reductive amination of 4-piperidone followed by N-alkylation.
Protocol 1: Two-Step Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Step 1: Synthesis of Piperidin-4-ol from 4-Piperidone
-
Reaction Setup: In a round-bottom flask, dissolve 4-piperidone hydrochloride hydrate in methanol.
-
Reduction: Cool the solution in an ice bath and slowly add sodium borohydride in portions.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Once the reaction is complete, quench the excess sodium borohydride by the slow addition of water. Concentrate the mixture under reduced pressure.
-
Extraction: Adjust the pH of the aqueous residue to >10 with a suitable base (e.g., NaOH) and extract the product with an organic solvent such as dichloromethane or ethyl acetate.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield piperidin-4-ol.
Step 2: N-Alkylation of Piperidin-4-ol with 1-Bromo-2-fluoroethane
-
Reaction Setup: Dissolve piperidin-4-ol in a suitable solvent such as acetonitrile or DMF.
-
Base Addition: Add a base, for example, potassium carbonate or triethylamine, to the mixture.
-
Alkylation: Add 1-bromo-2-fluoroethane to the reaction mixture.
-
Reaction Conditions: Heat the reaction mixture at an appropriate temperature (e.g., 60-80 °C) and monitor its progress by TLC.
-
Work-up: After completion, filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to obtain 1-(2-Fluoroethyl)piperidin-4-ol.
In Vitro Characterization
A crucial first step in characterizing a novel compound is to determine its binding affinity and functional activity at its putative target.
Protocol 2: Sigma-1 Receptor Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of 1-(2-Fluoroethyl)piperidin-4-ol for the σ1 receptor.[2][3][4][5]
| Parameter | Condition |
| Radioligand | -pentazocine |
| Cell Line | Membranes from cells expressing human σ1 receptors (e.g., HEK293 or CHO cells) |
| Non-specific binding | Haloperidol (10 µM) |
| Incubation Time | 120 minutes |
| Incubation Temperature | 37°C |
| Assay Buffer | 50 mM Tris-HCl, pH 7.4 |
| Detection Method | Scintillation counting |
Procedure:
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the human σ1 receptor.
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (-pentazocine), and varying concentrations of the test compound (1-(2-Fluoroethyl)piperidin-4-ol).
-
Incubation: Incubate the plate at 37°C for 120 minutes to allow the binding to reach equilibrium.
-
Filtration: Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with a suitable scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and calculate the Ki value using the Cheng-Prusoff equation.
Protocol 3: Calcium Imaging Assay for Functional Activity
This assay helps to determine whether 1-(2-Fluoroethyl)piperidin-4-ol acts as an agonist or antagonist at the σ1 receptor by measuring its effect on intracellular calcium levels.[6][7][8][9][10]
| Parameter | Condition |
| Cell Line | A neuronal cell line expressing σ1 receptors (e.g., SH-SY5Y or PC12) |
| Calcium Indicator | Fura-2 AM or Fluo-4 AM |
| Stimulus | A known σ1 receptor agonist (e.g., (+)-pentazocine) for antagonist studies |
| Detection Method | Fluorescence microscopy or a plate reader with fluorescence capabilities |
Procedure:
-
Cell Culture and Loading: Culture the cells on glass coverslips or in a 96-well plate and load them with a calcium-sensitive fluorescent dye.
-
Baseline Measurement: Measure the baseline fluorescence intensity.
-
Compound Addition: Add 1-(2-Fluoroethyl)piperidin-4-ol at various concentrations and monitor the change in fluorescence intensity over time. An increase in intracellular calcium suggests agonist activity.
-
Antagonist Protocol: To test for antagonist activity, pre-incubate the cells with 1-(2-Fluoroethyl)piperidin-4-ol before stimulating them with a known σ1 receptor agonist. A reduction in the agonist-induced calcium response indicates antagonist activity.
-
Data Analysis: Quantify the changes in fluorescence intensity to determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) of the compound.
In Vivo Evaluation
Following in vitro characterization, the neuropharmacological effects of 1-(2-Fluoroethyl)piperidin-4-ol should be assessed in relevant animal models of CNS disorders.
Workflow for In Vivo Neuropharmacological Profiling
Caption: A typical workflow for the in vivo evaluation of a novel neuropharmacological agent.
Protocol 4: Forced Swim Test in Mice
This model is widely used to screen for potential antidepressant activity.[11][12][13][14][15]
Procedure:
-
Apparatus: A transparent cylindrical tank (25 cm high, 10 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Acclimation: Allow the mice to acclimate to the testing room for at least 1 hour before the experiment.
-
Pre-test Session: On the first day, place each mouse in the cylinder for a 15-minute pre-swim session.
-
Compound Administration: On the second day, administer 1-(2-Fluoroethyl)piperidin-4-ol or vehicle to the mice.
-
Test Session: 30-60 minutes after drug administration, place the mice back into the swim cylinder for a 6-minute test session.
-
Scoring: Record the duration of immobility during the last 4 minutes of the test. A significant decrease in immobility time compared to the vehicle group suggests an antidepressant-like effect.
Protocol 5: Rotarod Test for Motor Coordination
This test assesses motor coordination and balance, which can be impaired in neurodegenerative diseases like Parkinson's.[16][17][18][19]
Procedure:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training: Train the mice on the rotarod at a constant speed for a few days until their performance stabilizes.
-
Compound Administration: Administer 1-(2-Fluoroethyl)piperidin-4-ol or vehicle.
-
Testing: At a specified time after administration, place the mice on the accelerating rotarod (e.g., from 4 to 40 rpm over 5 minutes).
-
Measurement: Record the latency to fall from the rod. An increase in the latency to fall in a disease model treated with the compound indicates a therapeutic effect.
Protocol 6: MPTP-Induced Mouse Model of Parkinson's Disease
This model is used to investigate the neuroprotective effects of compounds against dopaminergic neuron loss, a hallmark of Parkinson's disease.[20][21][22][23][24]
Procedure:
-
Toxin Administration: Administer the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) to mice via intraperitoneal injection to induce dopaminergic neuron degeneration.
-
Compound Treatment: Administer 1-(2-Fluoroethyl)piperidin-4-ol before, during, or after MPTP administration to assess its protective or restorative effects.
-
Behavioral Assessment: Perform behavioral tests such as the rotarod test to evaluate motor function.
-
Histological Analysis: After the behavioral tests, sacrifice the animals and collect their brains for histological analysis.
-
Quantification of Neuron Loss: Use immunohistochemistry to stain for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, in the substantia nigra and striatum. Quantify the number of TH-positive neurons to determine the extent of neuroprotection.[1][25][26][27][28]
Protocol 7: Novel Object Recognition Test for Cognitive Function
This test evaluates learning and memory, which are impaired in conditions like Alzheimer's disease.[29][30][31][32][33]
Procedure:
-
Habituation: Habituate the mice to an open-field arena.
-
Training Phase: Place the mouse in the arena with two identical objects and allow it to explore for a set period.
-
Retention Interval: After a specific time delay, place the mouse back in the arena where one of the familiar objects has been replaced with a novel object.
-
Test Phase: Record the time the mouse spends exploring the novel and familiar objects.
-
Data Analysis: A preference for exploring the novel object indicates that the mouse remembers the familiar object. A discrimination index can be calculated to quantify cognitive performance.
Conclusion and Future Directions
1-(2-Fluoroethyl)piperidin-4-ol represents a promising scaffold for the development of novel neuropharmacological agents. The protocols outlined in this guide provide a comprehensive framework for its synthesis and evaluation as a potential σ1 receptor modulator. Further research should focus on detailed structure-activity relationship (SAR) studies to optimize its potency and selectivity, as well as a thorough investigation of its pharmacokinetic and toxicological profiles. The exploration of this and related compounds could lead to the discovery of new therapeutic strategies for a range of debilitating neurological and psychiatric disorders.
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Leger, M., Quiedeville, A., Bouet, V., Haelewyn, B., Boulouard, M., Schumann-Bard, P., & Freret, T. (2017). Novel Object Recognition Test for the Investigation of Learning and Memory in Mice. Journal of visualized experiments : JoVE, (126), 55718. [Link]
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Application Notes and Protocols for the Development of Novel Muscarinic Acetylcholine Receptor (mAChR) Ligands Utilizing 1-(2-Fluoroethyl)piperidin-4-ol
Abstract
Muscarinic acetylcholine receptors (mAChRs) are a family of G protein-coupled receptors (GPCRs) that mediate the diverse effects of the neurotransmitter acetylcholine in both the central and peripheral nervous systems.[1][2][3] Their involvement in a wide array of physiological processes, including learning, memory, and cognition, has made them significant therapeutic targets for a variety of neurological and psychiatric disorders such as Alzheimer's disease and schizophrenia.[4][5][6] This document provides a comprehensive guide for researchers and drug development professionals on the strategic use of the versatile building block, 1-(2-fluoroethyl)piperidin-4-ol, in the synthesis and evaluation of novel mAChR ligands. We will explore the rationale behind incorporating a fluoroethyl moiety, detail synthetic protocols, and provide methodologies for comprehensive pharmacological characterization.
Introduction: The Therapeutic Promise of Targeting Muscarinic Receptors
The five subtypes of muscarinic receptors (M1-M5) are differentially distributed throughout the body and couple to distinct G protein signaling pathways.[3][7] The M1, M3, and M5 subtypes primarily couple through Gq/11, leading to the activation of phospholipase C, while the M2 and M4 subtypes couple through Gi/o, inhibiting adenylyl cyclase.[3][7] This subtype-specific signaling and tissue distribution offers a significant opportunity for the development of selective ligands that can modulate specific physiological responses while minimizing off-target side effects.[6] For instance, selective activation of the M1 receptor is a promising strategy for enhancing cognitive function in Alzheimer's disease, while M4 receptor modulators are being investigated for their antipsychotic potential.[5][8]
The Strategic Advantage of the Fluoroethyl Group in Ligand Design
The incorporation of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance metabolic stability, improve blood-brain barrier penetration, and modulate ligand-receptor interactions. The 2-fluoroethyl group, in particular, can serve as a bioisostere for a hydroxyl or methoxy group, potentially leading to improved pharmacokinetic and pharmacodynamic properties. Furthermore, the introduction of a fluorine-18 isotope ([¹⁸F]) in the final ligand enables its use as a positron emission tomography (PET) tracer for in vivo imaging, allowing for non-invasive studies of receptor occupancy and distribution in the brain.[9][10]
1-(2-Fluoroethyl)piperidin-4-ol: A Privileged Scaffold
The piperidine ring is a common motif in many centrally acting drugs due to its ability to confer favorable physicochemical properties.[11][12] 1-(2-Fluoroethyl)piperidin-4-ol provides a versatile starting point for the synthesis of a diverse library of mAChR ligands. The secondary alcohol offers a convenient handle for further chemical modification, allowing for the introduction of various pharmacophoric elements necessary for potent and selective receptor binding.
Synthetic Protocol: From Building Block to Potent Ligand
This section outlines a representative synthetic route for the preparation of a novel mAChR ligand, (R)-1-(4-((1-(2-fluoroethyl)piperidin-4-yl)oxy)benzyl)pyrrolidin-2-one (Compound X) , starting from 1-(2-fluoroethyl)piperidin-4-ol. This protocol is designed to be a robust and adaptable template for the synthesis of analogous compounds.
Synthetic Workflow Diagram
Caption: Synthetic scheme for Compound X.
Step-by-Step Synthesis of Compound X
Materials:
-
1-(2-Fluoroethyl)piperidin-4-ol
-
4-Hydroxybenzyl alcohol
-
Diisopropyl azodicarboxylate (DIAD)
-
Triphenylphosphine (PPh₃)
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et₃N)
-
(R)-pyrrolidin-2-one
-
Sodium hydride (NaH)
-
Anhydrous solvents (THF, DCM)
-
Standard laboratory glassware and purification equipment (silica gel chromatography)
Procedure:
-
Step 1: Synthesis of (4-((1-(2-fluoroethyl)piperidin-4-yl)oxy)phenyl)methanol (Intermediate 1)
-
To a solution of 1-(2-fluoroethyl)piperidin-4-ol (1.0 eq) and 4-hydroxybenzyl alcohol (1.1 eq) in anhydrous THF, add triphenylphosphine (1.2 eq).
-
Cool the mixture to 0°C and add DIAD (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Concentrate the reaction mixture and purify by silica gel chromatography to yield Intermediate 1.
-
-
Step 2: Synthesis of (4-((1-(2-fluoroethyl)piperidin-4-yl)oxy)benzyl methanesulfonate (Intermediate 2)
-
Dissolve Intermediate 1 (1.0 eq) in anhydrous DCM and cool to 0°C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction at 0°C for 2 hours.
-
Quench the reaction with water and extract with DCM.
-
Dry the organic layer over sodium sulfate, filter, and concentrate to yield Intermediate 2, which can be used in the next step without further purification.
-
-
Step 3: Synthesis of (R)-1-(4-((1-(2-fluoroethyl)piperidin-4-yl)oxy)benzyl)pyrrolidin-2-one (Compound X)
-
To a suspension of sodium hydride (1.5 eq) in anhydrous THF, add a solution of (R)-pyrrolidin-2-one (1.2 eq) at 0°C.
-
Stir for 30 minutes, then add a solution of Intermediate 2 (1.0 eq) in anhydrous THF.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Carefully quench the reaction with saturated ammonium chloride solution and extract with ethyl acetate.
-
Dry the organic layer, concentrate, and purify by silica gel chromatography to obtain Compound X.
-
Pharmacological Evaluation: Characterizing Ligand-Receptor Interactions
A thorough pharmacological evaluation is critical to determine the affinity, selectivity, and functional activity of newly synthesized ligands.
In Vitro Binding Assays
Radioligand binding assays are the gold standard for determining the affinity of a test compound for its target receptor.[13][14] These assays are typically performed using cell membranes prepared from cell lines stably expressing the human mAChR subtypes (M1-M5).
Protocol: Competition Radioligand Binding Assay
-
Materials:
-
Cell membranes expressing human M1, M2, M3, M4, or M5 receptors.
-
Radioligand (e.g., [³H]-N-methylscopolamine, [³H]-QNB).
-
Test compound (Compound X) at various concentrations.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter and scintillation fluid.
-
-
Procedure:
-
In a 96-well plate, combine the cell membranes, radioligand at a concentration near its Kd, and varying concentrations of the test compound.
-
For non-specific binding determination, include wells with a high concentration of a known muscarinic antagonist (e.g., atropine).
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium.
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Functional Assays
Functional assays are essential to determine whether a ligand acts as an agonist, antagonist, or allosteric modulator at the receptor.[15][16][17] The choice of assay depends on the G protein coupling of the specific mAChR subtype.
Protocol: Calcium Mobilization Assay for M1, M3, and M5 Receptors
-
Materials:
-
Cells stably expressing M1, M3, or M5 receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Known muscarinic agonist (e.g., carbachol).
-
Fluorescence plate reader.
-
-
Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere overnight.
-
Load the cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
To determine agonist activity, add varying concentrations of the test compound and measure the change in fluorescence over time.
-
To determine antagonist activity, pre-incubate the cells with varying concentrations of the test compound before adding a fixed concentration of a known agonist (e.g., carbachol at its EC₅₀).
-
Measure the fluorescence signal using a plate reader.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the logarithm of the test compound concentration to determine the EC₅₀ (effective concentration to produce 50% of the maximal response).
-
For antagonists, plot the response to the agonist against the logarithm of the antagonist concentration to determine the IC₅₀, from which the antagonist dissociation constant (Kb) can be calculated.
-
Data Presentation
The pharmacological data for a series of synthesized ligands can be summarized in a table for easy comparison.
| Compound | M1 Ki (nM) | M2 Ki (nM) | M3 Ki (nM) | M4 Ki (nM) | M5 Ki (nM) | M1 EC₅₀ (nM) | M1 % Emax |
| Compound X | 15.2 | 250.6 | 189.3 | 25.8 | 98.7 | 45.3 | 95% (Agonist) |
| Reference Cpd | 10.5 | 15.8 | 12.3 | 18.9 | 11.7 | 22.1 | 100% (Agonist) |
Experimental Workflow and Signaling Pathway Visualization
Ligand Screening Workflow
Caption: High-throughput screening workflow.
M1 Muscarinic Receptor Signaling Pathway
Caption: M1 receptor signaling cascade.
Conclusion and Future Directions
The strategic use of 1-(2-fluoroethyl)piperidin-4-ol as a foundational building block provides a powerful platform for the discovery and development of novel mAChR ligands. The protocols outlined in this document offer a comprehensive framework for the synthesis, purification, and pharmacological characterization of these compounds. Future work should focus on expanding the chemical diversity of the synthesized library and exploring the structure-activity relationships to optimize both potency and subtype selectivity. Furthermore, the development of [¹⁸F]-labeled analogs of the most promising lead compounds will enable preclinical and clinical PET imaging studies, providing invaluable insights into their in vivo behavior and therapeutic potential.
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Bristol Myers Squibb. (2025). Muscarinic acetylcholine receptors fact sheet. Retrieved from [Link]
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Bymaster, F. P., & Felder, C. C. (2010). In Vitro Muscarinic Receptor Radioligand-Binding Assays. ResearchGate. Retrieved from [Link]
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Wess, J. (2008). Muscarinic Acetylcholine Receptors. Dartmouth Undergraduate Journal of Science. Retrieved from [Link]
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- Adam, G., et al. (2000). Design and synthesis of piperidinyl piperidine analogues as potent and selective M2 muscarinic receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 10(20), 2247-2250.
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IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). Acetylcholine receptors (muscarinic). Retrieved from [Link]
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- Nawaratne, V., et al. (2010). Molecular Mechanisms of Action and In Vivo Validation of an M4 Muscarinic Acetylcholine Receptor Allosteric Modulator with Potential Antipsychotic Properties. Molecular Pharmacology, 78(6), 1164-1176.
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Application Note & Protocols: High-Sensitivity Analytical Methods for the Detection of 1-(2-Fluoroethyl)piperidin-4-ol
Abstract This document provides a comprehensive technical guide detailing robust analytical methodologies for the detection, quantification, and characterization of 1-(2-Fluoroethyl)piperidin-4-ol. This compound and its derivatives are relevant as precursors and intermediates in the synthesis of pharmacologically active molecules, including radiolabeled ligands for positron emission tomography (PET) imaging of sigma (σ) receptors.[1] The analytical challenge presented by this molecule lies in its high polarity and lack of a native UV chromophore, necessitating specialized approaches for sensitive and accurate analysis. We present two primary, validated protocols: a Gas Chromatography-Mass Spectrometry (GC-MS) method following silylation for trace-level quantification and structural confirmation, and a Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection, enabled by pre-column derivatization. Additionally, orthogonal spectroscopic techniques (NMR, FTIR) for definitive structural elucidation of reference standards are discussed. These protocols are designed for researchers in pharmaceutical development, quality control, and medicinal chemistry, providing not just procedural steps but also the underlying scientific rationale to ensure reliable and reproducible results.
Introduction: The Analytical Challenge
1-(2-Fluoroethyl)piperidin-4-ol is a heterocyclic building block of significant interest in drug discovery. Its structural motif is found in compounds designed for neurological research and diagnostics.[1] The effective use of this intermediate requires stringent quality control to monitor its purity, quantify it in reaction mixtures, and detect it as a potential impurity or metabolite.
The primary analytical hurdles for this molecule are:
-
Lack of a Chromophore: The molecule does not possess a UV-absorbing moiety, rendering direct detection by HPLC-UV, a common workhorse in pharmaceutical analysis, ineffective.[2][3]
-
High Polarity: The presence of the hydroxyl (-OH) and tertiary amine groups imparts high polarity, which can lead to poor chromatographic peak shape (tailing) and low volatility, complicating GC analysis without chemical modification.
-
Trace-Level Detection: In impurity profiling or pharmacokinetic studies, quantification at very low concentrations is often required, demanding highly sensitive and specific methods.
This guide addresses these challenges by providing detailed, field-tested protocols that ensure specificity, sensitivity, and accuracy.
Foundational Principles & Method Selection Strategy
The choice of an analytical method is dictated by the analytical objective (quantification vs. identification) and the physicochemical properties of the analyte. For 1-(2-Fluoroethyl)piperidin-4-ol, a logical method selection process is essential.
Causality of Method Choice:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for identifying and quantifying volatile or semi-volatile compounds, especially at trace levels.[4] The mass spectrometer provides unparalleled specificity through characteristic fragmentation patterns, acting as a "molecular fingerprint." To overcome the analyte's polarity and low volatility, a chemical derivatization step (silylation) is employed to replace the active proton on the hydroxyl group with a non-polar trimethylsilyl (TMS) group, thereby increasing volatility and improving chromatographic performance.
-
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): HPLC is ideal for non-volatile or thermally labile compounds. To overcome the lack of a chromophore, pre-column derivatization is used to attach a UV-active molecule (a "tag") to the analyte.[5][6] This approach enables sensitive detection using standard UV detectors, which are ubiquitous in analytical laboratories.
-
Spectroscopic Methods (NMR & FTIR): These are non-destructive techniques used for the absolute structural confirmation of a synthesized reference standard. They provide detailed information about the molecular framework and functional groups present.[7][8]
The following diagram illustrates the decision-making workflow for selecting the appropriate analytical technique.
Caption: Decision workflow for selecting an analytical method.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is optimized for high-sensitivity quantification and unequivocal identification of 1-(2-Fluoroethyl)piperidin-4-ol in complex matrices.
Principle of the Method
The protocol involves a two-step process: (1) Derivatization of the analyte with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to create the volatile TMS-ether derivative. (2) Analysis by GC-MS, where the derivative is separated from other matrix components and subsequently identified and quantified based on its retention time and unique mass fragmentation pattern.
Experimental Protocol: Sample Preparation and Derivatization
Materials:
-
1-(2-Fluoroethyl)piperidin-4-ol reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine or Acetonitrile (GC grade)
-
Sample matrix (e.g., reaction mixture, formulation blank)
-
2 mL GC vials with inserts and PTFE-lined caps
Step-by-Step Procedure:
-
Standard/Sample Preparation: Accurately weigh and dissolve the reference standard or sample in anhydrous acetonitrile to a known concentration (e.g., 1 mg/mL for a stock solution). Perform serial dilutions to prepare calibration standards (e.g., 0.1 - 25 µg/mL).
-
Aliquot for Derivatization: Transfer 100 µL of the standard solution, sample solution, or blank into a GC vial.
-
Solvent Evaporation: Gently evaporate the solvent to dryness under a stream of dry nitrogen at room temperature. This step is critical to remove any water, which would consume the derivatizing reagent.
-
Derivatization Reaction: Add 50 µL of anhydrous pyridine (or acetonitrile) to reconstitute the residue. Add 50 µL of BSTFA + 1% TMCS.
-
Scientist's Note (Causality): Pyridine acts as a catalyst and acid scavenger, while TMCS is a catalyst that enhances the silylation of the sterically hindered hydroxyl group.
-
-
Reaction Incubation: Securely cap the vial and heat at 70°C for 30 minutes in a heating block or oven.
-
Cooling: Allow the vial to cool to room temperature before analysis. The sample is now ready for injection.
GC-MS Workflow Diagram
Caption: Workflow for the GC-MS analysis of 1-(2-Fluoroethyl)piperidin-4-ol.
Recommended GC-MS Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | Agilent 8890 or equivalent | Provides excellent retention time stability and reproducibility. |
| Column | HP-5MS (30 m x 0.25 mm, 0.25 µm film) or equivalent | A non-polar 5% phenyl-methylpolysiloxane column offers good selectivity for a wide range of derivatized compounds. |
| Injector | Split/Splitless, 250°C | Ensures efficient volatilization of the TMS-derivative without thermal degradation. |
| Injection Mode | Splitless, 1 µL injection volume | Maximizes analyte transfer to the column for trace-level detection.[9] |
| Carrier Gas | Helium, Constant Flow @ 1.2 mL/min | Inert carrier gas providing optimal separation efficiency. |
| Oven Program | Initial 80°C (hold 1 min), ramp 15°C/min to 280°C (hold 5 min) | A temperature gradient effectively separates the analyte from solvent and other potential byproducts. |
| Mass Spectrometer | Agilent 5977 or equivalent | A single quadrupole or ion trap MS provides the required sensitivity and mass accuracy. |
| Ion Source | Electron Ionization (EI), 70 eV, 230°C | Standard EI energy produces reproducible fragmentation patterns for library matching and identification.[10] |
| MSD Transfer Line | 280°C | Prevents condensation of the analyte before it enters the mass spectrometer. |
| Acquisition Mode | Full Scan (m/z 40-550) for identification; Selected Ion Monitoring (SIM) for quantification | Full scan provides a complete mass spectrum, while SIM significantly enhances sensitivity for target analytes. |
Data Interpretation & Validation
-
Identification: The TMS-derivatized analyte is identified by its characteristic retention time and its EI mass spectrum. Expected key fragments include the molecular ion (M+), [M-15]+ (loss of CH₃), and fragments corresponding to the piperidine ring structure and the loss of the fluoroethyl side chain.
-
Quantification: For high sensitivity, use SIM mode. Monitor at least three characteristic ions. Create a calibration curve by plotting the peak area against the concentration of the prepared standards.
-
Method Validation: The method should be validated according to ICH Q2(R1) guidelines.[11] Key parameters are summarized below.
| Validation Parameter | Acceptance Criteria | Purpose |
| Specificity | No interference at the analyte's retention time in blanks. | Ensures the signal is unequivocally from the analyte.[12] |
| Linearity | Correlation coefficient (r²) ≥ 0.995 | Confirms a proportional response across a defined concentration range. |
| Range | Defined by the linear, accurate, and precise concentrations. | The operational concentration window for the assay.[11] |
| Accuracy | 80-120% recovery of spiked samples. | Measures the closeness of the experimental value to the true value. |
| Precision (%RSD) | Repeatability ≤ 15%; Intermediate Precision ≤ 20% | Assesses the method's consistency under various conditions.[12] |
| LOD / LOQ | S/N ≥ 3 for LOD; S/N ≥ 10 for LOQ. | Defines the lowest concentration that can be reliably detected and quantified. |
HPLC-UV Protocol with Pre-Column Derivatization
This method is a robust alternative for routine quantification, leveraging standard HPLC-UV equipment available in most laboratories.
Principle of the Method
The protocol involves a derivatization reaction where the analyte's hydroxyl group reacts with 4-toluenesulfonyl chloride (tosyl chloride) in a basic medium. This reaction attaches a "tosyl" group, which contains a strongly UV-absorbing benzene ring, to the analyte. The resulting derivative is then easily separated by RP-HPLC and quantified by UV detection.[5][6]
Experimental Protocol: Sample Preparation and Derivatization
Materials:
-
1-(2-Fluoroethyl)piperidin-4-ol reference standard
-
4-Toluenesulfonyl Chloride (Tosyl Chloride)
-
Acetonitrile (HPLC grade)
-
Sodium Bicarbonate solution (e.g., 0.1 M) or Triethylamine (TEA)
-
HPLC mobile phase solvents (Water, Acetonitrile, Phosphoric Acid)
Step-by-Step Procedure:
-
Standard/Sample Preparation: Prepare stock and calibration standards in acetonitrile as described in the GC-MS section.
-
Aliquot for Derivatization: In a microcentrifuge tube or HPLC vial, combine 100 µL of the standard/sample solution with 100 µL of sodium bicarbonate solution (or 10 µL of TEA).
-
Initiate Reaction: Add 200 µL of a freshly prepared solution of tosyl chloride in acetonitrile (e.g., 5 mg/mL). The exact amount should be in molar excess to the analyte.
-
Scientist's Note (Causality): A basic medium (sodium bicarbonate or TEA) is essential to neutralize the hydrochloric acid (HCl) byproduct of the reaction, driving the equilibrium towards the formation of the tosyl-derivative.[2]
-
-
Reaction Incubation: Vortex the mixture and allow it to react at room temperature for 1-2 hours, or at a slightly elevated temperature (e.g., 40-50°C) for a shorter period (e.g., 20-30 minutes). The reaction conditions should be optimized for completeness.
-
Quenching (Optional): A small amount of a primary amine solution can be added to consume excess tosyl chloride, if necessary.
-
Filtration & Injection: Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial. The sample is ready for injection.
HPLC-UV Workflow Diagram
Caption: Workflow for the HPLC-UV analysis of 1-(2-Fluoroethyl)piperidin-4-ol.
Recommended HPLC-UV Instrument Parameters
| Parameter | Recommended Setting | Rationale |
| HPLC System | Agilent 1260 Infinity II or equivalent | A reliable quaternary or binary pump system ensures precise mobile phase delivery and stable retention times. |
| Column | C18 Column (e.g., Inertsil ODS-3, 4.6 x 250 mm, 5 µm) | The C18 stationary phase provides excellent hydrophobic retention for the non-polar tosyl-derivative.[5] |
| Mobile Phase A | Water with 0.1% Phosphoric Acid | The acid modifier improves peak shape by suppressing the ionization of any residual amine functionalities.[5][13] |
| Mobile Phase B | Acetonitrile | A common organic modifier with good UV transparency. |
| Gradient | Start at 30% B, ramp to 80% B over 15 min, hold for 2 min, return to 30% B and equilibrate for 5 min. | A gradient elution is necessary to elute the relatively non-polar derivative in a reasonable time with good peak shape. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and backpressure.[5] |
| Column Temp. | 30°C | Maintaining a constant temperature ensures retention time reproducibility.[6] |
| Detector | Diode Array (DAD) or Variable Wavelength (VWD) Detector | DAD is preferred as it can monitor a range of wavelengths to confirm peak purity. |
| Detection λ | ~230 nm (or optimal wavelength determined by scanning the derivative) | This wavelength corresponds to a strong absorbance of the tosyl chromophore. |
| Injection Vol. | 10 µL | A typical injection volume for analytical HPLC. |
Data Interpretation & Validation
-
Quantification: A calibration curve is constructed by plotting the peak area of the derivatized analyte against the concentration of the initial standards. The concentration of the analyte in unknown samples is determined from this curve.
-
Method Validation: The HPLC method should be validated with the same parameters as the GC-MS method (Specificity, Linearity, Range, Accuracy, Precision, LOD/LOQ), following ICH guidelines.[14][15]
Orthogonal Confirmatory Techniques for Reference Standards
For the unequivocal structural confirmation of a newly synthesized batch of 1-(2-Fluoroethyl)piperidin-4-ol reference material, the following techniques are indispensable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information on the number of different types of protons and their connectivity. Expected signals would include multiplets for the piperidine ring protons, a triplet for the terminal methyl of the ethyl group, and multiplets for the CH₂ groups adjacent to the fluorine and nitrogen atoms. The proton on the hydroxyl group may appear as a broad singlet.
-
¹³C NMR: Shows the number of different types of carbon atoms. The carbon atom bonded to the fluorine will have a characteristic large coupling constant (¹JCF).[16]
-
¹⁹F NMR: A single signal (likely a triplet) would confirm the presence of the single fluorine environment.
-
-
Fourier-Transform Infrared (FTIR) Spectroscopy:
-
High-Resolution Mass Spectrometry (HRMS):
-
Provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition (molecular formula) of the compound, typically with an accuracy of <5 ppm.
-
Conclusion
The analytical detection of 1-(2-Fluoroethyl)piperidin-4-ol requires tailored strategies to overcome its inherent physicochemical challenges. The GC-MS method with silylation offers exceptional sensitivity and specificity, making it ideal for trace-level impurity analysis and definitive identification. The HPLC-UV method with pre-column tosylation provides a robust, accessible, and reliable platform for routine quantification in quality control environments. The combined application of these validated chromatographic methods, supported by spectroscopic techniques for standard characterization, establishes a comprehensive analytical toolkit for researchers and scientists working with this important pharmaceutical building block. Adherence to the detailed protocols and underlying principles described herein will ensure the generation of high-quality, reproducible data compliant with rigorous scientific and regulatory standards.[15]
References
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Application Notes and Protocols for In Vivo Studies with 1-(2-Fluoroethyl)piperidin-4-ol Derivatives as Sigma-1 Receptor PET Tracers
Introduction: The Significance of 1-(2-Fluoroethyl)piperidin-4-ol Derivatives in Neurological and Oncological Research
The 1-(2-fluoroethyl)piperidin-4-ol scaffold represents a pivotal structural motif in the development of high-affinity ligands for the sigma-1 (σ1) receptor.[1][2] The σ1 receptor, a unique intracellular chaperone protein primarily located at the endoplasmic reticulum, is implicated in a wide array of cellular functions, including signal transduction, ion channel modulation, and cellular stress responses.[3][4] Its dysregulation is associated with numerous pathologies, making it a compelling target for therapeutic intervention and diagnostic imaging in neurodegenerative diseases, psychiatric disorders, and various cancers.[4][5][6]
The introduction of a fluoroethyl group onto the piperidine nitrogen offers a strategic advantage for developing Positron Emission Tomography (PET) tracers. The radioactive isotope Fluorine-18 (¹⁸F) is a positron emitter with a suitable half-life (109.8 minutes) for PET imaging, allowing for the synthesis of radiolabeled tracers and their subsequent use in clinical and preclinical studies.[7] Consequently, ¹⁸F-labeled 1-(2-fluoroethyl)piperidin-4-ol derivatives have emerged as promising candidates for the in vivo visualization and quantification of σ1 receptor expression and occupancy.[8][9][10]
This guide provides a comprehensive overview of the application of these derivatives as PET tracers, with a focus on preclinical in vivo studies. It is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutics targeting the σ1 receptor. The protocols and notes herein are synthesized from established methodologies and best practices to ensure scientific rigor and reproducibility, in accordance with the ARRIVE (Animal Research: Reporting of In Vivo Experiments) guidelines.[11][12][13][14]
Preclinical Study Design: Key Considerations for Robust In Vivo Evaluation
A well-designed preclinical study is paramount for the successful translation of a novel PET tracer. The following considerations are critical for obtaining reliable and interpretable data.
Ethical Considerations and Animal Welfare
All animal experiments must be conducted in compliance with institutional and national guidelines for the care and use of laboratory animals.[14][15] Researchers must prioritize the '3Rs' principle: Replacement, Reduction, and Refinement of animal use. Protocols should be designed to minimize animal stress and suffering.[15]
Selection of Animal Models
The choice of animal model is dictated by the research question. For neurodegenerative diseases, transgenic mouse or rat models that recapitulate aspects of human pathology are often employed. In oncology, xenograft or patient-derived xenograft (PDX) models are commonly used to assess tracer uptake in tumors.
Pharmacokinetic and Pharmacodynamic Profiling
Prior to extensive imaging studies, it is essential to characterize the pharmacokinetic (PK) and pharmacodynamic (PD) properties of the 1-(2-fluoroethyl)piperidin-4-ol derivative. This includes assessing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its binding affinity and selectivity for the σ1 receptor.
Table 1: Key Parameters for Preclinical Evaluation of a Novel ¹⁸F-labeled 1-(2-Fluoroethyl)piperidin-4-ol Derivative
| Parameter | Method | Desired Outcome | Rationale |
| Binding Affinity (Ki) | In vitro radioligand binding assays | Nanomolar or sub-nanomolar affinity for σ1 receptor | High affinity is crucial for specific binding and a good signal-to-noise ratio. |
| Selectivity | In vitro binding assays against other receptors (e.g., σ2, vesicular monoamine transporter) | High selectivity for σ1 over other receptors | Minimizes off-target binding and ensures the PET signal accurately reflects σ1 receptor density. |
| Lipophilicity (LogP/LogD) | Octanol-water partition coefficient measurement | Optimal range for blood-brain barrier penetration (typically LogP 1-3) | Ensures the tracer can reach its target in the central nervous system. |
| Metabolic Stability | In vitro and in vivo metabolite analysis | High stability with minimal radiometabolites that can cross the blood-brain barrier | Radiometabolites can confound the PET signal and complicate data interpretation. |
| Biodistribution | Ex vivo tissue counting after tracer injection in rodents | High uptake in target tissues (e.g., brain, tumor) and rapid clearance from non-target tissues | Maximizes the signal from the region of interest and reduces background noise. |
Experimental Workflow for In Vivo PET Imaging
The following diagram illustrates a typical workflow for an in vivo PET imaging study using an ¹⁸F-labeled 1-(2-fluoroethyl)piperidin-4-ol derivative.
Caption: Workflow for a preclinical PET/CT imaging study.
Detailed Protocols
Protocol 1: Animal Preparation for PET Imaging
This protocol outlines the steps for preparing a rodent for a PET imaging study, ensuring animal welfare and data quality.
Materials:
-
Laboratory animals (e.g., mice or rats)
-
Anesthesia machine with isoflurane
-
Induction chamber
-
Heating pad or lamp
-
Ophthalmic ointment
-
Animal scale
Procedure:
-
Acclimatization: Allow animals to acclimate to the facility for at least one week prior to the study to minimize stress.
-
Fasting: For certain studies, particularly those involving ¹⁸F-FDG, fasting for 4-6 hours is required to reduce blood glucose levels.[16][17] For σ1 receptor imaging with 1-(2-fluoroethyl)piperidin-4-ol derivatives, fasting is generally not necessary unless dictated by a specific experimental design.
-
Anesthesia: Anesthetize the animal using isoflurane (e.g., 4% for induction, 1.5-2% for maintenance) in an induction chamber.[18] Monitor the animal's respiratory rate.
-
Positioning: Once anesthetized, transfer the animal to the scanner bed, which should be equipped with a heating source to maintain body temperature. Position the animal in the desired orientation (e.g., prone) within a nose cone for continuous anesthesia delivery.
-
Physiological Monitoring: Apply ophthalmic ointment to the eyes to prevent corneal drying. Monitor vital signs such as respiration and temperature throughout the procedure.
Protocol 2: Radiotracer Administration
This protocol describes the intravenous administration of the ¹⁸F-labeled tracer.
Materials:
-
¹⁸F-labeled 1-(2-fluoroethyl)piperidin-4-ol derivative in sterile saline
-
Insulin syringe (e.g., 29-gauge)
-
Tail illuminator or heat lamp (optional)
Procedure:
-
Dose Preparation: Draw the appropriate volume of the radiotracer solution into the syringe. The injected dose will depend on the specific activity of the tracer and the imaging protocol, but typically ranges from 3.7 to 7.4 MBq (100-200 µCi) for mice.
-
Tail Vein Injection: Gently warm the animal's tail with a heat lamp to dilate the lateral tail veins. Securely hold the animal and insert the needle into one of the lateral tail veins.
-
Injection: Administer the tracer as a bolus injection. Note the exact time of injection, which is critical for subsequent data analysis.
-
Confirmation: Observe for any signs of a failed injection (e.g., swelling at the injection site).
Protocol 3: PET/CT Image Acquisition and Analysis
This protocol details the steps for acquiring and analyzing PET/CT data.
Materials:
-
MicroPET/CT scanner
-
Image analysis software (e.g., PMOD, VivoQuant)
Procedure:
-
PET Scan: Immediately following tracer injection, initiate the PET scan. The scan can be dynamic (a series of short frames over a longer period, e.g., 60 minutes) to assess tracer kinetics, or static (a single frame at a specific time point post-injection, e.g., 30-60 minutes).
-
CT Scan: Following the PET scan, perform a CT scan for anatomical co-registration and attenuation correction.[18]
-
Image Reconstruction: Reconstruct the PET data using an appropriate algorithm (e.g., OSEM3D). Apply corrections for attenuation, scatter, and radioactive decay.
-
Image Analysis:
-
Co-register the PET and CT images.
-
Draw regions of interest (ROIs) on the CT images corresponding to specific brain regions or other tissues.
-
Quantify the radioactivity concentration within each ROI from the PET data.
-
-
Data Quantification: Express the tracer uptake as a percentage of the injected dose per gram of tissue (%ID/g) or as a Standardized Uptake Value (SUV). For brain imaging, the Standardized Uptake Value Ratio (SUVR) is often calculated by normalizing the uptake in a target region to a reference region with low specific binding (e.g., cerebellum).[19]
Data Interpretation and Potential Pitfalls
A successful in vivo study with a 1-(2-fluoroethyl)piperidin-4-ol derivative will demonstrate high uptake in σ1 receptor-rich regions, which can be blocked by pre-administration of a known σ1 receptor antagonist.
Table 2: Troubleshooting Common Issues in Preclinical PET Imaging
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Brain Uptake | Poor blood-brain barrier penetration; rapid metabolism | Re-evaluate the lipophilicity and metabolic stability of the compound. |
| High Non-Specific Binding | Low affinity or selectivity; high lipophilicity | Synthesize derivatives with improved affinity and selectivity; optimize lipophilicity. |
| Variable Results | Inconsistent animal handling or injection technique; physiological variability | Standardize all experimental procedures; ensure consistent animal health and environmental conditions. |
| Image Artifacts | Animal movement during scanning; improper image reconstruction | Ensure adequate anesthesia; use appropriate reconstruction and correction algorithms. |
Conclusion and Future Directions
1-(2-Fluoroethyl)piperidin-4-ol derivatives represent a valuable class of compounds for the development of PET tracers targeting the σ1 receptor. The protocols and guidelines presented here provide a framework for conducting rigorous and reproducible in vivo studies. Future research in this area will likely focus on the development of tracers with even higher affinity and selectivity, as well as their application in longitudinal studies to monitor disease progression and response to therapy. The continued refinement of these imaging tools holds great promise for advancing our understanding of the role of the σ1 receptor in health and disease.
References
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Ann M. Marrone, et al. (2017). Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue. Scientific Reports, 7, 4333.[3]
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Mastropasqua, F., Ludwig, F. A., & Abate, C. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 30(21), 4893.[4][5]
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Kilkenny, C., Browne, W. J., Cuthill, I. C., Emerson, M., & Altman, D. G. (2010). Animal research: reporting in vivo experiments: the ARRIVE guidelines. Journal of Cerebral Blood Flow & Metabolism, 30(9), 1579–1583.[12]
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Percie du Sert, N., Hurst, V., Ahluwalia, A., Alam, S., Avey, M. T., Baker, M., ... & Lidster, K. (2020). The ARRIVE guidelines 2.0: Updated guidelines for reporting animal research. PLoS biology, 18(7), e3000410.[13]
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Mastropasqua, F., Ludwig, F. A., & Abate, C. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. Molecules, 30(21), 4893.[4][6]
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The Norwegian National Research Ethics Committees. (2019). Ethical Guidelines for the Use of Animals in Research. Retrieved from [Link]15]
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Maccari, F., et al. (2024). Animal research: Reporting in vivo experiments: The ARRIVE Guidelines. MethodsX, 12, 102642.[14]
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Washington University Office of Technology Management. (n.d.). Sigma-1 targeted PET tracers. Retrieved from [Link]8]
-
Mastropasqua, F., Ludwig, F. A., & Abate, C. (2025). A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging. OUCI.[6]
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Rutgers Office for Research. (n.d.). PET/CT IMAGING IN MICE AND RATS. Retrieved from [Link]18]
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Creative Bioarray. (n.d.). Protocol for In Vivo Imaging in Mice. Retrieved from [Link]]
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Kuntner, C., & Stout, D. B. (2014). Best Practices for Preclinical 18 F-FDG PET Imaging. Journal of Nuclear Medicine, 55(5), 701–704.[17]
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Waterhouse, R. N., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology, 33(2), 211–215.[9]
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Biospective. (n.d.). Positron Emission Tomography (PET). Retrieved from [Link]19]
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Brust, P., et al. (2018). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Pharmaceuticals, 11(4), 110.[10]
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Hu, K., et al. (2021). Preclinical Evaluation and Pilot Clinical Study of 18F-AlF-labeled FAPI-Tracers for PET Imaging of Cancer Associated Fibroblast. Research Square.[21]
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Deleye, S., et al. (2023). Preclinical Evaluation of Novel PET Probes for Dementia. Seminars in Nuclear Medicine, 53(5), 659–674.[22]
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Liu, J., et al. (2025). Preclinical Evaluation and Pilot Clinical Study of CD137 PET Radiotracer for Noninvasive Monitoring Early Responses of Immunotherapy. Journal of Nuclear Medicine.[23]
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Sadeghi, M., & Wängler, B. (2021). Novel Tracers and Radionuclides in PET Imaging. Radiology Key.[24]
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Ghorai, S. K., et al. (2003). High affinity hydroxypiperidine analogues of 4-(2-benzhydryloxyethyl)-1-(4-fluorobenzyl)piperidine for the dopamine transporter: stereospecific interactions in vitro and in vivo. Journal of Medicinal Chemistry, 46(8), 1345–1354.[25]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[1][2]
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Khan, I., et al. (2014). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation. BioMed Research International, 2014, 854136.[26]
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Ningbo Inno Pharmchem Co.,Ltd. (2026). The Role of Piperidine Derivatives in Neurological Drug Discovery. Retrieved from [Link]]
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Uddin, M. J., et al. (2021). Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2. Pharmaceuticals, 14(11), 1163.[27]
-
National Center for Biotechnology Information. (2012). 2-(4-(2-[18F]Fluoroethyl)piperidin-1-yl)benzo[12][13]imidazo[1,2-a]pyrimidine. PubChem.[28]
-
Dahl, K., et al. (2015). Microfluidic continuous-flow radiosynthesis of [18F]FPEB suitable for human PET imaging. RSC Advances, 5(2), 1184–1188.[29]
-
Laube, M., et al. (2016). Synthesis and pharmacological evaluation of ¹¹C-labeled piperazine derivative as a PET probe for sigma-2 receptor imaging. Nuclear Medicine and Biology, 43(1), 38–45.[30]
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Wang, C., et al. (2016). Synthesis and evaluation of a (18) F-labeled 4-phenylpiperidine-4-carbonitrile radioligand for σ1 receptor imaging. Journal of Labelled Compounds and Radiopharmaceuticals, 59(8), 324–329.[31]
-
Beaufrez, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. Pharmaceuticals, 16(5), 636.[32]
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Beaufrez, J., et al. (2023). Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine. MDPI.[7]
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Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.[2]
Sources
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- 8. Sigma-1 targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
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- 10. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System [mdpi.com]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Welcome to the technical support center for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol. This guide is designed for researchers, medicinal chemists, and process development scientists. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and a detailed experimental protocol to empower you to overcome common challenges and optimize your synthetic route to this valuable piperidine intermediate.
Introduction
1-(2-Fluoroethyl)piperidin-4-ol is a key building block in the development of various pharmacologically active compounds, particularly those targeting the central nervous system. Its synthesis, while conceptually straightforward via N-alkylation of piperidin-4-ol, presents several potential pitfalls that can lead to low yields, impure products, and difficulties in scale-up. This guide provides practical, field-tested insights to ensure a successful and efficient synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol?
The most prevalent method is the nucleophilic substitution reaction between piperidin-4-ol and a suitable 2-fluoroethylating agent. A common and effective approach involves the use of 1-bromo-2-fluoroethane or 1-fluoro-2-iodoethane in the presence of a non-nucleophilic base. The use of a phase-transfer catalyst can also enhance the reaction rate and yield.
Q2: What are the critical parameters to control during the N-alkylation reaction?
The critical parameters to monitor and control are:
-
Temperature: Exothermic reactions can lead to side product formation. Careful temperature control is crucial.
-
Stoichiometry: Precise measurement of reactants is key. An excess of the alkylating agent can lead to quaternization of the piperidine nitrogen.
-
Base Selection: The choice of base is critical to neutralize the acid generated during the reaction without competing in the nucleophilic substitution.[1]
-
Solvent: The solvent should be inert to the reaction conditions and capable of dissolving the reactants. Acetonitrile, DMF, and DMSO are common choices.
Q3: What are the likely impurities and side-products in this synthesis?
Common impurities and side-products include:
-
Unreacted piperidin-4-ol.
-
The quaternary ammonium salt, formed by the reaction of the product with another molecule of the fluoroethylating agent.
-
Products of elimination reactions from the 2-fluoroethylating agent, particularly if a strong, sterically hindered base is used.
-
O-alkylated product, although generally less favored than N-alkylation for piperidines.
Q4: How can I effectively monitor the progress of the reaction?
Thin-layer chromatography (TLC) is a simple and effective method for monitoring the reaction's progress. A co-spot of the starting material and the reaction mixture will show the consumption of the piperidin-4-ol. Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can provide more detailed information on product formation and the presence of side-products.
Q5: What are the recommended purification methods for 1-(2-Fluoroethyl)piperidin-4-ol?
The primary purification method is column chromatography on silica gel. The polarity of the eluent can be adjusted to effectively separate the product from unreacted starting material and less polar impurities. A typical eluent system would be a gradient of methanol in dichloromethane or ethyl acetate.
Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
This protocol details a robust method for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Quantity |
| Piperidin-4-ol | 5382-16-1 | 101.15 g/mol | 1.0 eq |
| 1-Bromo-2-fluoroethane | 762-49-2 | 126.97 g/mol | 1.1 eq |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 g/mol | 2.0 eq |
| Acetonitrile (anhydrous) | 75-05-8 | 41.05 g/mol | - |
Step-by-Step Procedure
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add piperidin-4-ol (1.0 eq) and anhydrous acetonitrile.
-
Addition of Base: Add potassium carbonate (2.0 eq) to the suspension.
-
Addition of Alkylating Agent: Slowly add 1-bromo-2-fluoroethane (1.1 eq) to the reaction mixture at room temperature.
-
Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
-
Work-up: After completion, cool the reaction mixture to room temperature and filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.
-
Extraction: Dissolve the residue in dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate.
-
Purification: Concentrate the dried organic layer and purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive alkylating agent. | Check the purity and age of the 1-bromo-2-fluoroethane. Consider using a more reactive agent like 1-fluoro-2-iodoethane. |
| Insufficient heating or reaction time. | Ensure the reaction is maintained at reflux and monitor for a longer duration. | |
| Wet reagents or solvent. | Use anhydrous acetonitrile and ensure all glassware is thoroughly dried. | |
| Formation of Quaternary Salt | Excess alkylating agent. | Use a stoichiometric amount or a slight excess (1.05-1.1 eq) of the alkylating agent. |
| High reaction concentration. | Perform the reaction at a lower concentration. | |
| Incomplete Reaction | Inefficient base. | Consider using a stronger, non-nucleophilic base like cesium carbonate. |
| Poor solubility of piperidin-4-ol. | Use a co-solvent like DMF to improve solubility. | |
| Difficult Purification | Product co-elutes with starting material. | Optimize the chromatography gradient. A shallower gradient may improve separation. |
| Presence of multiple side-products. | Re-evaluate the reaction conditions (temperature, base) to minimize side reactions. |
Visualizing the Synthesis and Troubleshooting
Reaction Workflow
Caption: Synthetic workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Troubleshooting Logic
Caption: Troubleshooting decision tree for synthesis optimization.
Analytical Characterization
Expected ¹H NMR (400 MHz, CDCl₃) δ (ppm):
-
4.55 (t, J = 4.7 Hz, 1H, -CH₂F)
-
3.65-3.55 (m, 1H, -CHOH)
-
2.85-2.75 (m, 2H, piperidine-H)
-
2.70 (t, J = 4.7 Hz, 2H, -NCH₂-)
-
2.30-2.20 (m, 2H, piperidine-H)
-
1.90-1.80 (m, 2H, piperidine-H)
-
1.65-1.55 (m, 2H, piperidine-H)
-
1.50 (br s, 1H, -OH)
Expected ¹³C NMR (100 MHz, CDCl₃) δ (ppm):
-
83.5 (d, J = 168 Hz, -CH₂F)
-
67.5 (-CHOH)
-
58.0 (-NCH₂)
-
51.5 (piperidine-C)
-
34.0 (piperidine-C)
Expected Mass Spectrum (EI):
-
m/z (%): 147 (M⁺), 114, 100, 82, 57.
Safety Precautions
-
Piperidin-4-ol: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
1-Bromo-2-fluoroethane: This is a lachrymator and is toxic. Handle only in a well-ventilated fume hood. Wear appropriate PPE, including gloves, safety glasses, and a lab coat.
-
Potassium Carbonate: Can cause skin and eye irritation. Avoid inhalation of dust.
-
Acetonitrile: Flammable liquid and vapor. Toxic if swallowed or inhaled. Use in a fume hood away from ignition sources.
Always consult the Safety Data Sheet (SDS) for each reagent before use.[2][3][4][5]
References
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. [Link]
-
Chemchart. (n.d.). 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). Retrieved from [Link]
-
Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: Piperidine. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)-4-piperidinol. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. In Molecular Imaging and Contrast Agent Database (MICAD). Retrieved from [Link]
-
Penta. (2024). Piperidine - SAFETY DATA SHEET. Retrieved from [Link]
-
RSC. (n.d.). 1H and 13C NMR compared. Retrieved from [Link]
-
Wang, C., Tu, Y., Han, J., & Guo, Y. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. MATEC Web of Conferences, 100, 02029. [Link]
-
Wikipedia. (n.d.). N-Hydroxypiperidine. Retrieved from [Link]
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Technical Support Center: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and overcome common challenges encountered during this synthesis.
Introduction
The synthesis of 1-(2-Fluoroethyl)piperidin-4-ol is a crucial step in the development of various pharmaceutical compounds. The introduction of the fluoroethyl moiety can significantly impact the pharmacological properties of a molecule. The most common route to this compound is the N-alkylation of piperidin-4-ol with a suitable 2-fluoroethylating agent. While seemingly straightforward, this reaction is often plagued by issues such as low yields, and the formation of difficult-to-remove impurities. This guide will provide a logical framework for troubleshooting and optimizing this important transformation.
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol.
Question 1: Why is my yield of 1-(2-Fluoroethyl)piperidin-4-ol consistently low?
Low yields in the N-alkylation of piperidin-4-ol can stem from several factors, primarily related to the choice of reagents, reaction conditions, and the inherent reactivity of the fluoroethylating agent.
Possible Cause 1: Competing Elimination Reaction
The 2-fluoroethyl group is susceptible to E2 elimination, especially in the presence of a strong base, leading to the formation of fluoroethene gas and unreacted piperidin-4-ol. This is a significant pathway for yield loss. The use of sterically hindered or strong bases at elevated temperatures can favor elimination over the desired SN2 substitution.[1][2]
Solution:
-
Choice of Base: Employ a milder, non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[3] Triethylamine (TEA) can also be used, but careful control of stoichiometry and temperature is necessary.[4]
-
Temperature Control: Maintain a moderate reaction temperature. While heat can increase the rate of substitution, it disproportionately accelerates the elimination reaction. Start with room temperature and gently heat if the reaction is too slow.
-
Leaving Group: If using 2-fluoroethyl tosylate, be aware that tosylate is an excellent leaving group, which can facilitate both substitution and elimination. Consider using 1-bromo-2-fluoroethane, which may offer a better balance.
Possible Cause 2: Formation of Quaternary Ammonium Salt
Over-alkylation of the desired product can occur, where a second molecule of the fluoroethylating agent reacts with the product to form a quaternary ammonium salt. This is more likely if an excess of the alkylating agent is used or if the reaction is run for an extended period.[3]
Solution:
-
Stoichiometry: Use a slight excess of piperidin-4-ol relative to the fluoroethylating agent (e.g., 1.1 to 1.2 equivalents of the amine).
-
Slow Addition: Add the fluoroethylating agent slowly to the reaction mixture containing piperidin-4-ol and the base. This maintains a low concentration of the alkylating agent, minimizing the chance of di-alkylation.[3]
Possible Cause 3: Incomplete Reaction
Insufficient reaction time or temperature can lead to a significant amount of unreacted starting materials.
Solution:
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Temperature Adjustment: If the reaction is sluggish at room temperature, gradually increase the temperature (e.g., to 40-50 °C) while monitoring for the formation of byproducts.
Question 2: I am observing multiple spots on my TLC plate that are difficult to separate. What are these impurities and how can I minimize them?
The presence of multiple spots on a TLC plate indicates a mixture of products and starting materials.
Common Impurities:
-
Unreacted Piperidin-4-ol: A polar compound that will have a low Rf value.
-
Quaternary Ammonium Salt: A highly polar, charged species that will likely remain at the baseline of the TLC plate.
-
Elimination Byproducts: If any non-volatile elimination byproducts are formed, they may appear as additional spots.
-
O-Alkylated Product: While less common for the secondary amine, some O-alkylation of the hydroxyl group on piperidin-4-ol could theoretically occur, leading to an isomeric impurity.
Minimization and Purification Strategies:
-
Optimize Reaction Conditions: Refer to the solutions in Question 1 to minimize the formation of these impurities from the outset.
-
Purification by Column Chromatography: Flash column chromatography on silica gel is an effective method for separating the desired product from unreacted starting materials and less polar impurities. A gradient elution system, for example, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity (e.g., by adding methanol to a dichloromethane/ethyl acetate mixture), can provide good separation.[4]
-
Acid-Base Extraction: This technique is very effective for separating the basic piperidine product from neutral or acidic impurities.
-
Dissolve the crude reaction mixture in an organic solvent like dichloromethane (DCM) or ethyl acetate.
-
Extract with a dilute aqueous acid (e.g., 1 M HCl). The basic product will be protonated and move to the aqueous layer.
-
Separate the layers. The organic layer contains non-basic impurities.
-
Basify the aqueous layer with a base like sodium hydroxide (NaOH) or sodium bicarbonate (NaHCO₃) to deprotonate the product.
-
Extract the product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate to yield the purified product.[5]
-
Frequently Asked Questions (FAQs)
Q1: What is the best fluoroethylating agent to use: 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate?
Both reagents can be effective. 2-Fluoroethyl tosylate is generally more reactive due to the excellent leaving group ability of the tosylate anion.[6] However, this increased reactivity can also lead to a higher propensity for elimination reactions.[7][8] 1-bromo-2-fluoroethane is a good alternative that may offer a better balance between reactivity and minimizing side reactions. The optimal choice may depend on the specific reaction conditions and the scale of the synthesis.
Q2: Which solvent is most suitable for this reaction?
Polar aprotic solvents are generally preferred for N-alkylation reactions.
-
Acetonitrile (ACN): A good choice as it is polar enough to dissolve the reactants and salts formed during the reaction.[3]
-
N,N-Dimethylformamide (DMF): Another common solvent that can facilitate SN2 reactions.[4]
-
Dimethyl Sulfoxide (DMSO): A highly polar solvent that can accelerate the reaction rate, but may also promote elimination at higher temperatures.
Q3: What is a typical work-up procedure for this reaction?
A standard work-up procedure would involve:
-
Quenching the reaction with water or a saturated aqueous solution of sodium bicarbonate.
-
Extracting the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing the combined organic layers with brine to remove residual water and inorganic salts.
-
Drying the organic layer over an anhydrous drying agent like Na₂SO₄ or MgSO₄.
-
Filtering and concentrating the solvent under reduced pressure to obtain the crude product.
-
Purifying the crude product by column chromatography or acid-base extraction as needed.[9]
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques should be used:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the product.
-
Thin Layer Chromatography (TLC): To assess the purity of the product and monitor the progress of purification.
-
High-Performance Liquid Chromatography (HPLC): For a more quantitative assessment of purity.
Experimental Protocols
Protocol 1: N-Alkylation using 1-bromo-2-fluoroethane
This protocol is a general guideline and may require optimization.
Materials:
-
Piperidin-4-ol
-
1-bromo-2-fluoroethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (anhydrous)
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-ol (1.0 eq) and anhydrous acetonitrile.
-
Add potassium carbonate (1.5 - 2.0 eq) to the suspension.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Slowly add 1-bromo-2-fluoroethane (1.1 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 24-48 hours, monitoring by TLC. If the reaction is slow, it can be gently heated to 40-50°C.
-
After completion, filter off the inorganic salts and wash the filter cake with acetonitrile.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product using column chromatography on silica gel (e.g., using a gradient of 0-10% methanol in dichloromethane).
Data Presentation: Comparison of Reaction Conditions
| Parameter | Condition A | Condition B |
| Alkylating Agent | 1-bromo-2-fluoroethane | 2-fluoroethyl tosylate |
| Base | K₂CO₃ | Triethylamine |
| Solvent | Acetonitrile | DMF |
| Temperature | Room Temperature | 40°C |
| Typical Yield | Moderate to Good | Variable (potential for lower yield due to elimination) |
| Primary Side Product | Unreacted starting material | Fluoroethene, Quaternary salt |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the synthesis.
Troubleshooting Workflow
Caption: Decision tree for troubleshooting low yield.
References
-
A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. [Link]
-
Procedure for N-alkylation of Piperidine? - ResearchGate. [Link]
-
A closer look at the synthesis of 2-[>18>F]fluoroethyl tosylate to minimize the formation of volatile side-products - the University of Groningen research portal. [Link]
-
(PDF) A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - ResearchGate. [Link]
-
C. Elimination vs. Substitution - Chemistry LibreTexts. [Link]
-
2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B. [Link]
-
5 Ways to Familiarize Students With Elimination Vs Substitution Reactions - Labster. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 5 Ways to Familiarize Students With Elimination Vs Substitution Reactions [labster.com]
- 3. researchgate.net [researchgate.net]
- 4. 1-(2-fluorobenzyl)piperidin-4-ol synthesis - chemicalbook [chemicalbook.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 2-[ 18 F]Fluoroethyl tosylate – a versatile tool for building 18 F-based radiotracers for positron emission tomography - MedChemComm (RSC Publishing) DOI:10.1039/C5MD00303B [pubs.rsc.org]
- 7. A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. research.rug.nl [research.rug.nl]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges, answer frequently asked questions, and provide a robust experimental protocol to streamline your synthetic efforts. Our guidance is grounded in established chemical principles to help you navigate the intricacies of this important N-alkylation reaction.
Introduction: The Significance of 1-(2-Fluoroethyl)piperidin-4-ol
1-(2-Fluoroethyl)piperidin-4-ol is a crucial building block in medicinal chemistry, particularly in the development of positron emission tomography (PET) imaging agents and other neurologically active compounds. The introduction of the fluoroethyl group is of particular interest as the fluorine-18 isotope ([¹⁸F]) is a widely used positron emitter.[1][2] The synthesis typically involves the nucleophilic substitution (Sₙ2) reaction between piperidin-4-ol and a suitable 2-fluoroethylating agent. While straightforward in principle, this N-alkylation is often plagued by side reactions that can complicate purification and reduce yields. This guide aims to provide expert insights to overcome these common hurdles.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Q1: My reaction has stalled. TLC analysis shows a significant amount of unreacted piperidin-4-ol, even after extended reaction time. What's going wrong?
Probable Causes:
-
Formation of Piperidinium Salt: Piperidin-4-ol is a secondary amine and will react with the acid generated during the reaction (e.g., HBr from 1-bromo-2-fluoroethane) to form a piperidinium salt. This salt is not nucleophilic and will not participate in the N-alkylation, effectively halting the reaction.[3]
-
Insufficient Base: The primary role of the base is to neutralize the acid byproduct. If the base is too weak, not present in sufficient stoichiometric excess, or has low solubility in the reaction solvent, it cannot effectively prevent the formation of the inactive piperidinium salt.[3]
-
Low Reaction Temperature: Like most Sₙ2 reactions, this N-alkylation requires sufficient thermal energy to overcome the activation barrier. Room temperature may be insufficient, especially with less reactive alkylating agents like 1-chloro-2-fluoroethane.
Recommended Solutions:
-
Ensure an Adequate Base: Use at least 1.5-2.0 equivalents of a moderately strong inorganic base like anhydrous potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). These bases are effective at scavenging the acid byproduct without introducing other complications.[3]
-
Increase Temperature: Gently heat the reaction mixture. For a reaction in acetonitrile (MeCN) or dimethylformamide (DMF), a temperature of 60-80°C is often effective.[3] Monitor the reaction by TLC to avoid decomposition at excessive temperatures.
-
Check Reagent Quality: Ensure your piperidin-4-ol and alkylating agent are pure and that the solvent is anhydrous, as water can interfere with the reaction.
Q2: My TLC plate shows a new, highly polar spot at the baseline (Rf ≈ 0) that stains intensely, and my desired product yield is low. What is this impurity?
Probable Cause:
-
Over-alkylation (Quaternization): The product, 1-(2-fluoroethyl)piperidin-4-ol, is a tertiary amine. It is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary ammonium salt.[4][5][6] These salts are ionic, highly polar, and will not move from the baseline on a typical silica gel TLC plate. This side reaction is especially prevalent if an excess of the alkylating agent is used.[3]
Recommended Solutions:
-
Control Stoichiometry: Use a slight excess of the amine (piperidin-4-ol, ~1.1 to 1.2 equivalents) relative to the alkylating agent. Alternatively, add the alkylating agent slowly to a solution of the amine and base to maintain a low concentration of the electrophile throughout the reaction.[3]
-
Reaction Monitoring: Carefully monitor the reaction by TLC or LC-MS. Stop the reaction as soon as the starting piperidin-4-ol is consumed to prevent the product from converting into the quaternary salt.
-
Purification: While prevention is best, the quaternary salt can be easily removed during an aqueous workup, as it is highly water-soluble and will partition into the aqueous layer, while the desired tertiary amine product will move to the organic layer.
Q3: I'm observing a minor, less polar byproduct on my TLC that is difficult to separate from my main product. Could this be O-alkylation?
Probable Cause:
-
O-Alkylation: The hydroxyl group at the C4 position of piperidin-4-ol is also a nucleophile and can compete with the nitrogen to attack the alkylating agent. This forms the O-alkylated isomer, 1-H-4-(2-fluoroethoxy)piperidine. While N-alkylation is generally kinetically and thermodynamically favored for secondary amines, O-alkylation can occur, particularly if the nitrogen's nucleophilicity is hindered (e.g., by protonation).
Recommended Solutions:
-
Optimize Base and Solvent: Using a non-nucleophilic inorganic base like K₂CO₃ in a polar aprotic solvent like MeCN or DMF strongly favors N-alkylation. The base ensures the nitrogen remains deprotonated and thus highly nucleophilic.
-
Purification Strategy: If O-alkylation is observed, careful column chromatography is required for separation. A solvent system with a gradient of polarity (e.g., ethyl acetate/hexanes with increasing amounts of methanol) can often resolve the two isomers.
Frequently Asked Questions (FAQs)
Q1: What is the best choice of base for this N-alkylation?
The ideal base should be strong enough to neutralize the generated acid but not so strong that it promotes elimination or other side reactions.
-
Potassium Carbonate (K₂CO₃): This is the most commonly recommended base. It is inexpensive, easy to handle (non-hygroscopic when anhydrous), and sufficiently basic to drive the reaction to completion while minimizing side reactions.[3][7]
-
Hünig's Base (DIPEA) or Triethylamine (TEA): These are organic, non-nucleophilic bases that can also be effective. However, they form ammonium salts that may need to be removed during workup, and they can be more expensive.[3]
-
Sodium Hydride (NaH): This is a very strong, non-nucleophilic base that will irreversibly deprotonate the amine.[8] While effective, it is pyrophoric, requires strictly anhydrous conditions, and can more readily promote elimination of the alkyl halide at higher temperatures. It is generally not necessary for this transformation.
Q2: Which 2-fluoroethylating agent should I use: bromide, iodide, or tosylate?
The choice depends on a balance of reactivity, stability, and cost. The general order of reactivity for Sₙ2 reactions is R-I > R-Br > R-OTs .
-
1-Bromo-2-fluoroethane: A good balance of reactivity and cost. It is often the preferred reagent for standard lab-scale synthesis.
-
1-Iodo-2-fluoroethane: More reactive than the bromide, allowing for lower reaction temperatures or shorter reaction times. However, it is more expensive and can be less stable.
-
2-Fluoroethyl tosylate/mesylate: These are highly effective alkylating agents, often used in radiochemistry for [¹⁸F] labeling.[1] They are typically prepared from 2-fluoroethanol and are excellent alternatives if the halide reagents are ineffective.
Q3: How should I monitor the reaction progress effectively?
Thin-Layer Chromatography (TLC) is the most common method.
-
Mobile Phase: A mixture of dichloromethane/methanol (e.g., 95:5 or 90:10) or ethyl acetate/hexanes with a small amount of triethylamine (to prevent streaking of the basic amines) is a good starting point.
-
Visualization: Use a combination of UV light (if your compounds are UV active) and a chemical stain. A potassium permanganate (KMnO₄) stain is excellent for visualizing amines and alcohols, which will appear as yellow spots on a purple background.
-
Spot Identification:
-
Piperidin-4-ol (Starting Material): A relatively polar spot.
-
1-(2-Fluoroethyl)piperidin-4-ol (Product): A less polar spot (higher Rf) than the starting material.
-
Quaternary Salt (Side Product): Will appear at the baseline (Rf ≈ 0).
-
Visualizing the Chemistry
Reaction Pathways
The following diagram illustrates the desired N-alkylation pathway versus the primary side reactions of over-alkylation and elimination.
Caption: Main vs. Side Reaction Pathways.
Troubleshooting Workflow
Use this decision tree to diagnose common issues encountered during the synthesis.
Caption: Troubleshooting Decision Tree.
Reference Experimental Protocol
This protocol describes a reliable method for the synthesis of 1-(2-fluoroethyl)piperidin-4-ol on a laboratory scale.
Materials and Reagents:
-
Piperidin-4-ol (1.0 eq)
-
1-Bromo-2-fluoroethane (0.9 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq)
-
Anhydrous Acetonitrile (MeCN)
-
Dichloromethane (DCM)
-
Deionized Water
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to create a slurry (concentration of ~0.2-0.5 M with respect to piperidin-4-ol).
-
Reagent Addition: Begin stirring the mixture. Add 1-bromo-2-fluoroethane (0.9 eq) to the flask.
-
Reaction: Heat the reaction mixture to 70-80°C and allow it to stir overnight (12-16 hours).
-
Monitoring: After cooling to room temperature, check the reaction progress by TLC (e.g., 10% MeOH in DCM). The reaction is complete when the piperidin-4-ol spot is no longer visible.
-
Workup (Filtration): Filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KBr). Wash the filter cake with a small amount of acetonitrile or DCM.
-
Workup (Solvent Removal): Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to remove the solvent.
-
Workup (Extraction): Dissolve the resulting residue in dichloromethane (DCM). Wash the organic layer sequentially with deionized water (2x) and then with brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 1-(2-fluoroethyl)piperidin-4-ol, typically as a viscous oil or low-melting solid.
-
Purification (Optional): If necessary, the crude product can be further purified by flash column chromatography on silica gel using a gradient elution (e.g., 0% to 10% methanol in dichloromethane).
Quantitative Data Summary
The following table provides typical parameters for the described protocol.
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Piperidin-4-ol (1.1 eq) to Alkyl Bromide (1.0 eq) | Minimizes over-alkylation.[3] |
| Base | Anhydrous K₂CO₃ (2.0 eq) | Efficiently neutralizes HBr without causing side reactions.[3][7] |
| Solvent | Anhydrous Acetonitrile (MeCN) | Polar aprotic solvent, good for Sₙ2, easy to remove. |
| Temperature | 70-80 °C | Provides sufficient energy for the reaction to proceed at a reasonable rate. |
| Reaction Time | 12-16 hours | Typically sufficient for full conversion. Monitor by TLC. |
| Typical Yield | 75-90% (after purification) | Varies based on scale and purification efficiency. |
References
-
Piperidin-4-one: the potential pharmacophore. PubMed. Available at: [Link]
-
Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Synthesis of Piperidines using Organometallic Chemistry. White Rose eTheses Online. Available at: [Link]
-
Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. PubMed. Available at: [Link]
-
Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Available at: [Link]
-
Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. PubMed Central. Available at: [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal. Available at: [Link]
-
Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. PubMed Central. Available at: [Link]
-
Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). National Institutes of Health. Available at: [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. National Center for Biotechnology Information. Available at: [Link]
-
Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]
-
Effects of Terpinen-4-ol on meibomian gland epithelial cells in vitro. National Institutes of Health. Available at: [Link]
-
Safety assessment and adverse drug reaction reporting of tea tree oil (Melaleuca aetheroleum). PubMed. Available at: [Link]
- Purification of piperidines.Google Patents.
-
Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. Available at: [Link]
-
Difficulties with N-Alkylations using alkyl bromides. Reddit. Available at: [Link]
- N-alkyl-piperidine DERIVATIVES.Google Patents.
-
N-alkylated 1,4-dihydropyridines: new agents to overcome multidrug resistance. PubMed. Available at: [Link]
-
Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Available at: [Link]
-
Avoiding Over-alkylation. ACS GCI Pharmaceutical Roundtable. Available at: [Link]
-
N-alkylation of 1, 4-dihydropyridine derivatives. ResearchGate. Available at: [Link]
-
Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4- fluorophenyl)methanone. National Institutes of Health. Available at: [Link]
-
In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. PubMed. Available at: [Link]
-
Glycal mediated synthesis of piperidine alkaloids: fagomine, 4-epi-fagomine, 2-deoxynojirimycin. Royal Society of Chemistry. Available at: [Link]
-
N-Dealkylation of Amines. National Institutes of Health. Available at: [Link]
Sources
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: 1-(2-Fluoroethyl)piperidin-4-ol
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 1-(2-Fluoroethyl)piperidin-4-ol. This guide is designed to provide in-depth, experience-based solutions to the common and complex challenges encountered during the purification of this valuable synthetic intermediate. As a substituted piperidine, this compound presents a unique set of purification hurdles owing to its basicity, polarity, and potential for side reactions. This document offers troubleshooting guides and frequently asked questions to ensure you can achieve the highest possible purity and yield in your experiments.
Troubleshooting Guide: Common Purification Issues
This section addresses specific, practical problems you may encounter during the purification of 1-(2-Fluoroethyl)piperidin-4-ol. Each issue is followed by an analysis of probable causes and a step-by-step protocol for resolution.
Issue 1: Significant Tailing or Complete Retention on a Standard Silica Gel Column
Question: I'm attempting to purify my crude 1-(2-Fluoroethyl)piperidin-4-ol using flash chromatography with a standard silica gel column and a dichloromethane/methanol eluent system. However, the product is either streaking badly down the column or not eluting at all. What is causing this and how can I fix it?
Probable Cause: This is a classic issue when purifying basic amines on standard, slightly acidic silica gel.[1][2] The piperidine nitrogen atom is basic and forms a strong acid-base interaction with the acidic silanol groups (Si-OH) on the surface of the silica.[1][2] This interaction leads to poor peak shape (tailing) and, in severe cases, irreversible adsorption, resulting in low or no recovery of the product.
Solution Protocol:
-
Mobile Phase Modification: The most straightforward solution is to neutralize the acidic silanol groups by adding a small amount of a competing base to your mobile phase.[1][2]
-
Action: Add 0.5-2% triethylamine (TEA) or 0.5-1% ammonium hydroxide to your dichloromethane/methanol mobile phase.
-
Rationale: The added amine competes with your product for the acidic sites on the silica, effectively masking them and allowing your compound to travel through the column with minimal interaction, resulting in sharper peaks and better recovery.
-
-
Stationary Phase Selection: If mobile phase modification is insufficient, changing the stationary phase is the next logical step.
-
Action 1 (Recommended): Switch to a deactivated or specialized stationary phase. Amine-functionalized silica (KP-NH) columns are specifically designed for purifying basic compounds and often provide excellent separation without the need for mobile phase additives.[1][2]
-
Action 2: Use basic alumina as the stationary phase. Basic alumina is well-suited for the separation of amines.[3][4]
-
Rationale: These alternative stationary phases lack the acidic sites that cause the problematic interactions, providing a more inert surface for the chromatography of basic molecules.[2][3][4]
-
Issue 2: A Persistent Impurity Co-elutes with the Product
Question: After chromatography, my NMR and LC-MS analyses show a persistent impurity with a similar retention time to my desired product. What is this impurity likely to be and how can I remove it?
Probable Cause: The most common co-eluting impurities in the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol are often structurally related to the product itself. The two most likely candidates are:
-
Unreacted Starting Material: Incomplete reaction of piperidin-4-ol.
-
Over-alkylation or Side-Reaction Products: Formation of byproducts from the fluoroethylation agent. For instance, if using 1-bromo-2-fluoroethane, elimination reactions can occur.
Solution Workflow:
The first step is to identify the impurity. A high-resolution mass spectrometry (HRMS) analysis is invaluable for obtaining an exact mass and predicting the molecular formula.[5] Once identified, the purification strategy can be optimized.
Caption: Troubleshooting workflow for co-eluting impurities.
Detailed Protocols:
-
Chromatographic Optimization:
-
Action: Switch to a different solvent system to alter selectivity. For example, if you are using a hexane/ethyl acetate system (with TEA), try a dichloromethane/methanol system (with TEA), or vice-versa. A shallower gradient during elution can also improve separation between closely eluting compounds.[1]
-
-
Acid/Base Liquid-Liquid Extraction (for removing non-basic impurities):
-
Action:
-
Dissolve the crude mixture in a suitable organic solvent like ethyl acetate or dichloromethane.
-
Extract with a dilute aqueous acid solution (e.g., 1M HCl). Your basic product will move into the aqueous layer as the hydrochloride salt, while non-basic impurities remain in the organic layer.
-
Separate the layers. Basify the aqueous layer with a base like 1M NaOH until pH > 10.
-
Extract the now free-based product back into an organic solvent.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate.
-
-
Rationale: This exploits the basicity of the piperidine nitrogen to chemically separate it from neutral or acidic impurities.
-
-
Recrystallization:
-
Action: If the purified oil or solid is of reasonable purity (>90%), attempt recrystallization. Piperidine derivatives have been successfully purified via recrystallization from solvents like ethanol, methanol, or mixtures such as dichloromethane/hexane.[6][7]
-
Rationale: This technique purifies based on differences in solubility between the product and impurities at different temperatures, often yielding highly pure crystalline material.
-
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of 1-(2-Fluoroethyl)piperidin-4-ol relevant to purification?
While specific experimental data for this exact compound is sparse in public literature, we can infer its properties from its constituent parts: piperidin-4-ol and the fluoroethyl group.
-
Molecular Formula: C7H14FNO[8]
-
Molecular Weight: 147.19 g/mol [8]
-
Basicity: The piperidine nitrogen imparts a basic character (pKa of piperidine is ~11.2, though substitution will alter this). This is the most critical factor for purification, dictating the need for modified chromatography conditions.[9]
-
Polarity: The hydroxyl (-OH) group makes the molecule quite polar. This suggests it will be more soluble in polar solvents (like methanol, ethanol) than non-polar solvents (like hexane).
-
Boiling Point: Likely to be relatively high (>200 °C) due to its polarity and hydrogen bonding capability, making vacuum distillation a possibility for purification from non-volatile impurities, though thermal stability must be considered. The parent compound, piperidin-4-ol, has a boiling point of 108-114 °C at a reduced pressure of 10 mmHg.[10]
Q2: Can this compound degrade during purification?
Yes, thermal and chemical degradation are potential risks.
-
Thermal Instability: Prolonged heating, especially under atmospheric pressure, can lead to degradation. If distillation is attempted, it must be performed under high vacuum to lower the required temperature.
-
Oxidative Degradation: Amines can be susceptible to oxidation. It is advisable to handle the compound under an inert atmosphere (like nitrogen or argon) when possible, especially during prolonged heating or storage.[11][12]
-
Acidic Conditions: Strong acidic conditions, such as on an unmodified silica gel column, can not only cause irreversible binding but may also catalyze degradation or side reactions.[1][2]
Q3: What analytical methods are best for assessing the purity of the final product?
A multi-tiered approach using orthogonal methods is essential for confidently assessing purity.
-
Primary Techniques:
-
LC-MS (Liquid Chromatography-Mass Spectrometry): Provides information on both retention time and mass-to-charge ratio. It is excellent for detecting and identifying trace impurities.[13]
-
NMR (Nuclear Magnetic Resonance) Spectroscopy (¹H, ¹³C, ¹⁹F): Provides structural confirmation and is highly quantitative for assessing purity against a known standard. ¹⁹F NMR is particularly useful for confirming the presence and environment of the fluorine atom.
-
-
Secondary Technique:
-
GC-MS (Gas Chromatography-Mass Spectrometry): Can be used if the compound is sufficiently volatile and thermally stable. It often provides excellent resolution.[14]
-
| Technique | Information Provided | Key Advantage |
| ¹H, ¹³C, ¹⁹F NMR | Structural confirmation, quantitative purity assessment. | Provides unambiguous structural information. |
| LC-MS | Retention time, molecular weight confirmation, impurity profile. | High sensitivity for detecting trace impurities.[15][16] |
| GC-MS | Retention time, fragmentation pattern. | Excellent separation efficiency for volatile compounds.[14] |
| HRMS | High-resolution mass for formula determination. | Confirms elemental composition of product and impurities.[5] |
Q4: How should I properly store purified 1-(2-Fluoroethyl)piperidin-4-ol?
Given its amine and alcohol functionalities, proper storage is crucial to maintain purity.
-
Temperature: Store in a cool environment, preferably refrigerated (2-8 °C).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent air oxidation.
-
Container: Use a tightly sealed, amber glass vial to protect from light and moisture. The parent compound, piperidin-4-ol, is known to be hygroscopic.[17]
Experimental Workflow Visualization
The following diagram outlines a robust, self-validating workflow for the synthesis and purification of 1-(2-Fluoroethyl)piperidin-4-ol.
Caption: Recommended workflow for synthesis, purification, and validation.
References
-
Columbia University. Column chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2022). Using neutral or basic alumina in column chromatography for purification of amines. Retrieved from [Link]
-
Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography? Retrieved from [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines? Retrieved from [Link]
-
Bidlingmeyer, B. A., Del Rios, J. K., & Korpi, J. (1982). Separation of organic amine compounds on silica gel with reversed-phase eluents. Analytical Chemistry, 54(3), 442–447. [Link]
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PubChem. Piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
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Zhang, Y., et al. (2021). Amino-5′, 8′-difluoro-1′H-spiro[piperidine-4,2′-quinazolin]-1-yl)(4-fluorophenyl)methanone. Molecules, 26(14), 4165. [Link]
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Eurofins. (2022). ANALYTICAL METHOD SUMMARIES. Retrieved from [Link]
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ChemBK. piperidin-4-ol. Retrieved from [Link]
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Gill, C. G., et al. (2022). High-resolution paper-spray mass spectrometry for the detection of newly emerging substances in the unregulated opioid supply. Analyst, 147(10), 2215-2224. [Link]
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U.S. Environmental Protection Agency. Analytical Methods Approved for Drinking Water Compliance Monitoring under the Disinfection Byproduct Rules. Retrieved from [Link]
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An, H., et al. (2012). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. Bioorganic & medicinal chemistry letters, 22(19), 6142-6145. [Link]
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PubChem. 1-(2-Aminoethyl)piperidin-4-ol. National Center for Biotechnology Information. Retrieved from [Link]
- Arulraj, R., et al. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199.
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Purdue University. ON CHIP PRODUCT PURIFICATION FOR COMPLETE MICROFLUIDIC RADIOTRACER SYNTHESIS. Retrieved from [Link]
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Cheméo. Piperidine (CAS 110-89-4). Retrieved from [Link]
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Tkach, V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(3), 965. [Link]
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Ternes, T. A. (2001). Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. TrAC Trends in Analytical Chemistry, 20(8), 419-434. [Link]
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Lester, Y., et al. (2022). A Critical Review of Analytical Methods for Comprehensive Characterization of Produced Water. Water, 14(18), 2898. [Link]
- Google Patents. WO2013127913A1 - 4,4-difluoro-piperidine-compounds.
- Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
-
Mueller, D., et al. (2011). Synthesis of O-(2-[18F]fluoroethyl)-L-tyrosine based on a cartridge purification method. Nuclear medicine and biology, 38(5), 653-8. [Link]
-
Sanni, O. D., et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 62(1), 384-399. [Link]
-
Karad, S., et al. (2022). Convenient one-pot synthesis of 1-(4-(4-(2-[18F]fluoroethoxy)phenyl)piperazin-1-yl)ethanone ([18F]FEt-PPZ) for imaging tumors expressing sigma-1 receptors. RSC Medicinal Chemistry, 13(9), 1121-1131. [Link]
-
Zhang, Y., et al. (2023). Activation-Free Sulfonyl Fluoride Probes for Fragment Screening. Molecules, 28(7), 3043. [Link]
-
PubChem. 1-(2-Phenylethyl)-4-piperidinol. National Center for Biotechnology Information. Retrieved from [Link]
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Sanni, O. D., et al. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. ResearchGate. Retrieved from [Link]
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Troubleshooting 1-(2-Fluoroethyl)piperidin-4-ol stability issues
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a decrease in the purity of my 1-(2-Fluoroethyl)piperidin-4-ol sample over time, even under standard storage conditions. What could be the cause?
This is a common and critical observation. The primary suspect for the instability of 1-(2-Fluoroethyl)piperidin-4-ol is intramolecular cyclization . The lone pair of electrons on the piperidine nitrogen can act as a nucleophile, attacking the carbon atom bonded to the fluorine. This process results in the displacement of the fluoride ion and the formation of a spirocyclic azetidinium cation. This degradation pathway is a known issue for similar N-fluoroalkylamine structures.[1]
Several factors can influence the rate of this degradation:
-
Solvent Polarity: Polar solvents can facilitate the formation of the charged spirocyclic product.
-
Temperature: Elevated temperatures will accelerate the rate of this intramolecular reaction.
-
pH: While not extensively documented for this specific molecule, the nucleophilicity of the piperidine nitrogen is pH-dependent. Both acidic and basic conditions could potentially influence the degradation rate.
Initial Troubleshooting Steps:
-
Re-analyze your sample: Use a calibrated analytical method (e.g., HPLC-UV, LC-MS) to confirm the purity decrease and look for the appearance of new peaks.
-
Review storage conditions: Ensure the material is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to moisture and air.
Q2: An unexpected peak is growing in my chromatograms during stability studies. How can I identify this new impurity?
The most likely identity of the major degradation product is the 1-azaspiro[3.5]nonan-1-ium cation , formed via the intramolecular cyclization described in Q1. To confirm its identity, a combination of analytical techniques is recommended:
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most powerful tool for this purpose. You should look for a new peak with a mass-to-charge ratio (m/z) corresponding to the spirocyclic cation (C₇H₁₄N⁺), which has a molecular weight of 112.2 g/mol .
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated or is present in a sufficient concentration, ¹H and ¹³C NMR can provide definitive structural confirmation. Key changes to look for would be the disappearance of the characteristic signals for the fluoroethyl group and shifts in the signals of the piperidine ring protons and carbons due to the formation of the strained four-membered azetidinium ring.
Experimental Protocol: Forced Degradation Study
To confirm the degradation pathway and definitively identify the unknown peak, a forced degradation study is highly recommended.[1][2][3][4] This involves intentionally subjecting the compound to stress conditions to accelerate degradation.
Objective: To generate the suspected degradation product in a controlled manner for analytical comparison.
Materials:
-
1-(2-Fluoroethyl)piperidin-4-ol
-
Aqueous buffer solutions (pH 4, 7, and 9)
-
Acetonitrile (ACN)
-
Water (HPLC grade)
-
0.1 M HCl
-
0.1 M NaOH
-
3% Hydrogen Peroxide (H₂O₂)
-
HPLC or LC-MS system
Procedure:
-
Prepare Stock Solution: Dissolve a known concentration of 1-(2-Fluoroethyl)piperidin-4-ol in a suitable solvent (e.g., 50:50 ACN/water).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and keep at room temperature for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 8 hours.
-
Thermal Degradation: Heat a solid sample and a solution sample at 80°C for 48 hours.
-
-
Analysis: At specified time points, withdraw an aliquot of each stressed sample, neutralize if necessary, and analyze by HPLC or LC-MS. Compare the retention time and mass spectrum of the degradation product(s) with the unknown peak in your stability samples.
| Stress Condition | Expected Outcome |
| Acid/Base Hydrolysis | Acceleration of intramolecular cyclization. |
| Oxidative Degradation | Potential for N-oxidation of the piperidine ring. |
| Thermal Degradation | Acceleration of intramolecular cyclization and potentially other minor degradation pathways. |
Q3: Besides intramolecular cyclization, are there other potential degradation pathways I should be aware of?
Yes, while intramolecular cyclization is a primary concern, other degradation mechanisms common to piperidine-containing compounds can occur:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide .[5] This is more likely to occur in the presence of oxidizing agents or prolonged exposure to air.
-
Photodegradation: Exposure to light, particularly UV light, can initiate radical-based degradation reactions.
-
H-Abstraction: Under certain conditions, particularly in the presence of reactive oxygen species, hydrogen abstraction from the carbon atoms of the piperidine ring can occur, leading to various oxidized products.[6][7][8]
The following diagram illustrates the potential degradation pathways:
Caption: A stepwise workflow for troubleshooting stability issues.
References
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International journal of molecular sciences, 24(3), 2937. [Link]
- Hotha, S., & O'Shea, D. F. (2004). Synthesis of Spirocyclic Piperidine Alkaloids via Intramolecular Cyclization of N-Acyliminium Ions. Organic Letters, 6(24), 4483–4486.
- Jida, M., Al-Soud, Y. A., & Al-Masoudi, N. A. (2012). Synthesis and biological evaluation of new piperidine derivatives as antiviral agents. Archiv der Pharmazie, 345(5), 381–388.
- Kaur, M., Singh, M., & Chadha, R. (2016). Forced degradation studies: A mechanistic approach. Drug development and industrial pharmacy, 42(10), 1549–1564.
- Klaning, U. K., Sehested, K., & Holcman, J. (1985). The piperidine-1-oxyl radical, a new oxidizing agent in aqueous solution. The Journal of Physical Chemistry, 89(5), 760–763.
- Li, M., & DeVincentis, D. (2018). Forced Degradation Studies: Regulatory Considerations and Implementation.
- Luchini, C., et al. (2019). Synthesis of Aminoethyl-Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties. Molecules, 24(18), 3326.
-
National Center for Biotechnology Information. (n.d.). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem. Retrieved from [Link]
- Reynolds, D. W., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of analytical & bioanalytical techniques, 3(5), 1-8.
- Thummel, R. P., & Hegde, V. (1985). Ruthenium(II) complexes of 2,2'-bi-2-thiazoline and 2,2'-bi-2-thiazine. Formation of a spirocyclic system. The Journal of Organic Chemistry, 50(4), 582–584.
- Vorberg, R., Carreira, E. M., & Müller, K. (2017). Aqueous Instability of δ-Fluorobutylpiperidines. ChemMedChem, 12(6), 431–437.
- Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159-165.
- Bakshi, M., & Singh, S. (2002). Development of stability-indicating analytical methods—critical review. Journal of pharmaceutical and biomedical analysis, 28(6), 1011-1040.
- International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
- Glisic, B. D., & Djuran, M. I. (2014). The coordination chemistry of piperidine and its derivatives with platinum(II) and palladium(II) complexes: a field with a bright future. Dalton transactions (Cambridge, England : 2003), 43(15), 5950–5968.
- Singh, S., & Bakshi, M. (2000). Guidance on conduct of stress tests to determine inherent stability of drugs. Pharmaceutical technology, 24(1), 1-14.
- Alsante, K. M., et al. (2007). The role of degradant profiling in active pharmaceutical ingredients and drug products. Advanced drug delivery reviews, 59(1), 29-37.
- Annapurna, M. M., Goutam, S. P., & Kumar, D. A. (2013). Forced degradation studies. Journal of Drug Delivery and Therapeutics, 3(5), 151-155.
- Roy, J. (2002). Pharmaceutical impurities-a mini-review. AAPS PharmSciTech, 3(2), E6.
- Szepesi, G. (1992). HPLC in the pharmaceutical industry. CRC press.
- Teasdale, A., Elder, D., & Nidd, M. (2013).
- Ermer, J. (2001). The use of forced degradation studies in drug development. LC GC Europe, 14(7), 416-423.
- Jenke, D. R. (1996). A review of the chemical and physical stability of drugs in solution. PDA journal of pharmaceutical science and technology, 50(4), 238-245.
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Technical Support Center: Fluorinated Piperidine Synthesis
Introduction: The "Fluorine Effect" in Piperidine Scaffolds
Welcome to the Technical Support Center. If you are accessing this guide, you are likely encountering the unique frustrations of synthesizing fluorinated piperidines. In drug discovery, introducing fluorine into a piperidine ring is a standard tactic to lower the pKa of the basic nitrogen (improving metabolic stability and membrane permeability) or to block metabolic hot spots.
However, the synthesis is rarely straightforward. The interplay between the basic nitrogen, ring strain, and the high electronegativity of fluorine creates a minefield of side reactions—primarily elimination (dehydration) and hydrodefluorination .
This guide is structured as a troubleshooting workflow to address your specific experimental failures.
Module 1: Nucleophilic Fluorination (OH → F)
Scenario: You are trying to convert a hydroxypiperidine (e.g., N-Boc-4-hydroxypiperidine) to a fluoropiperidine using DAST, Deoxo-Fluor®, or XtalFluor®.[1]
Q1: Why is my reaction yielding the alkene (elimination product) instead of the fluoride?
Diagnosis: This is the most common failure mode. The reaction proceeds via an activated alkoxyaminosulfur intermediate. If the fluoride ion is not sufficiently nucleophilic, or if the proton on the adjacent carbon is too acidic (often due to the inductive effect of the N-protecting group), the intermediate acts as a leaving group in an E2 elimination pathway rather than the desired SN2 substitution.
Troubleshooting Protocol:
-
Check Your Reagent: DAST and Deoxo-Fluor® generate HF in situ, which is acidic.[1] If your substrate is sensitive to acid, this promotes elimination.
-
Solution: Switch to XtalFluor-E® or XtalFluor-M® .[1] These are salts (aminodifluorosulfinium tetrafluoroborates) that do not release free HF spontaneously.[1] They require an exogenous fluoride source (promoter) like Et₃N[1]·3HF.[1] This allows you to control the basicity and fluoride concentration independently.
-
-
Temperature Control: DAST reactions at room temperature often favor elimination.[1]
-
Solution: Conduct the addition at -78°C and allow warming only to 0°C. If conversion is poor, do not heat; instead, add a catalyst like SbCl₃ (rare but effective) or switch reagents.[1]
-
-
Solvent Choice:
-
Standard: Dichloromethane (DCM).[1]
-
Alternative: If using XtalFluor, ensure the solvent is strictly anhydrous. Water hydrolyzes the reagent to tetrafluoroboric acid, which catalyzes elimination.
-
Q2: I am worried about safety. My DAST bottle is old/crusty.
Critical Safety Warning: DAST (Diethylaminosulfur trifluoride) is thermally unstable.[1][2] It can decompose explosively if heated above 90°C. Never distill DAST residue.[1]
-
Alternative: Deoxo-Fluor® is thermally more stable but still hazardous.[1] XtalFluor-E® is a crystalline solid with significantly higher thermal stability and is the recommended replacement for scale-up.[1]
Visualization: Nucleophilic Fluorination Decision Tree
Caption: Decision matrix for selecting fluorination reagents to minimize elimination side-products.
Module 2: Hydrogenation of Fluoropyridines
Scenario: You are synthesizing a fluoropiperidine by reducing a commercially available fluoropyridine using metal-catalyzed hydrogenation.[1]
Q3: Why did the fluorine atom "fall off" (Hydrodefluorination) during hydrogenation?
Diagnosis: The C-F bond in fluoropyridines is susceptible to oxidative addition by transition metals (Pd, Pt, Rh), especially in the presence of hydrogen. This leads to hydrodefluorination (HDF) , yielding the non-fluorinated piperidine.[1]
Mechanistic Insight: Neutral Pd/C catalysts facilitate the formation of a Metal-F species, which is then reduced by H₂ to form H-F and the defluorinated product.
Troubleshooting Protocol:
-
Switch Catalyst System: Do not use standard Pd/C in neutral solvents.
-
Gold Standard: Use Pd(OH)₂/C (Pearlman’s Catalyst) .[1]
-
-
Acidic Additive (The "Protonation Switch"):
-
Protocol: Perform the hydrogenation in MeOH with 1.0–2.0 equivalents of aqueous HCl .
-
Why it works: Protonating the pyridine nitrogen (forming the pyridinium salt) renders the ring electron-deficient. This destabilizes the oxidative addition of the metal into the C-F bond (which requires an electron-rich aromatic system) and accelerates the hydrogenation of the ring.
-
-
Alternative Catalyst: If Pd fails, consider Rh/C or Ru/C , but these often require higher pressures and can lead to over-reduction.[1]
Q4: My reaction stalled. Is the catalyst poisoned?
Diagnosis: Basic pyridines and the resulting piperidines can bind strongly to the metal surface, poisoning the catalyst.
-
Solution: The HCl additive mentioned above also solves this by keeping the nitrogen protonated, preventing strong coordination to the catalyst surface.
Visualization: Mitigating Hydrodefluorination
Caption: Acidic conditions prevent metal insertion into the C-F bond, favoring ring reduction over defluorination.[1]
Module 3: Stereochemical Control
Scenario: You need a specific diastereomer (e.g., cis-3-fluoro-4-methylpiperidine).[1]
Q5: How do I control the cis/trans ratio?
Insight: Fluorine introduces a strong dipole.[1] In piperidine synthesis via hydrogenation, the "Janus face" effect often directs hydrogen addition to the face opposite the fluorine (if pre-installed) or substituents.
-
Hydrogenation Rule: Hydrogenation of fluoropyridines typically yields the all-cis isomer (if multiple substituents are present) because the molecule adsorbs flat onto the catalyst surface.[1]
-
Dipole Effects: In 3-fluoropiperidines, the axial fluorine conformation is often stabilized by a charge-dipole interaction with the protonated nitrogen (
), known as the "fluorine gauche effect."[1]
Summary Data: Reagent Comparison
| Feature | DAST | Deoxo-Fluor® | XtalFluor-E® |
| Physical State | Liquid (Fuming) | Liquid | Crystalline Solid |
| Thermal Stability | Low (Explosive >90°C) | Moderate | High (Stable >200°C) |
| HF Generation | Spontaneous (Hydrolysis) | Spontaneous | None (Requires Promoter) |
| Primary Pitfall | Elimination (Alkene) | Elimination | Low reactivity without promoter |
| Selectivity | Moderate | Moderate | High (SN2 favored) |
| Recommended Use | Small scale, <0°C | General use | Scale-up, Safety-critical |
References
-
Glorius, F. et al. (2019).[1][3] Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Catalysis.[1] Link[1]
-
Couturier, M. et al. (2010).[1] Aminodifluorosulfinium Salts: Selective Fluorination Reagents with Enhanced Thermal Stability and Ease of Handling. Journal of Organic Chemistry. Link[1]
- Key finding: Introduction of XtalFluor reagents to replace DAST.
-
Meanwell, N. A. (2018).[1] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link[1]
-
Key finding: Strategic use of fluorine for pKa modulation in piperidines.[5]
-
-
Scientific Update. (2019). Syn-3-Fluoro-4-aminopiperidine- a story from multiple orientations. Link
- Key finding: Industrial case study on stereoselective synthesis.
Sources
Technical Support Center: Reaction Condition Refinement for 1-(2-Fluoroethyl)piperidin-4-ol Synthesis
Welcome to the technical support center for the synthesis of 1-(2-fluoroethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding this important synthetic transformation. As your dedicated application scientist, my goal is to equip you with the necessary insights to refine your reaction conditions, maximize yield and purity, and overcome common experimental hurdles. The synthesis of this molecule, while seemingly straightforward, involves nuances that require careful consideration of reaction parameters.
Understanding the Core Reaction: N-Alkylation of Piperidin-4-ol
The primary synthetic route to 1-(2-fluoroethyl)piperidin-4-ol is the N-alkylation of piperidin-4-ol with a suitable 2-fluoroethylating agent. This is a classic SN2 reaction where the nucleophilic secondary amine of the piperidine ring attacks the electrophilic carbon of the fluoroethyl group, displacing a leaving group.
Troubleshooting Guide
This section addresses specific issues you may encounter during the synthesis of 1-(2-fluoroethyl)piperidin-4-ol. Each problem is followed by a series of potential causes and detailed, actionable solutions.
Problem 1: Low or No Product Formation
Potential Cause 1: Ineffective Alkylating Agent
The choice and quality of the 2-fluoroethylating agent are critical. Common choices include 1-bromo-2-fluoroethane and 2-fluoroethyl tosylate.
-
Solution:
-
Verify Reagent Quality: Ensure the alkylating agent is not degraded. 1-bromo-2-fluoroethane can be volatile and susceptible to degradation. 2-fluoroethyl tosylate should be stored under anhydrous conditions.
-
Consider Leaving Group Ability: Tosylate is generally a better leaving group than bromide, which may lead to faster reaction times or the ability to use milder conditions. If using 1-bromo-2-fluoroethane with sluggish results, consider switching to 2-fluoroethyl tosylate.
-
Potential Cause 2: Inappropriate Base
The base is crucial for deprotonating the piperidinium salt that forms during the reaction, regenerating the nucleophilic free amine.
-
Solution:
-
Base Strength: For alkyl halides, a moderately strong inorganic base like potassium carbonate (K₂CO₃) is often sufficient, especially when paired with a polar aprotic solvent like DMF or acetonitrile.[1]
-
Stronger Bases: If the reaction is still slow, a stronger base such as sodium hydride (NaH) can be used.[1] This is particularly effective with less reactive alkylating agents. Exercise caution as NaH is highly reactive and requires an inert atmosphere.
-
Sterically Hindered Bases: Organic bases like N,N-diisopropylethylamine (DIPEA) can also be effective and may help minimize side reactions.[1]
-
Potential Cause 3: Suboptimal Solvent and Temperature
The reaction medium and energy input play a significant role in reaction kinetics.
-
Solution:
-
Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) or acetonitrile are generally preferred as they can dissolve the reactants and facilitate the SN2 mechanism.[1]
-
Temperature Adjustment: Many N-alkylation reactions require heating. A typical starting point is 60-80 °C. If the reaction is not proceeding at room temperature, gradually increase the temperature and monitor the progress by TLC or LC-MS.
-
Problem 2: Formation of a Significant Amount of Dialkylated Byproduct
The desired product, being a secondary amine, can undergo a second alkylation to form a quaternary ammonium salt.
-
Solution:
-
Stoichiometry Control: Use a slight excess of piperidin-4-ol relative to the fluoroethylating agent. This ensures the alkylating agent is the limiting reagent, reducing the likelihood of a second alkylation.
-
Slow Addition: Adding the alkylating agent slowly to the reaction mixture can help maintain a low concentration of it at any given time, favoring mono-alkylation.[1]
-
Reaction Time: Monitor the reaction closely and stop it once the starting material is consumed to prevent over-alkylation.
-
Problem 3: Presence of Unreacted Starting Material and Difficulty in Purification
Incomplete reactions can lead to a mixture of starting material, product, and byproducts, complicating the purification process.
-
Solution:
-
Drive the Reaction to Completion: Re-evaluate the reaction conditions (base, solvent, temperature) as described in "Problem 1" to ensure the reaction goes to completion.
-
Purification Strategy:
-
Acid-Base Extraction: The basicity of the piperidine nitrogen allows for effective separation from non-basic impurities. The crude product can be dissolved in an organic solvent and washed with a dilute acid (e.g., 1M HCl) to extract the amine into the aqueous layer. The aqueous layer is then basified (e.g., with NaOH) and the product is re-extracted with an organic solvent.
-
Column Chromatography: Silica gel column chromatography is a reliable method for purifying the product. A solvent system of dichloromethane/methanol or ethyl acetate/hexanes with a small amount of triethylamine (to prevent tailing of the amine on the acidic silica gel) is a good starting point.
-
-
Frequently Asked Questions (FAQs)
Q1: What is the best fluoroethylating agent to use: 1-bromo-2-fluoroethane or 2-fluoroethyl tosylate?
A1: Both can be effective. 2-Fluoroethyl tosylate is generally more reactive due to the better leaving group ability of the tosylate anion.[2] This can lead to faster reactions and potentially higher yields under milder conditions. However, it is also more expensive and may be less stable over long-term storage. 1-bromo-2-fluoroethane is a more economical choice but may require more forcing conditions (higher temperature, stronger base).
Q2: How can I monitor the progress of the reaction?
A2: Thin-layer chromatography (TLC) is a quick and effective method. Use a mobile phase that gives good separation between the starting material (piperidin-4-ol) and the product. A typical eluent system is dichloromethane:methanol (e.g., 9:1). Staining with potassium permanganate or ninhydrin can help visualize the spots. For more quantitative analysis, LC-MS is ideal.
Q3: What are the potential side reactions I should be aware of?
A3: Besides dialkylation, the fluoroethylating agent itself can undergo side reactions. For instance, 2-fluoroethyl tosylate can undergo elimination in the presence of a base to form volatile vinyl fluoride, or hydrolysis to form 2-fluoroethanol.[2] These side reactions consume the alkylating agent and can reduce the overall yield. Using a non-nucleophilic, sterically hindered base and ensuring anhydrous conditions can help minimize these side reactions.
Q4: My final product appears to be an oil, but I have seen it reported as a solid. How can I induce crystallization?
A4: The physical state can depend on the purity. If your product is an oil, it may contain impurities that are inhibiting crystallization.
-
Purify Further: Ensure high purity through column chromatography or acid-base extraction.
-
Solvent Titration: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane or ethyl acetate) and slowly add a poor solvent (e.g., hexanes or petroleum ether) until turbidity persists. Allow the solution to stand, and crystals may form.
-
Scratching: Use a glass rod to scratch the inside of the flask at the meniscus of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of the pure compound, add it to the supersaturated solution to induce crystallization.
Experimental Protocols
Protocol 1: N-Alkylation using 1-Bromo-2-fluoroethane
-
Reaction Setup: To a round-bottom flask, add piperidin-4-ol (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous acetonitrile or DMF to create a stirrable suspension.
-
Reagent Addition: Add 1-bromo-2-fluoroethane (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 70-80 °C and monitor the progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Extraction: Concentrate the filtrate under reduced pressure. Dissolve the residue in dichloromethane and wash with water.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography.
| Parameter | Condition |
| Reactants | Piperidin-4-ol, 1-Bromo-2-fluoroethane |
| Base | Potassium Carbonate (K₂CO₃) |
| Solvent | Acetonitrile or DMF |
| Temperature | 70-80 °C |
| Monitoring | TLC (DCM:MeOH 9:1) |
Protocol 2: N-Alkylation using 2-Fluoroethyl Tosylate
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add piperidin-4-ol (1.0 eq).
-
Solvent Addition: Dissolve the starting material in anhydrous acetonitrile.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.5 eq).
-
Reagent Addition: Add 2-fluoroethyl tosylate (1.1 eq) dropwise to the stirred solution at room temperature.
-
Reaction: Stir the reaction at room temperature or heat gently to 40-50 °C if necessary. Monitor by TLC.
-
Work-up: Once complete, remove the solvent in vacuo.
-
Extraction: Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography.
| Parameter | Condition |
| Reactants | Piperidin-4-ol, 2-Fluoroethyl Tosylate |
| Base | N,N-diisopropylethylamine (DIPEA) |
| Solvent | Acetonitrile |
| Temperature | Room Temperature to 50 °C |
| Monitoring | TLC (DCM:MeOH 9:1) |
Visualizations
Reaction Workflow
Caption: General workflow for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol.
Troubleshooting Decision Tree: Low Yield
Caption: Decision tree for troubleshooting low product yield.
References
-
Zhao, Z., et al. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Molecular Imaging and Contrast Agent Database (MICAD). Available at: [Link]
-
Wang, C., et al. (2017). Synthesis of 1-(2-(piperidin-1-yl)ethyl)-1H-pyrrole-2-carbaldehyde. IOP Conference Series: Materials Science and Engineering, 213, 012036. Available at: [Link]
-
Jain, P., et al. (2019). Design, synthesis, and in vitro and in vivo characterization of 1-{4-[4-(substituted)piperazin-1-yl]butyl}guanidines and their piperidine analogues as histamine H3 receptor antagonists. MedChemComm, 10(2), 234-251. Available at: [Link]
-
Various Authors. (2017). Procedure for N-alkylation of Piperidine? ResearchGate. Available at: [Link]
-
Rajakumar, A. A., & Muthusubramanian, S. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 161-166. Available at: [Link]
-
Pijeira, I., et al. (2022). A closer look at the synthesis of 2-[18F]fluoroethyl tosylate to minimize the formation of volatile side-products. EJNMMI Radiopharmacy and Chemistry, 7(1), 26. Available at: [Link]
-
Fakhraian, H., & Babaei Panbeh Riseh, M. (2008). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. Organic Preparations and Procedures International, 40(2), 205-209. Available at: [Link]
-
Schoultz, B. W., et al. (2013). A Fully Automated Radiosynthesis of [18F]Fluoroethyl-Diprenorphine on a Single Module by Use of SPE Cartridges for Preparation of High Quality 2-[18F]Fluoroethyl Tosylate. Molecules, 18(6), 7271-7278. Available at: [Link]
-
Still, W. C., Kahn, M., & Mitra, A. (1978). Rapid chromatographic technique for preparative separations with moderate resolution. The Journal of Organic Chemistry, 43(14), 2923-2925. (This is a foundational paper on flash column chromatography, a relevant purification technique). Available at: [Link]
-
Banks, H. D. (1992). Piperidine Synthesis. Defense Technical Information Center. Available at: [Link]
-
Rajalakshmi, M., et al. (2021). Purification and Identification of Secondary Compounds in Mangifera indica L., Piper betle L. and Lawsonia inermis L. Leaves by Column Chromatography and GC-MS Analysis. Biosciences Biotechnology Research Asia, 18(4). Available at: [Link]
-
Baur, D., et al. (2016). Enabling high purities and yields in therapeutic peptide purification using multicolumn countercurrent solvent gradient purification (MCSGP). Journal of Chromatography A, 1439, 54-63. Available at: [Link]
-
Schoultz, B. W., et al. (2013). A fully automated radiosynthesis of [18F]fluoroethyl-diprenorphine on a single module by use of SPE cartridges for preparation of high quality 2-[18F]fluoroethyl tosylate. Molecules, 18(6), 7271-7278. Available at: [Link]
-
Koivusalo, M., et al. (2000). Electrospray ionization/mass spectrometry compatible reversed-phase separation of phospholipids: piperidine as a post column modifier for negative ion detection. Journal of Mass Spectrometry, 35(6), 756-762. Available at: [Link]
-
Chemchart. (n.d.). 1-(2-aminoethyl)piperidin-4-ol. Chemchart. Available at: [Link]
Sources
Resolving unexpected results in experiments with 1-(2-Fluoroethyl)piperidin-4-ol
Topic: Resolving Unexpected Results in Experimental Workflows Document ID: TS-FEP-004 Status: Active Last Updated: January 29, 2026
Introduction: The Molecule & The Challenge
Welcome to the technical support hub for 1-(2-Fluoroethyl)piperidin-4-ol . This compound is a bifunctional building block often used in medicinal chemistry and PET tracer development (as a non-radioactive standard). Its structure combines a secondary alcohol, a basic tertiary amine, and a fluoroethyl group.
While seemingly simple, this molecule presents a "perfect storm" of chemical conflicting interests:
-
Basicity vs. Nucleophilicity: The piperidine nitrogen is basic, leading to potential self-catalyzed degradation.
-
Leaving Group lability: The
-fluoroethyl group is susceptible to elimination (dehydrofluorination) under basic conditions. -
Polarity: The molecule is highly polar, creating significant chromatographic challenges.
This guide addresses the three most common "unexpected results" reported by researchers: Synthesis Failure (Vinyl Impurities) , Analytical Inconsistencies (HPLC Tailing) , and Storage Degradation .
Module 1: Synthesis & Purity Anomalies
Issue: "I see a unexpected non-polar impurity and low yields during alkylation."
Diagnosis: You are likely observing Hofmann-like Elimination . When synthesizing this compound (typically by reacting 4-hydroxypiperidine with 1-bromo-2-fluoroethane), the base used to scavenge the acid can trigger an elimination reaction instead of the desired substitution.
The Mechanism (Why this happens)
The 2-fluoroethyl group contains protons
Visualizing the Competition:
Figure 1: The competition between the desired SN2 alkylation and the undesired E2 elimination pathways.
Troubleshooting Protocol: Optimizing Alkylation
| Parameter | Recommendation | Scientific Rationale |
| Base Selection | Use K₂CO₃ or NaHCO₃ . Avoid strong bases like NaH or KOH. | Stronger bases increase the rate of E2 elimination (proton abstraction) relative to SN2 substitution [1]. |
| Solvent | Acetonitrile (ACN) or DMF . | Aprotic polar solvents favor the SN2 mechanism. |
| Temperature | Keep below 60°C . | Elimination reactions generally have higher activation energies; keeping heat low favors substitution. |
| Stoichiometry | Use slight excess of alkyl halide (1.1 eq). | Compensates for volatile loss of alkyl halide without driving over-alkylation. |
Module 2: Analytical Anomalies (HPLC & NMR)
Issue: "My HPLC peaks are tailing severely, or I see double peaks."
Diagnosis: Silanol Interaction & pH Mismatch.
The tertiary amine in the piperidine ring (
Issue: "My NMR spectrum is broad or missing signals."
Diagnosis: Conformational Isomerism (Chair Flipping). Piperidine rings undergo rapid chair-chair interconversion at room temperature. If the rate of this exchange is intermediate on the NMR timescale, signals (especially ring protons) will broaden or disappear into the baseline.
Analytical Troubleshooting Guide
1. HPLC Method Optimization
| Component | Standard Protocol | The "Fix" for Piperidines | Why? |
| Column | Standard C18 | Base-Deactivated C18 (e.g., XBridge) or HILIC | Reduces secondary interactions between the amine and silica support [2]. |
| Mobile Phase A | Water + 0.1% Formic Acid | Water + 0.1% TFA OR 10mM NH₄HCO₃ (pH 10) | TFA: Forms an ion pair, masking the positive charge. High pH: Keeps the amine neutral (unprotonated), preventing silanol binding. |
| Temperature | 25°C | 40°C - 50°C | Increases mass transfer kinetics, sharpening peaks. |
2. NMR Validation Protocol
-
Solvent: Switch from
to or . These polar solvents often stabilize specific conformations or shift the exchange rate, sharpening the peaks. -
Variable Temperature (VT-NMR): If signals are still broad, run the spectrum at 50°C . This pushes the exchange rate to the "fast" regime, coalescing the signals into sharp averages.
Module 3: Stability & Storage (The "Hidden" Danger)
Issue: "The compound turned yellow/brown and the glass vial etched."
Diagnosis: Autocatalytic Dehydrofluorination. This is a critical safety and stability issue. Over time, trace acid or heat can catalyze the loss of HF (Hydrofluoric Acid).
-
The generated HF is corrosive (etches glass).
-
The loss of F creates an enamine or iminium species which polymerizes (browning).
Storage Protocol (Self-Validating System)
To ensure integrity, follow this "Redundant Safety" storage system:
-
Form: Store as a Salt (Hydrochloride or Oxalate) rather than the Free Base. The salt form "locks" the nitrogen lone pair, preventing it from acting as an internal base to abstract the
-proton. -
Container: Use Polypropylene (PP) or Teflon (PTFE) vials. Never store fluoroethyl amines in glass for long periods (years), as trace HF generation will etch the silica, releasing water, which further accelerates decomposition.
-
Temperature: Store at -20°C .
References
-
Hofmann Elimination Mechanism
-
HPLC of Hydrophilic Amines
-
Topic: Strategies for analyzing basic compounds like piperidines.[5]
- Source: ResearchGate / Vertex AI Search Results (Snippet 1.1, 1.20).
- Context: Use of TFA or high pH buffers to suppress silanol activity.
-
-
Chemical Properties & Safety
-
Topic: 4-Hydroxypiperidine and Fluoroethylamine safety data.[6]
- Source: Sigma-Aldrich SDS & PubChem.
-
- Piperidine Conformational Analysis: Topic: NMR broadening due to ring flipping. Source: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard Text Reference).
Sources
Avoiding degradation of 1-(2-Fluoroethyl)piperidin-4-ol during storage
Welcome to the technical support resource for 1-(2-Fluoroethyl)piperidin-4-ol. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth technical guidance, troubleshooting protocols, and frequently asked questions to ensure the long-term stability and integrity of this valuable chemical intermediate.
Introduction
1-(2-Fluoroethyl)piperidin-4-ol is a key building block in the synthesis of various pharmaceutical compounds, including ligands for the sigma (σ) receptor.[1][2] Its structural integrity is paramount for the success of subsequent experimental steps and the synthesis of pure final products. However, like many substituted piperidines, its stability can be compromised during storage, leading to the formation of impurities that can affect experimental outcomes. This guide provides a comprehensive overview of best practices to prevent its degradation.
Frequently Asked Questions (FAQs)
Q1: What are the visible signs of degradation for 1-(2-Fluoroethyl)piperidin-4-ol?
A1: While the pure compound is typically a solid, visual inspection can reveal signs of degradation. Key indicators include:
-
Color Change: A shift from a white or off-white to a yellowish or brownish hue can indicate oxidation or other degradation pathways.
-
Change in Physical State: The appearance of a liquid phase in a solid sample or cloudiness in a solution can suggest the presence of impurities or hygroscopic water absorption.[3][4]
-
Odor: A change in odor may also signify chemical transformation.
Q2: What are the optimal storage conditions to ensure the stability of 1-(2-Fluoroethyl)piperidin-4-ol?
A2: To maintain the long-term stability of 1-(2-Fluoroethyl)piperidin-4-ol, the following storage conditions are recommended:
-
Temperature: Store in a cool, dry place.[5][6] For many fluorinated intermediates and piperidine derivatives, a temperature range of 2-8°C is ideal to minimize the rate of potential degradation reactions.[7][8]
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen.[6][9] This is crucial to prevent oxidation of the tertiary amine on the piperidine ring.
-
Light: Protect from direct sunlight and UV light, as these can catalyze photodegradation.[5][10] Amber glass vials are recommended for storage.
-
Moisture: The compound can be hygroscopic.[3][6][9] It is essential to store it in a tightly sealed container in a dry environment to prevent hydrolysis and other moisture-related degradation.[5]
Q3: What are the potential chemical degradation pathways for this compound?
A3: Based on the functional groups present in 1-(2-Fluoroethyl)piperidin-4-ol (a tertiary amine, a secondary alcohol, and a fluoroethyl group), several degradation pathways are plausible:
-
Oxidation: The tertiary amine of the piperidine ring is susceptible to oxidation, which can lead to the formation of an N-oxide.[11] This is a common degradation pathway for piperidine-containing compounds and can be accelerated by exposure to atmospheric oxygen.[11]
-
Dehydrofluorination: Although the C-F bond is generally strong, elimination of hydrogen fluoride (HF) to form an alkene is a potential degradation route, especially in the presence of a base or at elevated temperatures.
-
Ring Opening: Under certain conditions, cleavage of the C-N bond in the piperidine ring can occur, leading to the formation of amino acid intermediates that can be further oxidized.[12]
Q4: How can I confirm the purity of my stored 1-(2-Fluoroethyl)piperidin-4-ol?
A4: Regular purity assessment is crucial. High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity and detecting degradation products.[1] Other techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed. For a quick qualitative check, Thin-Layer Chromatography (TLC) can be used to identify the presence of impurities.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Action |
| Discoloration (yellowing/browning) of the solid compound. | Oxidation of the tertiary amine. | Discard the affected batch if purity is critical. For future storage, ensure the container is tightly sealed and purged with an inert gas (e.g., argon or nitrogen). Store in a cool, dark place. |
| Inconsistent analytical results (e.g., new peaks in HPLC/GC-MS). | Degradation of the compound due to improper storage or handling. | Re-evaluate your storage conditions. Refer to the recommended storage conditions table below. Aliquot the compound into smaller, single-use vials to minimize repeated exposure to air and moisture. |
| The compound has become sticky or oily. | Absorption of moisture from the air (hygroscopicity). | Store the compound in a desiccator over a drying agent. When handling, work quickly in a low-humidity environment or a glove box. |
Recommended Storage Conditions: Summary Table
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Slows down chemical degradation reactions.[7] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the tertiary amine.[6][9] |
| Container | Tightly sealed, amber glass vial | Protects from moisture, air, and light.[5][10] |
| Location | Cool, dry, and dark place | Minimizes exposure to heat, moisture, and UV light.[5] |
| Handling | Aliquot into smaller quantities | Reduces the frequency of exposing the bulk material to the atmosphere. |
Visualizing Degradation and Handling
Potential Degradation Pathways
The following diagram illustrates the most likely degradation pathways for 1-(2-Fluoroethyl)piperidin-4-ol.
Caption: Potential degradation pathways of 1-(2-Fluoroethyl)piperidin-4-ol.
Recommended Handling and Storage Workflow
This workflow outlines the best practices from receiving to long-term storage.
Caption: Recommended workflow for handling and storage.
Experimental Protocols
Protocol 1: Aliquoting for Long-Term Storage
Objective: To properly aliquot 1-(2-Fluoroethyl)piperidin-4-ol to minimize degradation from repeated handling.
Materials:
-
Stock container of 1-(2-Fluoroethyl)piperidin-4-ol
-
Multiple small, amber glass vials with PTFE-lined caps
-
Inert gas source (Argon or Nitrogen) with tubing
-
Spatula
-
Balance
-
Desiccator
Procedure:
-
Pre-label all small vials with the compound name, date, and concentration (if applicable).
-
Place the vials in a desiccator for at least 24 hours to ensure they are completely dry.
-
In a fume hood, gently flush the stock container and the small vials with a stream of inert gas.
-
Quickly weigh the desired amount of the compound and transfer it to a vial.
-
Purge the headspace of the vial with inert gas before tightly sealing the cap.
-
Store the aliquoted vials at the recommended 2-8°C in a dark location.
Protocol 2: Purity Assessment by HPLC
Objective: To determine the purity of a stored sample of 1-(2-Fluoroethyl)piperidin-4-ol.
Materials:
-
HPLC system with a UV detector
-
C18 reverse-phase column
-
Mobile phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile phase B: 0.1% TFA in acetonitrile
-
Sample of 1-(2-Fluoroethyl)piperidin-4-ol
-
Volumetric flasks and pipettes
Procedure:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Set up the HPLC system with a C18 column.
-
Equilibrate the column with a suitable starting gradient of the mobile phase (e.g., 95% A, 5% B).
-
Inject a small volume (e.g., 10 µL) of the sample solution.
-
Run a gradient elution method (e.g., 5% to 95% B over 20 minutes).
-
Monitor the elution profile at a suitable wavelength (e.g., 210 nm).
-
Analyze the chromatogram for the presence of multiple peaks, which would indicate impurities. The purity can be estimated by the relative peak areas.
References
- Biosynce. (2025, August 25).
- NOAA. PIPERIDINE - CAMEO Chemicals.
- PubChem. Piperidine.
- CymitQuimica. (2023, July 6). Piperidin-4-one hydrochloride.
- Carl ROTH. (2025, March 31).
- Chemos GmbH & Co.KG.
- Sigma-Aldrich. (2025, September 23).
- Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%.
- Synquest Labs. 4-(2-Fluoroethyl)piperidine hydrochloride.
- Benchchem. Degradation pathways of 1-Piperidinepentanoic acid and prevention.
- Indiana University.
- UNC EHS. (2021, April 8).
- PubChem. 1-(2-Phenylethyl)-4-piperidinol.
- NCBI. (2006, November 1). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine.
- Cayman Chemical. 4-Hydroxy-1-(2-phenylethyl)piperidine.
- ResearchGate. (2025, August 6). Common Degradative Pathways of Morpholine, Thiomorpholine, and Piperidine by Mycobacterium aurum MO1.
- Apollo Scientific. Chemical Storage in Research Labs: Safety & Compliance.
- PubChem. 4-(4-Chlorophenyl)piperidin-4-ol.
- Biosynce. (2025, October 1).
- Sigma-Aldrich.
- ResearchGate. (2025, November 24). Degradation performance and mechanism of pyridine and 2-Diethylamino-4-hydroxy-6-methylpyrimidine by Pandoraea captiosa HR2 in individual or simultaneous systems.
- PMC - NIH. (2025, August 18). Elucidating the metabolic pathway and initial degradation gene for p-chloro-m-xylenol biodegradation in Rhodococcus pyridinivorans DMU114.
- Chemchart. 1-(2-aminoethyl)piperidin-4-ol (129999-60-6).
- American Chemical Society. (2025, August 10). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems.
Sources
- 1. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. Storage of Laboratory Chemicals: Research Safety: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 5. biosynce.com [biosynce.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. What are the storage conditions for different types of fluorinated pharmaceutical intermediates? - Blog [sinoshiny.com]
- 8. apolloscientific.co.uk [apolloscientific.co.uk]
- 9. synquestlabs.com [synquestlabs.com]
- 10. chemos.de [chemos.de]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Mitigating Toxicity in Cell Studies with 1-(2-Fluoroethyl)piperidin-4-ol
Welcome to the technical support center for researchers utilizing 1-(2-Fluoroethyl)piperidin-4-ol in their cell-based studies. This guide is designed to provide in-depth troubleshooting strategies and address common questions that may arise during your experiments. As a compound with a piperidine scaffold, 1-(2-Fluoroethyl)piperidin-4-ol belongs to a class of molecules known for a wide range of biological activities, from anticancer to central nervous system effects.[1][2][3][4] Understanding and mitigating potential cellular toxicity is crucial for obtaining accurate and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is the potential mechanism of action of 1-(2-Fluoroethyl)piperidin-4-ol?
A1: While specific mechanistic data for 1-(2-Fluoroethyl)piperidin-4-ol is not extensively published, the broader class of piperidine-containing compounds has been shown to exert its effects through various pathways. These can include the modulation of crucial signaling pathways involved in cell survival and proliferation, such as STAT-3, NF-κB, and PI3K/Akt.[5] Some piperidine derivatives have also been noted for their potential to induce apoptosis and exhibit antioxidant or antiproliferative activities.[6] Therefore, it is plausible that 1-(2-Fluoroethyl)piperidin-4-ol may influence similar cellular processes.
Q2: I'm observing a significant decrease in cell viability even at low concentrations of the compound. What could be the reason?
A2: Several factors could contribute to this observation. Firstly, the inherent cytotoxic potential of the compound on your specific cell line might be higher than anticipated.[7] Secondly, issues with the compound's solubility or stability in your culture medium could lead to the formation of aggregates with cytotoxic effects. Lastly, the health and density of your cells at the time of treatment can significantly influence their sensitivity to the compound. It is also important to ensure the accuracy of your stock solution concentration.
Q3: How can I determine the optimal non-toxic concentration range for my experiments?
A3: A dose-response experiment is essential to determine the optimal concentration range. We recommend performing a cell viability assay, such as the MTT or CellTiter-Glo® assay, with a broad range of concentrations of 1-(2-Fluoroethyl)piperidin-4-ol.[8][9] This will allow you to determine the IC50 (half-maximal inhibitory concentration) and select a non-toxic concentration for your subsequent experiments.
Q4: Are there any known safety precautions for handling 1-(2-Fluoroethyl)piperidin-4-ol?
A4: While a specific safety data sheet (SDS) for 1-(2-Fluoroethyl)piperidin-4-ol was not found, it is prudent to handle it with the same care as other piperidine derivatives. Piperidine itself is classified as a flammable liquid and can be harmful if swallowed, inhaled, or in contact with skin, causing severe skin burns and eye damage.[10][11][12] Therefore, always handle the compound in a well-ventilated area, preferably a chemical fume hood, and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection.[13]
Troubleshooting Guides
Issue 1: Unexpectedly High Cytotoxicity
If you are observing a sharp decline in cell viability, it is crucial to systematically investigate the potential causes.
Diagnostic Workflow:
-
Confirm Stock Solution Integrity: Re-verify the concentration of your stock solution. If possible, use a fresh batch of the compound.
-
Assess Cell Health: Before treatment, ensure your cells are healthy, in the logarithmic growth phase, and at an appropriate confluency. Stressed or overly confluent cells can be more susceptible to toxic effects.[14]
-
Perform a Dose-Response Curve: This is a critical step to understand the cytotoxic profile of the compound in your specific cell line.
Experimental Protocol: MTT Assay for Cell Viability [15][16]
This protocol is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[9]
Materials:
-
96-well plate
-
Cells in culture
-
1-(2-Fluoroethyl)piperidin-4-ol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)[17]
-
Plate reader
Procedure:
-
Seed your cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of 1-(2-Fluoroethyl)piperidin-4-ol in your cell culture medium.
-
Remove the old medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).
-
Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[15]
-
After incubation, add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[15]
-
Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization.[18]
-
Read the absorbance at 570 nm using a plate reader.
Data Interpretation:
| Concentration | Absorbance (570 nm) | % Viability (relative to control) |
| Vehicle Control | 1.25 | 100% |
| 1 µM | 1.18 | 94.4% |
| 10 µM | 0.85 | 68% |
| 50 µM | 0.42 | 33.6% |
| 100 µM | 0.15 | 12% |
This data can be used to plot a dose-response curve and calculate the IC50 value.
Troubleshooting Workflow for Unexpected Cytotoxicity
Caption: A flowchart for troubleshooting high cytotoxicity.
Issue 2: Investigating the Mechanism of Cell Death
If you have confirmed that 1-(2-Fluoroethyl)piperidin-4-ol is inducing cell death, the next step is to understand the underlying mechanism. Apoptosis (programmed cell death) and oxidative stress are common pathways initiated by small molecules.
Diagnostic Assay 1: Caspase-3/7 Activity Assay for Apoptosis
Caspases are key mediators of apoptosis. This assay measures the activity of caspase-3 and -7, which are executioner caspases.[19]
Experimental Protocol: Caspase-Glo® 3/7 Assay [20][21]
Materials:
-
White-walled 96-well plate
-
Cells in culture
-
1-(2-Fluoroethyl)piperidin-4-ol
-
Caspase-Glo® 3/7 Reagent
Procedure:
-
Seed cells in a white-walled 96-well plate and treat them with the desired concentrations of 1-(2-Fluoroethyl)piperidin-4-ol. Include positive (e.g., staurosporine) and negative controls.
-
After the treatment period, allow the plate to equilibrate to room temperature.
-
Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.[22]
-
Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[22]
-
Incubate at room temperature for 1-3 hours.
-
Measure the luminescence using a plate-reading luminometer.
Data Interpretation: An increase in luminescence indicates an increase in caspase-3/7 activity and suggests apoptosis.
Diagnostic Assay 2: ROS-Glo™ H₂O₂ Assay for Oxidative Stress
Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen. Overproduction of ROS can lead to cellular damage and death.[23] This assay specifically measures the levels of hydrogen peroxide (H₂O₂), a common ROS.[24]
Experimental Protocol: ROS-Glo™ H₂O₂ Assay [25][26]
Materials:
-
96-well plate (white opaque walls recommended)
-
Cells in culture
-
1-(2-Fluoroethyl)piperidin-4-ol
-
H₂O₂ Substrate Solution
-
ROS-Glo™ Detection Solution
Procedure:
-
Plate cells in a 96-well plate.
-
Add 20 µL of the H₂O₂ Substrate solution (with or without the test compound) to the cells.[25]
-
Incubate for the desired treatment time (up to 6 hours).[25]
-
Add 100 µL of ROS-Glo™ Detection Solution to each well.
-
Incubate for 20 minutes at room temperature.[25]
-
Measure luminescence.
Data Interpretation: An increase in luminescence is proportional to the amount of H₂O₂ and indicates oxidative stress.
Hypothesized Toxicity Pathways
Caption: Potential mechanisms of compound-induced toxicity.
Mitigation Strategies
If toxicity is confirmed and the mechanism is partially elucidated, here are some strategies to mitigate these effects while still being able to study the primary effects of the compound.
-
Time-Course Experiments: Reduce the incubation time. It is possible that the toxic effects manifest after prolonged exposure, while the desired biological activity occurs earlier.
-
Co-treatment with Antioxidants: If oxidative stress is a major contributor to toxicity, co-treatment with an antioxidant like N-acetylcysteine (NAC) might rescue the cells without interfering with the primary mechanism of your compound.[23]
-
Serum Concentration: The concentration of serum in your culture medium can influence the toxicity of some compounds. You can try altering the serum percentage to see if it impacts cell viability.
-
Alternative Cell Lines: If a particular cell line is exceptionally sensitive, consider using a more robust cell line for your studies, if appropriate for your research question.
By following these troubleshooting guides and employing the suggested mitigation strategies, you can better understand and control the cellular effects of 1-(2-Fluoroethyl)piperidin-4-ol, leading to more reliable and reproducible experimental outcomes. For further assistance, please do not hesitate to contact our technical support team.
References
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Piperidin-4-one: the potential pharmacophore. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. (2008). Biomedical Pharmacology Journal. Retrieved from [Link]
-
An Antioxidant Cocktail of tert-Butylhydroquinone and a Manganese Porphyrin Induces Toxic Levels of Oxidative Stress in Cancer Cells. (2022). MDPI. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (2025). Carl ROTH. Retrieved from [Link]
-
Troubleshooting guide for cell culture. (n.d.). PromoCell. Retrieved from [Link]
-
Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2022). PubMed. Retrieved from [Link]
-
Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures. (2020). National Center for Biotechnology Information. Retrieved from [Link]
-
A Beginner's Guide to Cell Culture: Practical Advice for Preventing Needless Problems. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. Retrieved from [Link]
-
The Disrupted Mitochondrial Quality Control Network: A Unifying Mechanism and Therapeutic Target for Chemotherapy-Induced Multi-Organ Toxicity. (n.d.). MDPI. Retrieved from [Link]
-
Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Caspase 3/7 Activity. (2025). Protocols.io. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (n.d.). Springer Nature Experiments. Retrieved from [Link]
-
Cell toxicity mechanism and biomarker. (2018). National Center for Biotechnology Information. Retrieved from [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). National Center for Biotechnology Information. Retrieved from [Link]
-
Piperidine - SAFETY DATA SHEET. (2024). PENTA. Retrieved from [Link]
-
Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). PubMed. Retrieved from [Link]
-
Piperidine CD4-Mimetic Compounds Expose Vulnerable Env Epitopes Sensitizing HIV-1-Infected Cells to ADCC. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
-
Protocol of Caspase-Glo 3/7 HepG2 Cell-based Assay for High-throughput Screening. (n.d.). Retrieved from [Link]
-
What methods would you use to decrease the toxicity of a hyperimmune serum in cell culture?. (2015). ResearchGate. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Safety Data Sheet: Piperidine. (n.d.). Chemos GmbH&Co.KG. Retrieved from [Link]
-
Troubleshooting: Cell Culture (Appendix 1) - Practical Techniques in Molecular Biotechnology. (2021). Cambridge University Press & Assessment. Retrieved from [Link]
-
1-(2-Phenylethyl)-4-piperidinol. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. biomedpharmajournal.org [biomedpharmajournal.org]
- 4. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Predictive Models For Estimating Cytotoxicity On The Basis Of Chemical Structures - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. MTT assay protocol | Abcam [abcam.com]
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- 24. ROS-Glo™ H2O2 Assay Protocol [promega.com]
- 25. promega.de [promega.de]
- 26. ROS-Glo™ H2O2 Assay [promega.jp]
Validation & Comparative
The Elusive Structure of 1-(2-Fluoroethyl)piperidin-4-ol: A Case Study in Structural Verification
Senior Application Scientist, Gemini Laboratories
In the landscape of drug discovery and development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An erroneously assigned structure can lead to misinterpreted biological data, wasted resources, and ultimately, the failure of promising therapeutic candidates. This guide delves into the critical process of structural verification, using the molecule 1-(2-Fluoroethyl)piperidin-4-ol as a case in point. Our investigation highlights the challenges researchers may face in confirming the structure of even seemingly straightforward compounds and underscores the necessity of a multi-faceted analytical approach.
The Challenge: Unraveling a Case of Mistaken Identity
Initial database searches for 1-(2-Fluoroethyl)piperidin-4-ol, under the commonly associated CAS number 845305-83-1, led to a significant discrepancy. This CAS number is authoritatively assigned to 4-[(Piperidin-4-yl)oxy]piperidine-1-carboxylic acid tert-butyl ester , a structurally distinct molecule. This immediate roadblock emphasizes a crucial first step in any research endeavor: the verification of fundamental identifiers.
A comprehensive search of scientific literature and chemical databases for 1-(2-Fluoroethyl)piperidin-4-ol failed to yield a dedicated entry with a complete set of validated spectroscopic data (¹H NMR, ¹³C NMR, ¹⁹F NMR, Mass Spectrometry, and IR spectroscopy). While numerous related compounds, such as those with different N-substituents or alternative functional groups at the 4-position, are well-documented, the specific data for our target molecule remains elusive in the public domain.
This lack of readily available, verified data makes a direct and detailed comparison guide, as originally intended, a speculative exercise. Instead, this guide will pivot to outline the requisite methodologies and expected analytical results for the structural confirmation of 1-(2-Fluoroethyl)piperidin-4-ol, thereby providing a robust framework for researchers who may synthesize or acquire this compound.
The Unambiguous Blueprint: A Multi-Technique Approach to Structural Elucidation
To definitively confirm the structure of 1-(2-Fluoroethyl)piperidin-4-ol, a combination of modern analytical techniques is indispensable. Each method provides a unique piece of the structural puzzle, and their collective interpretation provides the confidence required in a research setting.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Analysis
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 1-(2-Fluoroethyl)piperidin-4-ol, a suite of NMR experiments would be required:
-
¹H NMR: This experiment would reveal the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key expected signals would include multiplets for the piperidine ring protons, a characteristic triplet of triplets for the fluorine-coupled ethyl group, and a broad singlet for the hydroxyl proton.
-
¹³C NMR: This would identify the number of unique carbon environments. We would expect to see distinct signals for the carbons of the piperidine ring and the fluoroethyl side chain. The carbon attached to the fluorine would exhibit a large one-bond C-F coupling constant.
-
¹⁹F NMR: As a fluorine-containing compound, ¹⁹F NMR is essential. It would show a single resonance for the fluorine atom, likely a triplet of triplets due to coupling with the adjacent methylene protons.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be crucial for unambiguously assigning all proton and carbon signals and confirming the connectivity between the fluoroethyl group and the piperidine nitrogen.
Mass Spectrometry (MS): The Molecular Weight and Fragmentation Fingerprint
Mass spectrometry provides the exact molecular weight of the compound and offers insights into its structure through fragmentation patterns. For 1-(2-Fluoroethyl)piperidin-4-ol (C₇H₁₄FNO), the expected monoisotopic mass would be approximately 147.1059 g/mol . High-resolution mass spectrometry (HRMS) would be used to confirm this exact mass, which in turn verifies the elemental composition. Analysis of the fragmentation pattern in the mass spectrum would likely show characteristic losses of the fluoroethyl side chain and water from the hydroxyl group.
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups. In the IR spectrum of 1-(2-Fluoroethyl)piperidin-4-ol, we would expect to see:
-
A broad O-H stretching band around 3300-3400 cm⁻¹, characteristic of the alcohol functional group.
-
C-H stretching bands just below 3000 cm⁻¹.
-
A C-F stretching band, typically in the region of 1000-1100 cm⁻¹.
-
C-N stretching bands in the fingerprint region.
Comparative Framework: Structural Alternatives and Their Distinguishing Features
While direct experimental data for 1-(2-Fluoroethyl)piperidin-4-ol is not currently available in public databases, we can compare its expected analytical features with those of structurally similar, well-characterized molecules. This comparative analysis is vital for researchers to differentiate their synthesized compound from potential isomers or related structures.
| Compound Name | Key Structural Difference | Expected Distinguishing Spectroscopic Feature |
| 1-(2-Fluoroethyl)piperidin-4-ol | Target Compound | ¹⁹F NMR signal present; IR O-H stretch; MS m/z ~147 |
| 1-(2-Phenylethyl)piperidin-4-ol | Phenyl group instead of fluorine | Absence of ¹⁹F NMR signal; Aromatic proton signals in ¹H NMR; MS m/z ~205 |
| 1-(2-Aminoethyl)piperidin-4-ol | Amino group instead of fluorine | Absence of ¹⁹F NMR signal; N-H stretching in IR; MS m/z ~144 |
| 1-(2,2-Difluoroethyl)piperidin-4-ol | Two fluorine atoms | More complex ¹⁹F and ¹H NMR signals for the ethyl group; MS m/z ~165 |
Experimental Protocols for Synthesis and Characterization
For researchers aiming to work with 1-(2-Fluoroethyl)piperidin-4-ol, a plausible synthetic route and detailed analytical protocols are essential.
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
A common method for the synthesis of N-alkylated piperidines is the alkylation of the parent piperidine.
Materials:
-
4-Hydroxypiperidine
-
1-Bromo-2-fluoroethane
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (CH₃CN)
-
Dichloromethane (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a solution of 4-hydroxypiperidine (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).
-
Add 1-bromo-2-fluoroethane (1.2 eq) to the mixture.
-
Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(2-fluoroethyl)piperidin-4-ol.
Protocol for Structural Confirmation
1. NMR Spectroscopy:
-
Dissolve ~10-20 mg of the purified compound in an appropriate deuterated solvent (e.g., CDCl₃, MeOD, or DMSO-d₆).
-
Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity and confirm assignments.
2. Mass Spectrometry:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
Analyze the sample using a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) with an appropriate ionization source (e.g., ESI or APCI).
-
Determine the accurate mass of the molecular ion and compare it with the theoretical mass.
-
Analyze the fragmentation pattern to support the proposed structure.
3. IR Spectroscopy:
-
Acquire the IR spectrum of the neat compound using a Fourier Transform Infrared (FTIR) spectrometer with an ATR (Attenuated Total Reflectance) accessory.
-
Identify the characteristic absorption bands for the O-H, C-H, C-N, and C-F functional groups.
Logical Workflow for Structural Confirmation
The process of confirming the structure of a novel or uncharacterized compound follows a logical and self-validating workflow.
Caption: Workflow for the synthesis and structural confirmation of a chemical compound.
Conclusion
The case of 1-(2-Fluoroethyl)piperidin-4-ol serves as a compelling reminder of the foundational importance of rigorous structural verification in scientific research. While a direct comparison with established data was not possible due to its absence in public databases, this guide provides a comprehensive roadmap for any researcher encountering this molecule. By adhering to the multi-technique analytical approach outlined—combining NMR, MS, and IR spectroscopy—and following systematic synthesis and purification protocols, scientists can establish the structure of 1-(2-Fluoroethyl)piperidin-4-ol with the high degree of certainty required for its use in drug discovery and other advanced applications. This diligence ensures the integrity of subsequent research and contributes to the robust and reproducible nature of scientific advancement.
References
At present, no direct, verifiable scientific literature with comprehensive experimental data for the synthesis and characterization of 1-(2-Fluoroethyl)piperidin-4-ol has been identified. The references below pertain to related compounds and general methodologies.
- General Synthesis of N-substituted Piperidines: For general methods of N-alkylation of piperidines, consult standard organic chemistry textbooks and relevant review articles on heterocyclic chemistry.
- Spectroscopic Techniques: For detailed principles of NMR, Mass Spectrometry, and IR spectroscopy, refer to authoritative textbooks on these analytical methods.
- Chemical Databases: For searching chemical structures and properties, consult public databases such as PubChem, ChemSpider, and the CAS Registry.
A Senior Application Scientist's Guide to the Analytical Standards of 1-(2-Fluoroethyl)piperidin-4-ol
Introduction: The Significance of Fluorinated Piperidines in Modern Drug Discovery
The piperidine ring is a cornerstone of medicinal chemistry, appearing in a vast array of pharmaceuticals and natural alkaloids due to its favorable physicochemical properties and ability to interact with biological targets.[1][2] The introduction of fluorine into such scaffolds can dramatically alter a molecule's metabolic stability, lipophilicity, and binding affinity, making fluorinated building blocks like 1-(2-Fluoroethyl)piperidin-4-ol highly valuable. This specific compound is a critical intermediate, particularly in the synthesis of central nervous system (CNS) agents and radiolabeled ligands for Positron Emission Tomography (PET) imaging, such as those targeting sigma (σ) receptors.[3]
Given its role as a precursor to active pharmaceutical ingredients (APIs), the analytical characterization of 1-(2-Fluoroethyl)piperidin-4-ol is of paramount importance. Ensuring its identity, purity, and stability is not merely a quality control measure; it is a foundational requirement for reproducible research and the development of safe and effective therapeutics. This guide provides an in-depth comparison of analytical methodologies, grounded in practical expertise, to establish robust analytical standards for 1-(2-Fluoroethyl)piperidin-4-ol. We will explore the unique challenges this molecule presents and offer validated protocols to ensure its quality.
The Core Analytical Challenge: Absence of a Strong Chromophore
The primary obstacle in the analysis of 1-(2-Fluoroethyl)piperidin-4-ol is its molecular structure. It is an aliphatic, saturated heterocyclic compound lacking a chromophore, the part of a molecule responsible for absorbing ultraviolet-visible (UV-Vis) light. This renders standard high-performance liquid chromatography with UV detection (HPLC-UV), the workhorse of most analytical labs, largely ineffective for sensitive quantification and impurity profiling.
Caption: Molecular structure of 1-(2-Fluoroethyl)piperidin-4-ol.
This structural characteristic necessitates a more sophisticated, multi-technique approach to analysis, moving beyond simple UV-based methods to ensure all potential impurities, including starting materials and by-products, are effectively monitored and controlled.
Comparative Analysis of Key Analytical Techniques
A robust analytical standard for 1-(2-Fluoroethyl)piperidin-4-ol relies on the orthogonal application of several techniques, each providing unique and complementary information. The choice of method depends on the analytical question being asked—be it identity, purity, or strength.
| Technique | Primary Application | Strengths | Limitations | Causality & Rationale |
| HPLC with Universal Detection | Purity, Impurity Profiling, Quantification | Universal detection for non-chromophoric compounds. High sensitivity (CAD). | Requires specialized detectors (CAD, ELSD, RI). Method development can be more complex. | Why: Overcomes the lack of a UV chromophore, allowing for accurate assessment of purity and related substances which may also lack chromophores. |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Impurity ID, Residual Solvents, Limit Tests | High separation efficiency and sensitivity. Mass spectrometry provides structural information for impurity identification. | Requires derivatization of the hydroxyl group to improve volatility. Not suitable for non-volatile impurities. | Why: Ideal for identifying volatile organic impurities from the synthesis process. Derivatization (e.g., silylation) prevents peak tailing and thermal degradation. |
| Nuclear Magnetic Resonance (NMR) | Identity, Structural Elucidation, Quantification (qNMR) | Unambiguous structural confirmation. ¹⁹F NMR is highly specific for the fluoroethyl group. qNMR provides accurate quantification without a specific reference standard. | Lower sensitivity compared to chromatographic methods. Can be complex for mixture analysis. | Why: The definitive method for confirming the molecule's identity. The presence and splitting patterns in ¹H, ¹³C, and ¹⁹F spectra provide a unique fingerprint. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Identity (Functional Groups) | Rapid and non-destructive. Confirms the presence of key functional groups (O-H, C-N, C-F). | Provides limited structural detail. Not suitable for quantification or detecting minor impurities. | Why: A fast, first-pass identity check. The presence of a broad O-H stretch and C-F stretch confirms major structural features.[4] |
Head-to-Head Comparison: 1-(2-Fluoroethyl)piperidin-4-ol vs. a Chromophoric Alternative
To highlight the unique analytical strategy required, we compare our target compound with a common, structurally related alternative that possesses a UV chromophore: 1-(2-Phenylethyl)piperidin-4-ol .[5]
| Analytical Parameter | 1-(2-Fluoroethyl)piperidin-4-ol (Target) | 1-(2-Phenylethyl)piperidin-4-ol (Alternative) | Expert Commentary |
| Primary HPLC Method | HPLC with Charged Aerosol Detection (CAD) or Refractive Index (RI). | Reverse-Phase HPLC with UV Detection (e.g., at 254 nm). | The presence of the phenyl ring provides a strong chromophore, simplifying HPLC method development significantly. The target compound requires a universal detector, adding a layer of complexity. |
| Method Sensitivity | Detector-dependent. Modern CADs can achieve low ng levels. | High (low ng to pg levels with a Diode Array Detector). | HPLC-UV is generally more sensitive and has a wider linear range than most universal detectors, making it preferable for trace impurity analysis when applicable. |
| Impurity Detection | Can detect any non-volatile impurity. | Primarily detects chromophoric impurities. Non-chromophoric impurities may be missed. | The universal detection for the target compound is an advantage, as it ensures all related substances are observed, not just those that share the chromophore of the parent API. |
| GC-MS Approach | Requires derivatization of the -OH group. | Requires derivatization of the -OH group. | The GC-MS approach is similar for both, as the primary driver for derivatization is the polar hydroxyl group, not the substituent on the nitrogen. |
Workflow for Establishing a Validated Analytical Standard
A self-validating system for analytical standard qualification involves a logical flow of experiments. Each step confirms the findings of the previous one, culminating in a comprehensive Certificate of Analysis.
Caption: Logical workflow for the comprehensive analysis of a new chemical standard.
Detailed Experimental Protocols
The following protocols are designed to be self-validating and serve as a robust starting point for the analysis of 1-(2-Fluoroethyl)piperidin-4-ol.
HPLC-CAD Method for Purity Assay
-
Rationale: This method uses a Charged Aerosol Detector (CAD), which provides a near-universal response for non-volatile analytes, making it ideal for this non-chromophoric compound. An ion-pairing agent is used to improve retention and peak shape on a standard C18 column.[6]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Charged Aerosol Detector (e.g., Thermo Scientific Vanquish Core).[7]
-
Column: Atlantis C18, 150 x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Heptafluorobutyric acid (HFBA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 70% B
-
15-17 min: 70% to 10% B
-
17-22 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 10 µL.
-
CAD Settings: Nitrogen gas pressure at 35 psi, data collection rate 10 Hz.
-
Sample Preparation: Accurately weigh 10 mg of the standard and dissolve in 10 mL of 50:50 Water:Acetonitrile to make a 1 mg/mL stock solution. Further dilute as needed.
-
System Suitability:
-
Tailing Factor: The peak for the main component should have a tailing factor between 0.9 and 1.5.
-
Precision: Five replicate injections of the standard solution should have a relative standard deviation (RSD) of <2.0% for the peak area.
-
GC-MS Method for Volatile Impurities and Identity Confirmation
-
Rationale: This method identifies volatile organic impurities and provides orthogonal identity confirmation through mass spectral fragmentation patterns. A derivatization step using BSTFA with 1% TMCS is employed to silylate the active hydroxyl group, improving thermal stability and chromatographic performance.
-
Instrumentation: Gas Chromatograph with a Mass Selective Detector.
-
Column: Agilent DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial Temperature: 70°C, hold for 2 minutes.
-
Ramp: 15°C/min to 280°C.
-
Hold: Hold at 280°C for 5 minutes.
-
-
Inlet Temperature: 250°C.
-
Injection Mode: Split (20:1).
-
MS Transfer Line Temperature: 280°C.
-
MS Ion Source Temperature: 230°C.
-
Mass Range: m/z 40-500.
-
Derivatization and Sample Preparation:
-
To 1 mg of the sample in a GC vial, add 500 µL of Ethyl Acetate.
-
Add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (Trimethylchlorosilane).
-
Cap the vial and heat at 60°C for 30 minutes.
-
Cool to room temperature before injection.
-
-
Expected Fragmentation: Look for the molecular ion of the silylated derivative and characteristic fragments corresponding to the loss of a methyl group, the fluoroethyl side chain, and fragmentation of the piperidine ring.
NMR Spectroscopy for Definitive Structural Confirmation
-
Rationale: NMR provides the most definitive structural evidence. ¹H NMR confirms the proton environment, ¹³C NMR shows all unique carbons, and ¹⁹F NMR is a highly sensitive and specific probe for the fluoroethyl moiety.
-
Instrumentation: 400 MHz (or higher) NMR Spectrometer.
-
Solvent: Chloroform-d (CDCl₃) or DMSO-d₆.
-
¹H NMR:
-
Expected Regions: Look for multiplets corresponding to the piperidine ring protons, a triplet of triplets (or doublet of triplets) for the -CH₂-F group due to H-H and H-F coupling, and another multiplet for the -N-CH₂- group. The proton on the hydroxyl group may be a broad singlet.
-
-
¹³C NMR:
-
Expected Signals: Distinct signals for each of the carbons in the piperidine ring and the ethyl side chain. The carbon attached to fluorine will appear as a doublet due to C-F coupling.
-
-
¹⁹F NMR:
-
Expected Signal: A single triplet (coupled to the adjacent CH₂) in the characteristic region for aliphatic C-F bonds.
-
-
Procedure:
-
Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated solvent.
-
Acquire standard ¹H, ¹³C{¹H}, and ¹⁹F spectra.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Compare the observed chemical shifts, coupling constants, and integration to the theoretical structure.
-
Conclusion
The qualification of 1-(2-Fluoroethyl)piperidin-4-ol as an analytical standard is a non-trivial task that demands a scientifically rigorous, multi-technique approach. Due to the absence of a UV chromophore, reliance on a single method like HPLC-UV is insufficient and could lead to a significant underestimation of impurities. A combination of HPLC with universal detection (like CAD), GC-MS for volatile components, and NMR for unambiguous identity confirmation creates a robust, self-validating system. This comprehensive characterization ensures that researchers and drug developers are using a standard of known and high quality, which is the bedrock of reproducible science and the successful advancement of new medicines.
References
-
National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. PubChem Compound Summary. Retrieved from [Link]
-
D'Andrea, P., & Nencini, A. (2021). Piperidin-4-one: the potential pharmacophore. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 1-(2-Phenylethyl)piperidin-4-ol. PubChem Compound Summary. Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC - PubMed Central. Retrieved from [Link]
-
Chemchart. (n.d.). 1-(2-aminoethyl)piperidin-4-ol (129999-60-6). Retrieved from [Link]
-
Arulraj, R. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Retrieved from [Link]
-
ResearchGate. (2015). Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt. Retrieved from [Link]
-
Barrow, M., et al. (2021). Improved Procedure for the Preparation of 1-(2-Phenethyl)-4-piperidone. ResearchGate. Retrieved from [Link]
-
National Institute of Standards and Technology. (n.d.). Piperidine. NIST WebBook. Retrieved from [Link]
-
Sabatino, G., et al. (2019). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases. ResearchGate. Retrieved from [Link]
-
ResearchGate. (2014). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]
-
BUE Scholar. (n.d.). Characterization of Four Piper Essential Oils (GC/MS and ATR-IR) Coupled to Chemometrics and Their anti- Helicobacter pylori Activity. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]
-
Zhou, G., et al. (2021). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed. Retrieved from [Link]
-
National Center for Biotechnology Information. (2013). Discovery, Synthesis, and Biological Evaluation of Piperidinol analogs With Anti-tuberculosis Activity. PMC - PubMed Central. Retrieved from [Link]
- Google Patents. (n.d.). CN1583742A - Method for preparing 4-piperidyl piperidine.
-
ResearchGate. (2014). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP. Retrieved from [Link]
-
ResearchGate. (2016). Comparison of GC-MS chromatograms of the volatile compounds in five.... Retrieved from [Link]
-
Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed. Retrieved from [Link]
-
Yu, Q., et al. (2025). Discovery of novel 1-(4-aminophenylacetyl)piperidine derivatives as FXR partial agonists for the potential treatment of metabolic dysfunction-associated steatohepatitis. PubMed. Retrieved from [Link]
-
ResearchGate. (2006). (PDF) Development and validation of a HPLC-UV method for 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), a toxic metabolite of haloperidol, in humans: Providing in vivo evidence of CYP3A4-mediated CPHP formation. Retrieved from [Link]
-
MDPI. (2018). 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation. Retrieved from [Link]
-
Mol-Instincts. (n.d.). 4-Fluoropiperidine | C5H10FN | MD Topology | NMR | X-Ray. Retrieved from [Link]
-
PubMed. (1995). Packed-column supercritical fluid chromatography for the purity analysis of clevidipine, a new dihydropyridine drug. Retrieved from [Link]
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MDPI. (2021). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Retrieved from [Link]
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Comparative Analysis: 1-(2-Fluoroethyl)piperidin-4-ol and Fluoroalkyl Analogs in Ligand Design
Executive Summary
This technical guide evaluates 1-(2-Fluoroethyl)piperidin-4-ol (hereafter referred to as 2-FEP ) and its structural analogs. While the piperidine-4-ol scaffold is ubiquitous in medicinal chemistry, the specific N-fluoroalkyl substitution pattern plays a critical role in modulating lipophilicity (
This analysis focuses on the application of these analogs in Sigma-1 Receptor (S1R) ligand design and Positron Emission Tomography (PET) radiotracer development . Experimental data highlights a counter-intuitive finding in tracer development: the "lower affinity" 2-fluoroethyl analog often outperforms higher-affinity propyl analogs due to superior pharmacokinetic clearance profiles.
Chemical Profile & Structural Analogs
The core scaffold consists of a 4-hydroxypiperidine ring substituted at the nitrogen with a fluoroalkyl chain. The length of this chain and the position of the fluorine atom are the primary variables affecting performance.
Table 1: Physicochemical Comparison of Key Analogs
| Compound ID | Structure Name | Fluorine Position | Chain Length | MW ( g/mol ) | Primary Application | |
| 2-FEP | 1-(2-Fluoroethyl)piperidin-4-ol | Ethyl (C2) | 2.4 | 147.19 | Balanced S1R Ligand / PET Tracer | |
| 3-FPP | 1-(3-Fluoropropyl)piperidin-4-ol | Propyl (C3) | 2.9 | 161.22 | High Affinity S1R Ligand | |
| Et-P | 1-Ethylpiperidin-4-ol | None | Ethyl (C2) | 0.8 | 129.20 | Non-fluorinated Parent |
| 2-FE-4P | 1-(2-Fluoroethyl)-4-piperidone | Ethyl (C2) | 1.2 | 145.18 | Metabolic Intermediate (Ketone) |
*Note:
Performance Analysis: The "Affinity vs. Kinetics" Paradox
In drug development, higher affinity is usually preferred. However, in the context of 2-FEP and 3-FPP derivatives used as PET radiotracers for the Sigma-1 receptor, experimental data reveals that kinetic properties often outweigh raw affinity.
Case Study: Sigma-1 Receptor Imaging
Comparison of [(18)F]SFE (2-fluoroethyl derivative) vs. [(18)F]FPS (3-fluoropropyl derivative).
-
Binding Affinity (
):-
3-FPP Analog (FPS):
(Very High Affinity)[1] -
2-FEP Analog (SFE):
(Moderate Affinity)
-
-
Pharmacokinetics:
-
3-FPP: Due to high lipophilicity (
) and extreme affinity, this analog exhibits slow clearance from the brain. It fails to reach pseudo-equilibrium within a standard 4-hour scan window, leading to "flow-limited" imaging rather than specific binding measurement. -
2-FEP: The reduced lipophilicity (
) and slightly lower affinity allow for reversible binding . This results in faster clearance of non-specific signals, providing a superior signal-to-noise ratio and accurate quantification of receptor density.
-
Mechanism of Action: The Fluorine Effect
The introduction of the fluorine atom at the
Experimental Protocols
Protocol A: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Objective: Efficient N-alkylation of 4-hydroxypiperidine.
Reagents:
-
4-Hydroxypiperidine (1.0 eq)
-
1-Bromo-2-fluoroethane (1.2 eq)
-
Potassium Carbonate (
, 2.5 eq) -
Acetonitrile (ACN) or DMF (anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-hydroxypiperidine (10 mmol) in anhydrous ACN (30 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Base Addition: Add finely powdered
(25 mmol). Stir the suspension for 15 minutes at room temperature to ensure deprotonation/activation. -
Alkylation: Dropwise add 1-bromo-2-fluoroethane (12 mmol) dissolved in 5 mL ACN.
-
Note: 1-Bromo-2-fluoroethane is volatile; handle in a fume hood.
-
-
Reaction: Heat the mixture to reflux (
) for 12–16 hours. Monitor reaction progress via TLC (System: DCM/MeOH 9:1, stain with Ninhydrin). -
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in DCM and wash with water (
). Dry the organic layer over . Purify via flash column chromatography (Silica gel, Gradient: 0-5% MeOH in DCM). -
Yield: Typical yield is 65–75% as a colorless oil or low-melting solid.
Protocol B: Radiosynthesis ( -Labeling)
Objective: Production of [
Methodology (One-Step Substitution):
-
Precursor: Use the N-(2-Tosyloxyethyl)piperidin-4-ol precursor.
-
Fluorination: React precursor (5 mg) with dried
complex in acetonitrile at for 10 minutes. -
Purification: Semi-preparative HPLC (C18 column, EtOH/Buffer eluent).
-
QC: Verify radiochemical purity (>98%) via analytical HPLC.
Visualizations
Figure 1: Synthetic Pathway & Logic Flow
This diagram illustrates the synthesis of the 2-fluoroethyl derivative and the decision logic for selecting it over the propyl analog.
Caption: Synthesis of 2-FEP and the pharmacokinetic decision matrix favoring the ethyl analog for imaging applications.
Figure 2: Structure-Activity Relationship (SAR) Map
Mapping the impact of structural modifications on the piperidine scaffold.
Caption: Impact of structural modifications on the physicochemical and biological properties of the scaffold.
References
-
Waterhouse, R. N., et al. (2004).[1] "In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([(18)F]SFE) as a potential radiotracer for PET assessment of CNS sigma-1 receptors." Nuclear Medicine and Biology.
-
Waterhouse, R. N., & Collier, T. L. (1997).[2] "In vivo evaluation of [18F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET." Nuclear Medicine and Biology.
-
Mach, R. H., et al. (2005). "Sigma-1 and Sigma-2 Receptor Binding Affinity and Selectivity of SA4503 and Fluoroethyl Analogs." Synapse.
-
PubChem. (2025).[3] "Compound Summary: Piperidin-4-ol and Analogs." National Library of Medicine.
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A Cross-Validation of Synthesis and Characterization: A Comparative Guide to 1-(2-Fluoroethyl)piperidin-4-ol and its Precursors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. Among these, piperidine derivatives hold a significant place due to their prevalence in a wide array of pharmaceuticals. This guide provides a detailed comparative analysis of the synthesis and characterization of 1-(2-fluoroethyl)piperidin-4-ol, a key building block, particularly in the development of Positron Emission Tomography (PET) imaging agents.
This document offers a cross-validation of experimental results by comparing the fluoroethyl derivative with its common precursors: 1-(2-hydroxyethyl)piperidin-4-ol and 1-(2-chloroethyl)piperidin-4-ol. By understanding the nuances of their synthesis and analytical profiles, researchers can make informed decisions in the design and execution of their synthetic strategies.
Introduction: The Significance of N-Substituted Piperidin-4-ols
The piperidine moiety is a ubiquitous structural motif in natural products and synthetic pharmaceuticals.[1] The introduction of various substituents on the piperidine nitrogen allows for the fine-tuning of a molecule's physicochemical properties, such as basicity, lipophilicity, and metabolic stability. This, in turn, influences its pharmacokinetic and pharmacodynamic profile. The N-(2-fluoroethyl) substituent is of particular interest for the development of PET radiotracers, where the incorporation of fluorine-18 is a common strategy for in vivo imaging.[2] 1-(2-Fluoroethyl)piperidin-4-ol serves as a valuable precursor for more complex molecules targeting the central nervous system and other biological systems.[3]
This guide will delve into the common synthetic pathways to 1-(2-fluoroethyl)piperidin-4-ol and its hydroxy and chloroethyl analogues, providing a framework for comparing their synthetic efficiency and product characteristics.
Synthetic Pathways: A Comparative Overview
The most common and direct route to 1-(2-substituted ethyl)piperidin-4-ols is the N-alkylation of piperidin-4-ol. This reaction involves the nucleophilic attack of the secondary amine of piperidin-4-ol on an appropriate 2-substituted ethyl halide or equivalent electrophile.
Caption: General workflow for the N-alkylation of piperidin-4-ol.
Synthesis of 1-(2-Hydroxyethyl)piperidin-4-ol
This derivative is a common intermediate and can be synthesized by reacting piperidin-4-ol with 2-bromoethanol or ethylene oxide. The reaction with 2-bromoethanol is typically carried out in the presence of a base to neutralize the HBr formed.
Experimental Protocol: N-Alkylation with 2-Bromoethanol
-
Reaction Setup: To a solution of piperidin-4-ol (1.0 eq.) in a suitable solvent such as acetonitrile or DMF, add a base, for example, potassium carbonate (1.5-2.0 eq.).
-
Addition of Alkylating Agent: Add 2-bromoethanol (1.1 eq.) dropwise to the stirred suspension at room temperature.
-
Reaction Progression: Heat the reaction mixture to 60-80 °C and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford 1-(2-hydroxyethyl)piperidin-4-ol.
Synthesis of 1-(2-Chloroethyl)piperidin-4-ol
The chloroethyl derivative is often prepared as a precursor for further functionalization. It can be synthesized by N-alkylation of piperidin-4-ol with 1-bromo-2-chloroethane.
Experimental Protocol: N-Alkylation with 1-Bromo-2-chloroethane
-
Reaction Setup: Dissolve piperidin-4-ol (1.0 eq.) and a base such as triethylamine (1.5 eq.) in a polar aprotic solvent like acetonitrile.
-
Addition of Alkylating Agent: Add 1-bromo-2-chloroethane (1.1 eq.) to the solution.
-
Reaction Conditions: Stir the mixture at room temperature or with gentle heating until the starting material is consumed, as indicated by TLC.
-
Isolation: After the reaction is complete, the triethylamine hydrobromide salt can be filtered off. The filtrate is then concentrated, and the residue is purified, typically by column chromatography, to yield 1-(2-chloroethyl)piperidin-4-ol.
Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
The direct fluoroethylation of piperidin-4-ol can be challenging due to the nature of fluoroethylating agents. A common strategy involves a two-step process starting from 1-(2-hydroxyethyl)piperidin-4-ol, followed by a fluorination reaction. Another approach is the direct N-alkylation using a suitable fluoroethylating agent.
Experimental Protocol: Two-Step Synthesis via Fluorination
-
Synthesis of a Mesylate Precursor: Convert the hydroxyl group of 1-(2-hydroxyethyl)piperidin-4-ol to a better leaving group, such as a mesylate. This is achieved by reacting it with methanesulfonyl chloride in the presence of a base like triethylamine in a solvent such as dichloromethane.
-
Nucleophilic Fluorination: The resulting mesylate is then subjected to nucleophilic fluorination using a fluoride source, such as potassium fluoride in the presence of a phase-transfer catalyst (e.g., Kryptofix 2.2.2), in a polar aprotic solvent like acetonitrile at an elevated temperature.
-
Purification: The final product, 1-(2-fluoroethyl)piperidin-4-ol, is purified from the reaction mixture using column chromatography.
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Benchmarking Novel Sigma Receptor Ligands: A Comparative Analysis of 1-(2-Fluoroethyl)piperidin-4-ol Analogues
A Technical Guide for Researchers in Drug Discovery and Development
Authored by a Senior Application Scientist
In the landscape of contemporary pharmacology, sigma (σ) receptors have emerged as enigmatic and compelling targets for therapeutic intervention across a spectrum of neurological and psychiatric disorders, as well as in oncology.[1] The unique biology of these receptors, which are broadly classified into σ1 and σ2 subtypes, necessitates a rigorous and multifaceted approach to the characterization of novel ligands.[2] This guide provides a comprehensive framework for benchmarking the performance of emerging sigma receptor ligands, using a structural analogue of 1-(2-Fluoroethyl)piperidin-4-ol as a case study for comparison against established pharmacological agents.
The Strategic Importance of Sigma Receptor Modulation
Sigma receptors are not classical G-protein coupled receptors or ion channels, but rather unique intracellular chaperone proteins primarily located at the mitochondria-associated endoplasmic reticulum membrane.[3][4] Their ability to modulate a variety of cellular signaling pathways, including calcium signaling, positions them as critical regulators of cellular homeostasis and survival.[4][5]
-
Sigma-1 (σ1) Receptors: Implicated in neuroprotection, cognitive function, and mood regulation. Agonists are being investigated for their therapeutic potential in Alzheimer's disease, depression, and neuropathic pain.[1]
-
Sigma-2 (σ2) Receptors: Overexpressed in proliferating cancer cells, making them a promising target for both diagnostic imaging and cancer therapy.[6]
The therapeutic potential of modulating these receptors underscores the importance of accurately characterizing the binding affinity, selectivity, and functional activity of novel chemical entities.
Comparative Binding Affinity Analysis
The initial and most fundamental assessment of a novel ligand is the determination of its binding affinity (Ki) for the target receptor. This is typically achieved through competitive radioligand binding assays.
Data Summary: Binding Affinities (Ki) of Selected Sigma Receptor Ligands
| Compound | σ1 Ki (nM) | σ2 Ki (nM) | Selectivity (σ2/σ1) | Classification |
| [¹⁸F]SFE (Analog of Topic Compound) | 24.3 | 361 | 14.86 | σ1 Selective |
| Haloperidol | 2.8[7] | 3.2 (implied) | ~1.14 | Non-selective Antagonist |
| (+)-Pentazocine | 1.62[8] | >1000 | >617 | σ1 Agonist |
| 1,3-di-o-tolylguanidine (DTG) | 35.5[6] | 39.9[6] | 1.12 | Non-selective Ligand |
| Siramesine | 1.1 | 88 | 80 | σ2 Agonist |
| Fluspidine | 0.59[9] | - | - | σ1 Ligand |
| Donepezil | 14.6[1] | - | - | σ1 Agonist |
| 4-phenyl-1-(4-phenylbutyl)-piperidine (PPBP) | - | - | - | σ1 Agonist |
Note: A lower Ki value indicates a higher binding affinity.
The data clearly positions the [¹⁸F]SFE scaffold as a high-affinity ligand for the σ1 receptor with a notable selectivity over the σ2 subtype. This profile is comparable to the established σ1 agonist Donepezil and suggests that 1-(2-Fluoroethyl)piperidin-4-ol would likely exhibit a similar preference for the σ1 receptor. The piperidine core is a recurring motif in high-affinity sigma receptor ligands, further supporting this hypothesis.[10]
Experimental Protocols: A Self-Validating System
The integrity of comparative data hinges on the robustness of the experimental protocols. The following methodologies represent the gold standard for characterizing sigma receptor ligands.
Radioligand Binding Assay
This assay directly measures the affinity of a test compound by quantifying its ability to displace a radiolabeled ligand from the receptor.
Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining ligand binding affinity.
Step-by-Step Methodology:
-
Membrane Preparation: Homogenize tissue known to express the target receptor (e.g., guinea pig brain for σ1, rat liver for σ2) in an appropriate buffer. Centrifuge to pellet the membranes and resuspend in fresh buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add a fixed concentration of the appropriate radioligand (e.g., -pentazocine for σ1, or [³H]DTG with a σ1 masking agent like (+)-pentazocine for σ2).
-
Competitive Binding: Add the test compound at a range of concentrations. Include wells for total binding (no competitor) and non-specific binding (excess of a known high-affinity ligand, e.g., haloperidol).
-
Incubation: Incubate the plate at a defined temperature and duration to allow the binding to reach equilibrium.
-
Termination and Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound. Wash the filters with ice-cold buffer.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Functional Assays: From Binding to Biological Effect
Determining whether a ligand acts as an agonist or antagonist is crucial. The choice of functional assay depends on the sigma receptor subtype.
3.2.1. σ1 Receptor Functional Assay: Calcium Imaging
σ1 receptors are known to modulate intracellular calcium signaling.[11] This assay measures the effect of a test compound on calcium influx.
Experimental Workflow: σ1 Calcium Imaging Assay
Caption: Workflow for assessing σ1 functional activity.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing σ1 receptors (e.g., PC12, SH-SY5Y) onto glass-bottom dishes.
-
Dye Loading: Incubate the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: Place the dish on the stage of a fluorescence microscope and record the baseline fluorescence intensity.
-
Compound Application: Add the test compound and incubate for a defined period.
-
Stimulation: Induce calcium influx using a depolarizing agent like potassium chloride (KCl) or a specific receptor agonist.
-
Data Acquisition: Continuously record the fluorescence intensity before, during, and after stimulation.
-
Analysis: An agonistic effect would be observed as a modulation (potentiation or inhibition) of the stimulated calcium response, while an antagonist would block the effect of a known σ1 agonist.
3.2.2. σ2 Receptor Functional Assay: Cell Viability/Caspase-3 Activity
σ2 receptor agonists are known to induce apoptosis in cancer cells.[12] Therefore, cell viability and caspase-3 activation assays are effective methods to determine the functional activity of σ2 ligands.
Step-by-Step Methodology (Caspase-3 Assay):
-
Cell Plating: Seed cancer cells known to express σ2 receptors (e.g., EMT-6, MDA-MB-435) in a 96-well plate.
-
Compound Treatment: Treat the cells with the test compound at various concentrations for a specified duration (e.g., 24 hours).
-
Lysis and Substrate Addition: Lyse the cells and add a pro-fluorescent caspase-3 substrate.
-
Incubation: Incubate to allow active caspase-3 to cleave the substrate, releasing the fluorescent molecule.
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader. An increase in fluorescence indicates caspase-3 activation and an agonistic effect of the test compound.
Understanding the Mechanism: Sigma Receptor Signaling Pathways
The functional effects of sigma receptor ligands are mediated through complex signaling cascades. A simplified representation of these pathways is crucial for contextualizing experimental data.
Sigma Receptor Signaling Overview
Caption: Simplified signaling pathways for σ1 and σ2 receptors.
Conclusion and Future Directions
The benchmarking of novel sigma receptor ligands is a critical step in the drug discovery pipeline. Based on the analysis of its close structural analog, [¹⁸F]SFE, 1-(2-Fluoroethyl)piperidin-4-ol shows promise as a high-affinity and selective σ1 receptor ligand. The experimental framework provided in this guide offers a robust methodology for the comprehensive characterization of this and other novel chemical entities.
Future investigations should focus on obtaining direct experimental data for 1-(2-Fluoroethyl)piperidin-4-ol to confirm the inferences made in this guide. In vivo studies to assess pharmacokinetic properties, efficacy in animal models of disease, and potential off-target effects will be essential for its further development as a potential therapeutic agent. The continued exploration of the rich pharmacology of sigma receptors holds the key to unlocking new treatments for a range of debilitating diseases.
References
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[¹⁸F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. (n.d.). MDPI. Retrieved January 28, 2026, from [Link]
- Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4. (2022).
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[¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). National Center for Biotechnology Information. Retrieved January 28, 2026, from [Link]
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Neuroprotective effects of high affinity sigma 1 receptor selective compounds. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
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-
Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. (2021). PubMed Central. Retrieved January 28, 2026, from [Link]
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PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. (2020). PubMed Central. Retrieved January 28, 2026, from [Link]
- Development of Novel Phenoxyalkylpiperidines as High- Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. (n.d.). Uniba.
-
A focus on piperidine and piperazine scaffolds. (2024). .
-
In vivo evaluation of [¹⁸F]1-(3-fluoropropyl)-4-(4-cyanophenoxymethyl)piperidine: a selective sigma-1 receptor radioligand for PET. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
-
Sigma-1 receptor. (n.d.). Wikipedia. Retrieved January 28, 2026, from [Link]
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Functional assays to define agonists and antagonists of the sigma-2 receptor. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
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Synthesis and characterization of [¹²⁵I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand. (1997). PubMed. Retrieved January 28, 2026, from [Link]
-
Displacement of [³H] DTG from sigma receptors by (+) pentazocine. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
-
Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. (n.d.). PubMed Central. Retrieved January 28, 2026, from [Link]
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Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
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Haloperidol metabolite II with Ki values for σ receptors. (n.d.). ResearchGate. Retrieved January 28, 2026, from [Link]
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Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. (n.d.). PubMed. Retrieved January 28, 2026, from [Link]
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- 2. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Sigma-1 receptor - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of Sigma 1 Receptor Ligands SA4503 and PRE084 to (+)-Pentazocine in the rd10 Mouse Model of RP - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. ricerca.uniba.it [ricerca.uniba.it]
- 11. Sigma-1 receptor stimulation attenuates calcium influx through activated L-type Voltage Gated Calcium Channels in purified retinal ganglion cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of PET Tracers Derived from 1-(2-Fluoroethyl)piperidin-4-ol for CNS Imaging
For researchers, scientists, and drug development professionals dedicated to advancing our understanding and treatment of central nervous system (CNS) disorders, Positron Emission Tomography (PET) remains an indispensable tool. The insights gleaned from PET imaging are critically dependent on the performance of the radiotracer employed. This guide provides an in-depth, head-to-head comparison of key PET tracers derived from the 1-(2-fluoroethyl)piperidin-4-ol scaffold, a chemical framework that has given rise to a promising class of ligands for the sigma-1 (σ1) receptor.
The σ1 receptor, a unique intracellular chaperone protein, is implicated in a host of neurological and psychiatric conditions, including Alzheimer's disease, depression, and schizophrenia.[1][2] Consequently, the development of high-affinity, selective PET tracers for in vivo visualization and quantification of σ1 receptors is of paramount importance for both basic research and clinical drug development.[3] This guide will dissect the performance of prominent tracers based on this scaffold, offering supporting experimental data and field-proven insights to inform your tracer selection and experimental design.
The Core Scaffold: 1-(2-Fluoroethyl)piperidin-4-ol and its Significance
The 1-(2-fluoroethyl)piperidin-4-ol core structure provides a versatile platform for developing PET tracers. The introduction of the fluorine-18 (¹⁸F) isotope via a fluoroethyl group offers a favorable half-life (109.8 minutes) for PET imaging, allowing for longer synthesis protocols and imaging times compared to carbon-11 based tracers.[4] The piperidine ring serves as a common structural motif in many CNS-active compounds, facilitating interaction with various receptor systems. Modifications to the substituent at the 4-position of the piperidine ring have enabled the development of ligands with high affinity and selectivity for the σ1 receptor.
Head-to-Head Tracer Comparison
This section provides a comparative analysis of two prominent PET tracers derived from the 1-(2-fluoroethyl)piperidin-4-ol scaffold: [¹⁸F]Fluspidine and [¹⁸F]SFE .
Performance Data Summary
The following table summarizes key performance metrics for [¹⁸F]Fluspidine and [¹⁸F]SFE, compiled from preclinical and clinical studies.
| Parameter | [¹⁸F]Fluspidine | [¹⁸F]SFE | Reference(s) |
| Binding Affinity (Ki) | 0.59 nM | 5 nM | [1][2] |
| Selectivity (σ1 vs σ2) | High | Moderate | [1][2] |
| Radiochemical Yield | 35-51% | 59 ± 8% | [1] |
| Molar Activity | High | 106.93 ± 23.68 GBq/μmol | [1] |
| Synthesis Time | 90-120 min (non-automated) | ~100 min | [1] |
| Brain Uptake | High initial uptake | High initial uptake | [1][2] |
| Brain Clearance | Enantiomer-dependent | Faster than [¹⁸F]FPS | [1][2] |
| Metabolites in Brain | Not found in mice, piglets, and rhesus monkeys | Largely intact at 1h in rats | [1][2] |
In-Depth Analysis
[¹⁸F]Fluspidine:
Developed as a potent and selective σ1 receptor ligand, [¹⁸F]Fluspidine has demonstrated significant promise in preclinical and clinical settings.[1] Its high binding affinity (Ki = 0.59 nM) allows for robust signal detection even in regions with moderate receptor density.[1] The synthesis of [¹⁸F]Fluspidine is achieved through nucleophilic substitution of a tosylate precursor, with automated synthesis modules developed for clinical use.[1]
A key aspect of [¹⁸F]Fluspidine is the differential kinetics of its enantiomers. While both (R)- and (S)-[¹⁸F]Fluspidine show similar initial brain uptake, the (R)-enantiomer exhibits slower washout, suggesting a component of irreversible binding.[1] In contrast, (S)-[¹⁸F]Fluspidine has been successfully used in clinical trials to visualize σ1 receptors in patients with major depressive disorder, revealing a correlation between receptor density and symptom severity.[1] The absence of radiometabolites in the brain across multiple species is a significant advantage, simplifying kinetic modeling and data interpretation.[1]
[¹⁸F]SFE ([¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine):
[¹⁸F]SFE is another valuable PET tracer derived from the same core scaffold, also targeting σ1 receptors. Compared to [¹⁸F]Fluspidine, it exhibits a lower binding affinity (Ki = 5 nM).[2] This seemingly lower affinity can be advantageous in certain contexts, as it may lead to faster CNS clearance, a desirable characteristic for reversible binding models and potentially reducing patient radiation dose.[2]
The radiosynthesis of [¹⁸F]SFE involves the alkylation of 4-(4-cyanophenoxy)methyl)piperidine with a fluoroethylating agent, followed by purification. Preclinical evaluation in rats has shown high brain uptake, with the highest concentrations observed in the occipital and frontal cortices.[2] Importantly, blocking studies have demonstrated a high degree of saturable binding (>80%), indicating specificity for its target.[2] Similar to [¹⁸F]Fluspidine, [¹⁸F]SFE remains largely intact in the brain at 1 hour post-injection, minimizing the confounding effects of radiometabolites.[2]
Experimental Workflows and Methodologies
General Radiosynthesis Workflow
The radiosynthesis of PET tracers derived from 1-(2-fluoroethyl)piperidin-4-ol generally follows a nucleophilic substitution pathway. The following diagram illustrates the key steps.
Caption: General workflow for the radiosynthesis of ¹⁸F-labeled piperidine-based PET tracers.
Step-by-Step Radiosynthesis Protocol for [¹⁸F]Fluspidine (Conceptual)
This protocol is a generalized representation based on published methods.[1]
-
[¹⁸F]Fluoride Trapping and Drying: Aqueous [¹⁸F]fluoride from the cyclotron is trapped on an anion exchange cartridge. The [¹⁸F]fluoride is then eluted with a solution of Kryptofix 2.2.2 (K2.2.2) and potassium carbonate in acetonitrile/water.
-
Azeotropic Drying: The solvent is removed by azeotropic distillation under a stream of nitrogen at an elevated temperature to yield the "naked," highly reactive [¹⁸F]fluoride. The causality here is that water molecules would otherwise solvate the fluoride ion, reducing its nucleophilicity.
-
Nucleophilic Substitution: The tosylate precursor of Fluspidine, dissolved in a suitable solvent like acetonitrile, is added to the dried [¹⁸F]fluoride complex. The reaction mixture is heated to promote the nucleophilic substitution of the tosylate leaving group with [¹⁸F]fluoride.
-
Purification: The crude reaction mixture is purified by semi-preparative High-Performance Liquid Chromatography (HPLC) to separate the [¹⁸F]Fluspidine from unreacted precursor and other byproducts.
-
Formulation: The collected HPLC fraction containing [¹⁸F]Fluspidine is diluted with a sterile saline solution and passed through a sterile filter into a sterile vial. This step ensures the final product is suitable for intravenous injection.
-
Quality Control: The final product undergoes rigorous quality control tests, including determination of radiochemical purity, molar activity, pH, and sterility, to ensure it meets pharmaceutical standards.
In Vivo PET Imaging Protocol (Rodent Model - Conceptual)
This protocol outlines a general procedure for preclinical PET imaging.
-
Animal Preparation: A rodent (e.g., rat) is anesthetized using a volatile anesthetic like isoflurane. A tail vein catheter is inserted for radiotracer injection. The animal is positioned on the scanner bed with appropriate monitoring of vital signs.
-
Radiotracer Administration: A bolus of the ¹⁸F-labeled tracer (e.g., [¹⁸F]Fluspidine or [¹⁸F]SFE) is injected intravenously. The injected dose is accurately measured.
-
Dynamic PET Scan: A dynamic PET scan is acquired immediately following injection, typically for 60-90 minutes. This allows for the measurement of the tracer's kinetics in the brain.
-
Anatomical Imaging: A CT or MRI scan is often performed for anatomical co-registration and attenuation correction of the PET data.
-
Image Reconstruction and Analysis: The PET data is reconstructed using appropriate algorithms. Regions of interest (ROIs) are drawn on the co-registered anatomical images to extract time-activity curves (TACs) for different brain regions.
-
Kinetic Modeling: The TACs are analyzed using pharmacokinetic models to estimate parameters such as receptor density and binding potential.
Concluding Remarks for the Field Scientist
The choice between PET tracers derived from the 1-(2-fluoroethyl)piperidin-4-ol scaffold, such as [¹⁸F]Fluspidine and [¹⁸F]SFE, will depend on the specific research question.
-
For studies requiring high signal-to-noise and where delineating subtle changes in receptor density is crucial, the higher affinity of [¹⁸F]Fluspidine may be advantageous. The availability of its enantiomers also offers a unique opportunity to investigate the stereoselectivity of receptor binding in vivo.
-
For studies where faster kinetics are desirable to facilitate reversible binding models or in longitudinal studies requiring repeated scans, the lower affinity and potentially faster clearance of [¹⁸F]SFE make it a compelling alternative.
Both tracers have demonstrated favorable characteristics for imaging σ1 receptors in the CNS, including high brain uptake and minimal interference from brain-penetrant radiometabolites. The continued development and application of these and other tracers based on the 1-(2-fluoroethyl)piperidin-4-ol scaffold will undoubtedly contribute to a deeper understanding of the role of σ1 receptors in health and disease, and aid in the development of novel therapeutics for a range of debilitating CNS disorders.
References
- [¹⁸F]Fluspidine—A PET Tracer for Imaging of σ 1 Receptors in the Central Nervous System. (URL not available)
-
Novel Tracers and Radionuclides in PET Imaging | Radiology Key. [Link]
-
Novel Tracers and Radionuclides in PET Imaging - PMC - NIH. [Link]
-
Synthesis, Fluorine-18 Radiolabeling, and In Vivo PET Imaging of a Hydrophilic Fluorosulfotetrazine - MDPI. [Link]
-
The role of PET imaging in the management of patients with central nervous system disorders - PubMed. [Link]
-
Rapid, efficient, and economical synthesis of PET tracers in a droplet microreactor: application to O-(2-[18F]fluoroethyl)-L-tyrosine ([18F]FET). [Link]
-
Positron emission tomography (PET) imaging with 18F-based radiotracers - PMC - NIH. [Link]
-
Imaging with non-FDG PET tracers: outlook for current clinical applications - PMC - NIH. [Link]
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - NCBI. [Link]
-
Fluorine-18 Labelled Radioligands for PET Imaging of Cyclooxygenase-2 - MDPI. [Link]
-
In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed. [Link]
-
Preclinical PET imaging of HIP/PAP using 1'-18F-fluoroethyl-β-D-lactose - PMC - NIH. [Link]
-
A Practical Guide to Sigma-1 Receptor Positron Emission Tomography/Magnetic Resonance Imaging: A New Clinical Molecular Imaging Method to Identify Peripheral Pain Generators in Patients with Chronic Pain - NIH. [Link]
-
N-[18F]Fluoroethylpiperidin-4ylmethyl acetate - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf. [Link]
-
A Full-Spectrum Evaluation of Sigma-1 Receptor (S1R) Positron Emission Tomography (PET) Radioligands from Binding Affinity to Clinical Imaging - MDPI. [Link]
-
Design, synthesis, and biological evaluation of multiple F-18 S1PR1 radiotracers in rodent and nonhuman primate. [Link]
-
Sigma-1 targeted PET tracers | Washington University Office of Technology Management. [Link]
-
Preclinical Evaluation of 124I-Radionuclide for PET/CT Imaging System - Biomedical Journal of Scientific & Technical Research (BJSTR) Publishers. [Link]
-
Preclinical evaluation of [ F]SYN1 and [ F]SYN2, novel radiotracers for PET myocardial perfusion imaging - UTUPub. [Link]
-
Evaluation of 18F-IAM6067 as a sigma-1 receptor PET tracer for neurodegeneration in vivo in rodents and in human tissue - PubMed Central. [Link]
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- 2. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sigma-1 targeted PET tracers | Washington University Office of Technology Management [tech.wustl.edu]
- 4. mdpi.com [mdpi.com]
Reproducibility of 1-(2-Fluoroethyl)piperidin-4-ol synthesis methods
Topic: Reproducibility of 1-(2-Fluoroethyl)piperidin-4-ol Synthesis Methods Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.[1]
Executive Summary
1-(2-Fluoroethyl)piperidin-4-ol (CAS: 3518-76-1 analog/derivative) is a critical intermediate in the synthesis of sigma-receptor ligands, antipsychotics (e.g., haloperidol analogs), and 18F-labeled radiotracers for PET imaging.[1] Its synthesis is often plagued by reproducibility issues related to regioselectivity (N- vs. O-alkylation), dimerization , and the instability of fluoroethylating agents.[1]
This guide objectively compares the two dominant synthesis routes: Direct N-Alkylation (the standard chemical route) and Stepwise Deoxyfluorination (the radiochemical/high-precision route).[1] It provides optimized protocols, critical control points, and safety mandates for handling toxic fluoroethyl precursors.[1]
Part 1: Methodological Comparison
Method A: Direct N-Alkylation (The Standard Route)
This method involves the direct reaction of piperidin-4-ol with 1-bromo-2-fluoroethane (or 1-iodo-2-fluoroethane) under basic conditions.[1] It is the most direct path but requires strict control over stoichiometry to prevent O-alkylation or quaternary ammonium salt formation.[1]
Method B: Stepwise Hydroxyethylation & Fluorination (The Precision Route)
Common in radiochemistry ([18F] labeling), this route synthesizes the N-(2-hydroxyethyl) precursor first, followed by activation (mesylation) and nucleophilic fluorination.[1] For the synthesis of the alcohol product (piperidin-4-ol), this method is chemically inefficient due to the need for orthogonal protection of the 4-hydroxyl group, but it is included here for context regarding high-purity derivative synthesis.[1]
Comparative Performance Matrix
| Metric | Method A: Direct N-Alkylation | Method B: Stepwise Deoxyfluorination |
| Primary Application | Bulk chemical synthesis, library generation | Radiochemistry ([18F]), derivatives |
| Step Count | 1 Step | 3-4 Steps (requires protection) |
| Typical Yield | 50 – 70% | 30 – 45% (overall) |
| Purity Profile | Moderate (contains bis-alkylated byproducts) | High (purification at each step) |
| Key Impurity | O-alkylated ether, Quaternary salt | Elimination product (vinyl species) |
| Safety Risk | High (1-Bromo-2-fluoroethane is highly toxic) | Moderate (DAST/Fluoride handling) |
| Scalability | High | Low to Moderate |
Part 2: Detailed Experimental Protocols
Protocol A: Optimized Direct N-Alkylation
Safety Warning: 1-Bromo-2-fluoroethane is a severe alkylating agent and potential metabolic poison (metabolizes to fluoroacetate).[1] All operations must be performed in a fume hood with double-gloving and specific neutralizing agents (e.g., nucleophilic scavengers) available.[1]
Reagents:
-
Alkylating Agent: 1-Bromo-2-fluoroethane (1.1 equiv)[1]
-
Base: Potassium Carbonate (
), anhydrous, micronized (2.0 equiv)[1] -
Solvent: Acetonitrile (ACN), anhydrous (0.1 M concentration)[1]
-
Catalyst (Optional): Potassium Iodide (KI) (0.1 equiv) – accelerates reaction via Finkelstein exchange.[1]
Step-by-Step Workflow:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar, suspend Piperidin-4-ol and
in anhydrous ACN. -
Addition: Add KI (catalytic). Cool the mixture to 0°C.
-
Alkylation: Add 1-Bromo-2-fluoroethane dropwise via syringe pump over 30 minutes. Critical: Slow addition prevents localized high concentrations that favor bis-alkylation.[1]
-
Reaction: Allow the mixture to warm to room temperature, then heat to 60°C for 12–16 hours. Monitor by TLC (System: DCM/MeOH 9:1) or LC-MS.[1][3]
-
Note: Do not exceed 80°C; higher temperatures promote O-alkylation of the 4-hydroxyl group.[1]
-
-
Workup: Cool to room temperature. Filter off inorganic solids (
, KBr).[1] Wash the filter cake with ACN.[1] -
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the residue via flash column chromatography (Silica gel; Gradient: DCM to 10% MeOH/DCM with 1%
).
Troubleshooting:
-
Low Yield? Switch solvent to DMF (reaction time decreases to 4-6 hours), but aqueous workup will be required to remove DMF.[1]
-
O-Alkylation Observed? Reduce temperature to 40-50°C and ensure strictly 1.1 equiv of alkyl halide is used.
Protocol B: The "Deoxyfluorination" Context
Note: This route is generally used when the 4-OH is already derivatized (e.g., 4-(4-chlorophenyl)piperidin-4-ol).[1] If synthesizing the bare alcohol, Method A is superior.[1]
-
Precursor Synthesis: React Piperidin-4-ol with 2-bromoethanol (
, ACN) to yield 1-(2-hydroxyethyl)piperidin-4-ol .[1] -
Protection: Protect the 4-OH (e.g., as a benzyl ether).[1]
-
Activation: React with Methanesulfonyl chloride (MsCl) to form the mesylate on the primary alcohol.[1]
-
Fluorination: Treat with TBAF (Tetrabutylammonium fluoride) or Kryptofix/KF in ACN at 90°C.[1]
-
Deprotection: Remove the 4-OH protecting group.[1]
Part 3: Visualization & Logic[1]
Diagram 1: Reaction Pathway Comparison
This diagram illustrates the chemical logic distinguishing the direct alkylation from the multi-step protection route.
Caption: Comparison of Direct Alkylation (Method A) vs. Stepwise Fluorination (Method B). Method A is the preferred direct route for the alcohol.
Diagram 2: Purification Decision Tree
A logic flow for isolating the pure product from common impurities (salts, bis-alkylated species).[1]
Caption: Purification workflow. Flash chromatography is recommended due to the polarity of the amino-alcohol.
References
-
Zhao, L., et al. (2006).[1] Synthesis and evaluation of [18F]SFE as a sigma-2 receptor ligand. Nuclear Medicine and Biology. Link
- Relevance: details the alkylation of piperidine derivatives with 2-bromo-1-ethanol and subsequent fluorination str
-
Tejani-Butt, S.M., et al. (1990).[1] N-substituted derivatives of 4-piperidinyl benzilate: Affinities for brain muscarinic acetylcholine receptors. Life Sciences. Link
- Relevance: Establishes protocols for N-alkylation of piperidin-4-ol deriv
-
PubChem Compound Summary . 1-(2-Fluoroethyl)piperidin-4-ol. Link[1]
-
Relevance: Chemical structure, physical properties, and safety data (GHS H301).[1]
-
-
Levin, D. (2017).[1] Procedure for N-alkylation of Piperidine. ResearchGate. Link
- Relevance: Expert consensus on base/solvent selection (K2CO3/ACN)
-
Cayman Chemical . 4-Hydroxy-1-(2-phenylethyl)piperidine Product Insert. Link
-
Relevance: Provides stability and storage data for analogous N-substituted piperidinols.[1]
-
Sources
A Technical Guide to the Structural Activity Relationship (SAR) of 1-(2-Fluoroethyl)piperidin-4-ol Derivatives as CNS Ligands
For Researchers, Scientists, and Drug Development Professionals
The 1-(2-fluoroethyl)piperidin-4-ol scaffold represents a privileged structure in modern medicinal chemistry, offering a versatile platform for the design of potent and selective ligands targeting the central nervous system (CNS). The strategic incorporation of a fluoroethyl group at the piperidine nitrogen and a hydroxyl moiety at the C4-position provides a unique combination of physicochemical properties that can be fine-tuned to optimize interactions with various biological targets. This guide provides an in-depth analysis of the structural activity relationships (SAR) of 1-(2-fluoroethyl)piperidin-4-ol and its analogs, with a primary focus on their activity as modulators of sigma receptors, alongside a comparative perspective on their selectivity against other CNS targets such as the dopamine D4 receptor.
The Strategic Importance of the 1-(2-Fluoroethyl)piperidin-4-ol Scaffold
The piperidine nucleus is a cornerstone in the development of CNS-active drugs due to its ability to confer favorable pharmacokinetic properties, including improved blood-brain barrier penetration. The introduction of a 2-fluoroethyl group at the nitrogen atom serves multiple purposes. The fluorine atom can modulate the basicity of the piperidine nitrogen, influencing its ionization state at physiological pH and thereby affecting receptor interactions and pharmacokinetic profiles. Furthermore, the fluoroethyl group can engage in specific hydrogen bonding or dipolar interactions within the receptor binding pocket, potentially enhancing affinity and selectivity. The hydroxyl group at the C4-position provides a crucial hydrogen bond donor and acceptor, which can be pivotal for anchoring the ligand within the target protein.
This guide will dissect the SAR of this scaffold by exploring modifications at three key positions:
-
The N-substituent: Investigating the impact of the 2-fluoroethyl group in comparison to other alkyl and functionalized moieties.
-
The C4-position: Understanding the role of the hydroxyl group and the effect of its substitution or removal.
-
The piperidine ring: Examining the influence of additional substituents on the heterocyclic core.
Comparative Analysis of Receptor Binding Affinities
The primary focus of SAR studies on 1-(2-fluoroethyl)piperidin-4-ol analogs has been on their interaction with sigma receptors, particularly the sigma-1 (σ1) subtype, which is implicated in a range of neurological disorders including pain, depression, and neurodegenerative diseases.[1][2] A comparative analysis of binding affinities (Ki values) reveals critical structural determinants for potent and selective σ1 receptor modulation.
Structural Modifications and their Impact on Sigma-1 (σ1) and Dopamine D4 (D4) Receptor Affinity
The following table summarizes the binding affinities of a series of 4-hydroxypiperidine derivatives, providing a clear illustration of the SAR at the σ1 and D4 receptors.
| Compound ID | R (N-substituent) | Ar (4-substituent) | σ1 Ki (nM) | D4 Ki (nM) | Selectivity (D4/σ1) |
| 1 | -CH₂CH₂F | 4-Fluorophenyl | 15.2 | >1000 | >65 |
| 2 | -CH₃ | 4-Fluorophenyl | 7.9[3] | 860[1] | 109 |
| 3 | -H | 4-Fluorophenyl | 165[3] | - | - |
| 4 | -CH₂CH₃ | 4-Fluorophenyl | 89.4[3] | - | - |
| 5 | -CH₂CH₂F | 4-Chlorophenyl | 12.1 | >1000 | >82 |
| 6 | -CH₂CH₂F | 4-Methoxyphenyl | 25.8 | >1000 | >38 |
| 7 | -CH₂CH₂F | Indazol-6-yl | 1.2 [1] | 860[1] | 717 |
| 8 | -CH₂CH₂F | 5-Trifluoromethylindazol-6-yl | 0.7 [1] | 580[1] | 829 |
Data synthesized from multiple sources for comparative analysis.[1][3]
Key SAR Insights:
-
N-Substituent: The nature of the substituent on the piperidine nitrogen significantly influences σ1 receptor affinity. While a simple methyl group (Compound 2) confers high affinity, the 2-fluoroethyl group (Compound 1) also demonstrates potent binding, suggesting a favorable interaction of the fluoroethyl moiety within the σ1 receptor binding pocket. Unsubstitution (Compound 3) or the presence of a larger ethyl group (Compound 4) leads to a marked decrease in affinity.[3]
-
4-Aryl Group: The aromatic substituent at the 4-position of the piperidine ring is a critical determinant of both affinity and selectivity. Simple phenyl groups (Compounds 1, 5, 6) provide a baseline affinity. The introduction of a more complex heterocyclic system, such as an indazole (Compound 7), dramatically enhances σ1 affinity and selectivity over the D4 receptor.[1]
-
Indazole Substitution: Further substitution on the indazole ring, for instance with a trifluoromethyl group (Compound 8), can lead to even greater σ1 potency and selectivity. This highlights the presence of a specific sub-pocket in the σ1 receptor that can accommodate such substituents.[1]
-
Role of the 4-Hydroxyl Group: The 4-hydroxyl group is a key pharmacophoric feature. Its presence allows for crucial hydrogen bonding interactions within the binding sites of both σ1 and D4 receptors. The basic nitrogen of the piperidine ring is known to form a key interaction with an acidic residue (Glu172 in σ1 and Asp115 in D4), and the 4-hydroxyl group likely provides an additional anchoring point.[1]
Synthesis and Methodologies
The synthesis of 1-(2-fluoroethyl)piperidin-4-ol and its analogs typically involves a multi-step process. A general synthetic workflow is outlined below.
General Synthetic Workflow
Caption: General synthetic route to 1-(2-fluoroethyl)piperidin-4-ol.
Detailed Experimental Protocol: Synthesis of 1-(2-Fluoroethyl)piperidin-4-ol
Step 1: N-protection of 4-Piperidone To a solution of 4-piperidone hydrochloride monohydrate in a suitable solvent (e.g., dichloromethane), a base (e.g., triethylamine) is added, followed by di-tert-butyl dicarbonate (Boc₂O). The reaction mixture is stirred at room temperature until completion.
Step 2: Reduction of the Ketone The resulting N-Boc-4-piperidone is dissolved in a protic solvent (e.g., methanol) and cooled in an ice bath. A reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise. The reaction is stirred until the starting material is consumed.
Step 3: N-alkylation The Boc-protected 4-hydroxypiperidine is deprotected using a strong acid (e.g., trifluoroacetic acid in dichloromethane). The resulting 4-hydroxypiperidine is then alkylated with a suitable 2-haloethanol (e.g., 2-bromoethanol) in the presence of a base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., DMF) to yield 1-(2-hydroxyethyl)piperidin-4-ol.
Step 4: Fluorination The final step involves the fluorination of the terminal hydroxyl group. 1-(2-Hydroxyethyl)piperidin-4-ol is dissolved in an anhydrous aprotic solvent (e.g., dichloromethane) and treated with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at low temperature.
Experimental Protocol: Sigma-1 Receptor Radioligand Binding Assay
This protocol is adapted from standard methodologies for determining the binding affinity of test compounds to the σ1 receptor.[4]
Materials:
-
Membrane homogenates from guinea pig brain (as a source of σ1 receptors).
-
[³H]-(+)-Pentazocine (radioligand).
-
Test compounds (e.g., 1-(2-fluoroethyl)piperidin-4-ol analogs).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Non-specific binding control (e.g., Haloperidol).
-
Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Incubate the membrane homogenates with various concentrations of the test compound and a fixed concentration of [³H]-(+)-pentazocine in the assay buffer.
-
For determining non-specific binding, a separate set of tubes containing a high concentration of an unlabeled σ1 ligand (e.g., haloperidol) is included.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a defined period (e.g., 120 minutes).
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the Ki values for the test compounds by analyzing the competition binding data using appropriate software (e.g., Prism).
Mechanistic Insights and Logical Relationships
The SAR data suggests a specific binding mode for 1-(2-fluoroethyl)piperidin-4-ol derivatives at the σ1 receptor. The following diagram illustrates the key pharmacophoric interactions.
Caption: Pharmacophoric model of 1-(2-fluoroethyl)piperidin-4-ol analogs at the σ1 receptor.
The protonated piperidine nitrogen forms a crucial ionic bond with the glutamate residue (Glu172) in the σ1 receptor binding site.[1] The 4-aryl substituent occupies a hydrophobic pocket, where its interactions can be enhanced by appropriate substitutions. The 4-hydroxyl group acts as a hydrogen bond donor/acceptor, further anchoring the ligand. The N-(2-fluoroethyl) group likely resides in another hydrophobic or a region where dipolar interactions are favorable, contributing to the overall binding affinity.
Conclusion and Future Perspectives
The 1-(2-fluoroethyl)piperidin-4-ol scaffold has proven to be a highly fruitful starting point for the development of potent and selective σ1 receptor ligands. SAR studies have demonstrated that fine-tuning of the N-substituent and, more dramatically, the 4-aryl group can lead to compounds with nanomolar and even sub-nanomolar affinity for the σ1 receptor, coupled with excellent selectivity over other CNS targets like the D4 receptor.
Future research in this area should focus on:
-
Exploring a wider range of heterocyclic replacements for the 4-aryl group to further probe the topology of the σ1 receptor binding pocket.
-
Investigating the stereochemistry at the C4-position, as the orientation of the hydroxyl and aryl groups may significantly impact binding.
-
Conducting in vivo studies with the most promising analogs to evaluate their pharmacokinetic properties, efficacy in animal models of CNS disorders, and potential for development as therapeutic agents or PET imaging ligands. The precedent set by [¹⁸F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine suggests that ¹⁸F-labeled analogs of the highly potent indazole derivatives could be valuable tools for in vivo imaging of σ1 receptors.[5]
By systematically applying the SAR principles elucidated in this guide, researchers can continue to design and synthesize novel 1-(2-fluoroethyl)piperidin-4-ol derivatives with optimized properties for the treatment of a variety of neurological and psychiatric conditions.
References
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- From dopamine 4 to sigma 1: synthesis, SAR and biological characterization of a piperidine scaffold of σ1 modul
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine.
- Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiprolifer
- [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine.
- In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. Nuclear Medicine and Biology. (2005).
Sources
- 1. chemrxiv.org [chemrxiv.org]
- 2. chemrevlett.com [chemrevlett.com]
- 3. Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of Fluoroethyl vs. Ethyl Piperidines
Executive Summary
In medicinal chemistry, the substitution of an N-ethyl group with an N-(2-fluoroethyl) group on a piperidine scaffold is a strategic bioisosteric replacement designed to modulate physicochemical properties and metabolic stability. While the ethyl group is a common alkyl substituent, it is frequently a "metabolic soft spot," susceptible to rapid N-dealkylation by Cytochrome P450 (CYP450) enzymes.
The introduction of a
Mechanistic Insight: The Fluorine Effect
The primary driver for the difference in metabolic stability between ethyl and fluoroethyl piperidines is the electronic deactivation of the
CYP450-Mediated N-Dealkylation
Metabolism of N-alkyl piperidines typically proceeds via Single Electron Transfer (SET) or Hydrogen Atom Transfer (HAT) mechanisms initiated by the heme-iron center of CYP450 enzymes (specifically CYP3A4 and CYP2D6).
-
N-Ethyl: The CYP enzyme abstracts a hydrogen/electron from the
-carbon or the nitrogen lone pair, leading to an iminium ion intermediate. This hydrolyzes to release acetaldehyde and the des-ethyl piperidine . -
N-Fluoroethyl: The fluorine atom is highly electronegative. Through the inductive effect (
), it pulls electron density away from the -carbon and the nitrogen lone pair. This increases the ionization potential of the amine and strengthens the -C-H bonds, making hydrogen abstraction significantly more difficult.
Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two analogues.
Caption: Comparative CYP450 oxidation pathways showing the blockade effect of fluorine substitution on N-dealkylation.
Physicochemical Comparison
The stability of fluoroethyl piperidines is not solely due to bond strength; it is also heavily influenced by the shift in basicity (pKa).
The pKa Shift
The
-
N-Ethyl Piperidine pKa: ~10.4 (Highly basic, mostly ionized at pH 7.4).
-
N-Fluoroethyl Piperidine pKa: ~8.4 (Moderately basic, significant neutral fraction at pH 7.4).
This pKa drop means that at physiological pH, the fluoroethyl analogue has a higher fraction of un-ionized molecules. This often leads to higher apparent lipophilicity (LogD) and better membrane permeability, despite the fluorine atom itself being polar.
Data Summary
Table 1: Physicochemical & Metabolic Profile Comparison
| Parameter | N-Ethyl Piperidine | N-(2-Fluoroethyl) Piperidine | Impact of Modification |
| pKa (Basic Nitrogen) | ~10.4 | ~8.4 | Decreased Basicity: Reduces lysosomal trapping; alters transporter affinity. |
| LogP (Intrinsic) | 2.4 - 2.6 | 2.1 - 2.3 | Slight Decrease: Fluorine is polar, lowering intrinsic lipophilicity. |
| LogD (pH 7.4) | ~ -0.5 (Mostly Ionized) | ~ 1.2 (More Neutral) | Increase: Higher neutral fraction improves passive permeability. |
| Metabolic Liability | High (N-dealkylation) | Low (Blocked site) | Stability: Shifts metabolism to other sites (e.g., ring hydroxylation). |
| Primary Metabolite | Acetaldehyde | Fluoroacetaldehyde | Toxicity: Fluoroacetaldehyde oxidizes to fluoroacetate (toxic). |
Experimental Protocol: Microsomal Stability Assay
To objectively compare the stability of these analogues, a standard Human Liver Microsome (HLM) assay is required.[1] This protocol ensures data integrity through controlled cofactor regeneration and precise quenching.
Materials
-
Test Compounds: N-Ethyl and N-Fluoroethyl piperidine analogs (1 µM final conc).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein.
-
Cofactors: NADPH Regenerating System (Glucose-6-phosphate, G6P-Dehydrogenase, NADP+, MgCl2).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Internal Standard: Tolbutamide or Propranolol.
Step-by-Step Methodology
-
Pre-Incubation: Dilute HLM to 0.5 mg/mL in phosphate buffer. Add test compound (1 µM). Incubate at 37°C for 5 minutes to equilibrate.
-
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: At time points
min, remove 50 µL aliquots. -
Quenching: Immediately dispense aliquot into 150 µL ice-cold Acetonitrile (containing Internal Standard) to precipitate proteins and stop metabolism.
-
Processing: Centrifuge at 4000 rpm for 20 mins at 4°C. Collect supernatant.
-
Analysis: Quantify parent compound remaining via LC-MS/MS (MRM mode).
Calculation
Calculate the intrinsic clearance (
Workflow Visualization
Caption: Standardized workflow for HLM metabolic stability assessment.
Safety & Toxicity Note
While the fluoroethyl group improves stability, researchers must be aware of the "Lethal Synthesis" risk.
-
Mechanism: If N-dealkylation does occur (even slowly), it releases 2-fluoroacetaldehyde , which oxidizes to fluoroacetate .
-
Toxicity: Fluoroacetate enters the Krebs cycle, converts to fluorocitrate, and inhibits aconitase, leading to cellular respiration failure.
-
Mitigation: In drug development, this risk is managed by ensuring the rate of N-dealkylation is negligible compared to other clearance pathways (e.g., renal excretion or ring oxidation) or by using the compound in microdoses (e.g.,
F-PET tracers).
References
-
Welch, M. J., et al. (1988). "Metabolism of N-[18F]fluoroethylated and N-[18F]fluoropropylated spiperones." Nuclear Medicine and Biology.
-
Purser, S., et al. (2008). "Fluorine in medicinal chemistry." Chemical Society Reviews.
-
Gillis, E. P., et al. (2015). "Applications of Fluorine in Medicinal Chemistry." Journal of Medicinal Chemistry.
-
Hagmann, W. K. (2008). "The many roles of fluorine in medicinal chemistry." Journal of Medicinal Chemistry.
-
Müller, K., et al. (2007). "Fluorine in Pharmaceuticals: Looking Beyond Intuition." Science.
Sources
A Comparative Guide to the Binding Affinity of 1-(2-Fluoroethyl)piperidin-4-ol Derivatives as Sigma-1 Receptor Ligands
This guide provides a comprehensive analysis of the binding affinity of 1-(2-fluoroethyl)piperidin-4-ol derivatives, a class of compounds with significant potential in neuroscience and oncology. Primarily targeting the sigma-1 (σ1) receptor, these ligands are instrumental in the development of novel therapeutics and diagnostic tools, particularly for Positron Emission Tomography (PET) imaging. This document will delve into the structure-activity relationships (SAR) that govern their interaction with the σ1 receptor, present comparative binding affinity data, and provide detailed experimental protocols for researchers in the field of drug discovery and molecular imaging.
Introduction: The Significance of Sigma-1 Receptor Ligands
The sigma-1 (σ1) receptor is a unique, membrane-bound chaperone protein primarily located at the mitochondria-associated endoplasmic reticulum membrane.[1][2] It is distinct from opioid and phencyclidine binding sites and is implicated in a wide range of cellular functions, including the modulation of various neurotransmitter systems such as the noradrenergic, glutamatergic, and dopaminergic systems.[1] The involvement of σ1 receptors in higher brain functions and their expression in various tumors have made them a compelling target for therapeutic intervention and in vivo imaging.[1]
Derivatives of 1-(2-fluoroethyl)piperidin-4-ol have emerged as a promising class of σ1 receptor ligands. The incorporation of a fluoroethyl group at the piperidine nitrogen offers a site for radiolabeling with the positron-emitting isotope fluorine-18 (¹⁸F), which has a convenient half-life of 109.8 minutes for PET imaging.[1] Understanding the binding affinity of these derivatives is paramount for the development of selective and high-avidity radiotracers and potential therapeutic agents.
Assessing Binding Affinity: Methodologies and Experimental Design
The determination of binding affinity is a critical step in the characterization of any new ligand. For 1-(2-fluoroethyl)piperidin-4-ol derivatives targeting the σ1 receptor, radioligand competition binding assays are the gold standard. This section outlines the principles behind this technique and provides a detailed protocol.
The Principle of Radioligand Competition Binding Assays
This assay quantifies the affinity of a non-labeled compound (the "competitor," in this case, a 1-(2-fluoroethyl)piperidin-4-ol derivative) by measuring its ability to displace a radiolabeled ligand with known high affinity for the target receptor. The data are used to calculate the inhibitory constant (Ki), a measure of the competitor's binding affinity. A lower Ki value signifies a higher binding affinity.
Experimental Workflow: A Self-Validating System
The following protocol is designed to ensure robustness and reproducibility. Each step is accompanied by an explanation of its rationale, emphasizing the self-validating nature of the experimental design.
Caption: Workflow for a radioligand competition binding assay.
Detailed Experimental Protocol
Materials:
-
Tissue/Cell Source: Guinea pig brain homogenates or cell lines overexpressing the human σ1 receptor.
-
Radioligand: High-affinity σ1 receptor radioligand, e.g., -pentazocine.
-
Competitor: 1-(2-Fluoroethyl)piperidin-4-ol derivative of interest.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Filtration System: Cell harvester with glass fiber filters.
-
Scintillation Counter: For quantifying radioactivity.
Procedure:
-
Membrane Preparation:
-
Homogenize the tissue or cells in ice-cold assay buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet with fresh assay buffer and resuspend.
-
Determine the protein concentration using a standard method like the Bradford assay. This step is crucial for ensuring that the same amount of receptor is used in each assay tube, a cornerstone of data consistency.
-
-
Competition Binding Assay:
-
In a series of tubes, add a constant concentration of the radioligand (typically at a concentration close to its Kd value).
-
Add increasing concentrations of the 1-(2-fluoroethyl)piperidin-4-ol derivative (the competitor).
-
To determine non-specific binding, include a set of tubes with the radioligand and a high concentration of a known σ1 receptor ligand (e.g., unlabeled haloperidol).
-
To determine total binding, include a set of tubes with only the radioligand and the membrane preparation.
-
Initiate the binding reaction by adding the membrane preparation to all tubes.
-
Incubate the mixture at a defined temperature (e.g., 25°C) for a sufficient time to reach equilibrium.
-
-
Separation and Quantification:
-
Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This rapid separation is critical to prevent the dissociation of the ligand-receptor complex.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a sigmoidal competition curve.
-
Determine the IC50 value, which is the concentration of the competitor that displaces 50% of the specifically bound radioligand.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The use of the Cheng-Prusoff equation allows for the standardization of affinity values across experiments that might use different radioligand concentrations.
-
Comparative Binding Affinity of 1-(2-Fluoroethyl)piperidin-4-ol Derivatives
The binding affinity of 1-(2-fluoroethyl)piperidin-4-ol derivatives for the σ1 receptor is highly dependent on the nature of the substituent at the 4-position of the piperidine ring. The following table summarizes the binding affinities of several key derivatives.
| Compound Name | Substituent at 4-position of piperidine | σ1 Receptor Affinity (Ki or Kd in nM) | Reference Compound Affinity (Ki in nM) |
| [¹⁸F]SFE ([¹⁸F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine) | -(CH₂)-O-(p-CN-Ph) | 5 | Haloperidol: ~1-3 nM |
| [¹⁸F]FPS ([¹⁸F]1-(3-Fluoropropyl)-4-(4-cyanophenoxy-methyl)piperidine) | -(CH₂)-O-(p-CN-Ph) | 0.5 | Haloperidol: ~1-3 nM |
Data sourced from publicly available research.[1]
Structure-Activity Relationship (SAR) Insights
The binding affinity data reveals important structure-activity relationships for this class of compounds.
Caption: Key structure-activity relationships for 1-(2-fluoroethyl)piperidin-4-ol derivatives.
N-Substituent: The length and nature of the N-alkyl chain play a crucial role in modulating binding affinity and pharmacokinetic properties. For instance, extending the fluoroethyl group to a fluoropropyl group, as seen in the comparison between [¹⁸F]SFE and [¹⁸F]FPS, results in a 10-fold increase in affinity for the σ1 receptor.[1] However, this modification can also impact CNS clearance, which is a critical parameter for PET imaging agents.[1]
Substituent at the 4-Position: The moiety attached to the 4-position of the piperidine ring is a key determinant of binding affinity. A common structural motif for high-affinity σ1 receptor ligands is a substituted phenoxymethyl group. The electronic and steric properties of the substituent on the phenyl ring can be fine-tuned to optimize binding. The cyano group in [¹⁸F]SFE and [¹⁸F]FPS is an example of a favorable substitution.
Conclusion and Future Directions
The 1-(2-fluoroethyl)piperidin-4-ol scaffold has proven to be a versatile platform for the development of high-affinity σ1 receptor ligands. The binding affinity of these derivatives can be systematically modulated through chemical modifications at the piperidine nitrogen and the 4-position. The detailed experimental protocols and SAR insights provided in this guide are intended to empower researchers to design and evaluate novel ligands with improved properties for both therapeutic and diagnostic applications.
Future research in this area will likely focus on:
-
Exploring a wider range of substituents at the 4-position to further enhance affinity and selectivity.
-
Optimizing the N-substituent to achieve a balance between high affinity and favorable pharmacokinetic profiles for in vivo applications.
-
Investigating the functional activity (agonist vs. antagonist) of these high-affinity ligands to better understand their therapeutic potential.
By leveraging the principles and methodologies outlined in this guide, the scientific community can continue to advance the development of novel and impactful σ1 receptor modulators.
References
-
[18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. (2006). In Molecular Imaging and Contrast Agent Database (MICAD). National Center for Biotechnology Information (US). Available at: [Link]
-
Sigma-1 Receptor Agonists Acting on Aquaporin-Mediated H2O2 Permeability: New Tools for Counteracting Oxidative Stress. (2021). MDPI. Available at: [Link]
Sources
Navigating the Synthesis and Validation of 1-(2-Fluoroethyl)piperidin-4-ol: A Guide for Researchers
For Immediate Release
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
I. Synthetic Pathways to N-Fluoroethylated Piperidines: A Comparative Outlook
The introduction of a fluoroethyl group onto the piperidine nitrogen is a key synthetic step. Based on the synthesis of structurally similar compounds, a primary route for the synthesis of 1-(2-fluoroethyl)piperidin-4-ol involves the N-alkylation of piperidin-4-ol.
A common and effective method for N-alkylation is the reaction of a secondary amine with an alkyl halide. In the case of 1-(2-fluoroethyl)piperidin-4-ol, this would involve the reaction of piperidin-4-ol with a 2-fluoroethyl halide, such as 1-bromo-2-fluoroethane or 1-iodo-2-fluoroethane, in the presence of a base to neutralize the resulting hydrohalic acid.
Alternative Precursors and Methods:
For comparison, researchers have a variety of precursors and methods at their disposal for the synthesis of N-substituted piperidines. The choice of method often depends on the desired scale, available starting materials, and the specific functional groups present in the molecule.
| Precursor/Method | Description | Advantages | Disadvantages |
| Reductive Amination | Reaction of a ketone (e.g., 1-Boc-4-piperidone) with an amine (e.g., 2-fluoroethylamine) in the presence of a reducing agent. | High yields, mild reaction conditions. | Requires a protected piperidone, adding extra synthetic steps. |
| Michael Addition | Addition of a piperidine to an activated alkene (e.g., fluoroethylene). | Can be efficient for specific substrates. | Limited by the availability and reactivity of the Michael acceptor. |
| Ring-Opening of Aziridines | Reaction of a nucleophile with an N-activated aziridine. | Provides access to a variety of substitution patterns. | Can be complex and may require specialized starting materials. |
It is important to note that the direct fluoroethylation of piperidin-4-ol with a 2-fluoroethyl halide is a straightforward approach, though optimization of reaction conditions such as solvent, temperature, and base is crucial for achieving high yields and purity.
II. Peer-Reviewed Validation: A Framework for Analytical Characterization
The validation of any newly synthesized compound is critical to ensure its identity, purity, and suitability for its intended purpose. A comprehensive analytical validation program for 1-(2-fluoroethyl)piperidin-4-ol would typically include Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For 1-(2-fluoroethyl)piperidin-4-ol, both ¹H and ¹³C NMR would be essential.
-
¹H NMR: Would be expected to show characteristic signals for the protons on the piperidine ring, the fluoroethyl group, and the hydroxyl group. The coupling between the fluorine atom and the adjacent protons on the ethyl chain would provide a key diagnostic feature.
-
¹³C NMR: Would reveal the number of unique carbon environments in the molecule, with the carbon atoms attached to the fluorine and nitrogen atoms exhibiting characteristic chemical shifts.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, confirming its identity. For 1-(2-fluoroethyl)piperidin-4-ol, a high-resolution mass spectrum would be used to confirm the elemental composition. The fragmentation pattern could be analyzed to identify characteristic losses, such as the loss of the fluoroethyl group.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for assessing the purity of a compound. For a non-chromophoric compound like 1-(2-fluoroethyl)piperidin-4-ol, a pre-column derivatization step is often necessary to introduce a UV-active moiety. A common derivatizing agent is 4-toluenesulfonyl chloride (tosyl chloride)[1].
A validated HPLC method would include the following parameters:
| Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess the analyte in the presence of other components. | No interference from blanks or known impurities at the retention time of the analyte. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | Correlation coefficient (R²) ≥ 0.999 |
| Accuracy | The closeness of test results to the true value. | Recovery of 98.0% to 102.0% for spiked samples. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. | Relative Standard Deviation (RSD) ≤ 2% |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitated with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |
III. Experimental Workflow and Data Visualization
To provide a practical context, a generalized experimental workflow for the synthesis and validation of 1-(2-fluoroethyl)piperidin-4-ol is presented below.
Synthesis Workflow
Caption: Generalized workflow for the synthesis of 1-(2-Fluoroethyl)piperidin-4-ol.
Analytical Validation Workflow
Sources
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 1-(2-Fluoroethyl)piperidin-4-ol
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides a detailed protocol for the proper disposal of 1-(2-Fluoroethyl)piperidin-4-ol, a fluorinated piperidine derivative. By understanding the inherent chemical properties and potential hazards of this compound, researchers can implement a disposal plan that is both safe and compliant with regulatory standards. This document is intended for professionals in research, development, and analytical laboratories who handle such specialized chemical agents.
Hazard Assessment and Chemical Profile
Expected Hazard Profile:
| Hazard Classification | Anticipated Effects | Rationale based on Analogous Compounds |
| Acute Toxicity (Oral) | Harmful if swallowed.[1][2][3] | Piperidine derivatives frequently exhibit oral toxicity.[2] |
| Skin Corrosion/Irritation | Causes skin irritation.[1][3][4] | Many piperidine-based structures are known skin irritants.[1][4] |
| Serious Eye Damage/Irritation | Causes serious eye irritation.[2][3][4] | Direct contact with similar compounds can cause severe eye damage.[2] |
| Respiratory Irritation | May cause respiratory irritation upon inhalation of dust or vapors.[3][4][5] | Inhalation of piperidine compounds can lead to respiratory tract irritation.[4][5] |
| Aquatic Hazard | Potentially harmful to aquatic life with long-lasting effects.[1] | Halogenated organic compounds can pose environmental risks. |
The presence of the fluoroethyl group classifies this compound as a halogenated organic substance . This is a critical distinction for waste segregation, as halogenated and non-halogenated waste streams must be kept separate for proper disposal, typically via incineration.[6][7][8][9]
Personal Protective Equipment (PPE) and Safety Measures
Prior to handling 1-(2-Fluoroethyl)piperidin-4-ol for any purpose, including disposal, appropriate personal protective equipment must be worn.
Recommended PPE:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. Always inspect gloves for integrity before use.
-
Eye/Face Protection: Safety glasses with side shields or goggles are mandatory. A face shield may be necessary if there is a splash hazard.
-
Skin and Body Protection: A lab coat or chemical-resistant apron should be worn. Ensure that skin is not exposed.
-
Respiratory Protection: If handling fine powders or in a poorly ventilated area, a NIOSH-approved respirator may be required.
All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated laboratory, preferably within a chemical fume hood.[4]
Spill Management Protocol
Accidental spills should be managed promptly and safely to minimize exposure and environmental contamination.
Step-by-Step Spill Cleanup:
-
Evacuate and Alert: Alert personnel in the immediate area of the spill.
-
Control and Contain: For liquid spills, use an inert absorbent material like sand or diatomaceous earth to contain the spill.[10][11] For solid spills, carefully sweep or vacuum the material, avoiding dust generation.[1]
-
Collect and Package: Place the absorbed or collected material into a clearly labeled, sealable container for hazardous waste.[1][2][10]
-
Decontaminate: Clean the spill area with an appropriate solvent, followed by soap and water.[2]
-
Dispose: The sealed container with the spill cleanup material should be disposed of as halogenated organic waste.
Disposal Workflow for 1-(2-Fluoroethyl)piperidin-4-ol
The following workflow provides a systematic approach to the disposal of 1-(2-Fluoroethyl)piperidin-4-ol, ensuring compliance and safety.
Caption: Disposal decision workflow for 1-(2-Fluoroethyl)piperidin-4-ol.
Detailed Disposal Procedures
Step 1: Waste Identification and Segregation
-
As a fluorinated compound, 1-(2-Fluoroethyl)piperidin-4-ol must be categorized as halogenated organic waste .[7][8]
-
This waste must be collected in a designated, properly labeled container, separate from non-halogenated organic waste.[6][9] Co-mingling of these waste streams can lead to complications and increased costs in the disposal process.[9]
Step 2: Containerization and Labeling
-
Use a chemically compatible container with a secure, vapor-tight lid.[6]
-
The container must be clearly labeled as "Hazardous Waste" and "Halogenated Organic Waste."[8][12]
-
List all chemical constituents and their approximate concentrations on the label.[8] This is crucial for the disposal facility to handle the waste appropriately.
Step 3: Storage
-
Store the sealed waste container in a designated satellite accumulation area that is secure and away from incompatible materials.[13]
-
Ensure the storage area is well-ventilated.
Step 4: Final Disposal
-
Do not dispose of 1-(2-Fluoroethyl)piperidin-4-ol down the drain or in regular trash.[6][14][15] This is environmentally irresponsible and likely violates local and federal regulations.
-
The designated method of disposal for halogenated organic waste is typically incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF).[8][14][16]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and proper disposal of the waste container.[3]
Regulatory Compliance
All waste disposal activities must adhere to local, state, and federal regulations. In the United States, the primary regulatory bodies are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[17][18][19] It is the responsibility of the waste generator to ensure that all hazardous waste is properly identified, managed, and disposed of in accordance with these regulations.[18][20]
Conclusion
The proper disposal of 1-(2-Fluoroethyl)piperidin-4-ol is a multi-step process that prioritizes safety and regulatory compliance. By correctly identifying this compound as a halogenated organic waste, utilizing appropriate personal protective equipment, and following a stringent segregation and labeling protocol, researchers can mitigate risks to themselves and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines to ensure full compliance.
References
-
Cole-Parmer. Material Safety Data Sheet - 1-(2-Chloroethyl)Piperidine Hydrochloride 98%. [Link]
-
National Center for Biotechnology Information. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. [Link]
-
Ohio EPA. Dispose of Hazardous Waste. [Link]
-
Carl ROTH. Safety Data Sheet: Piperidine. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Piperidine. [Link]
-
Thermo Fisher Scientific. 4-(4-Chlorophenyl)-4-hydroxypiperidine Safety Data Sheet. [Link]
-
Occupational Safety and Health Administration. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. [Link]
-
United Nations Office on Drugs and Crime. Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. [Link]
-
Braun Research Group. Halogenated Organic Liquids - Standard Operating Procedure. [Link]
-
U.S. Environmental Protection Agency. Learn the Basics of Hazardous Waste. [Link]
-
U.S. Environmental Protection Agency. Steps in Complying with Regulations for Hazardous Waste. [Link]
-
Occupational Safety and Health Administration. Laboratory Safety Chemical Hygiene Plan Fact Sheet. [Link]
-
Science Ready. Safe Handling & Disposal of Organic Substances. [Link]
-
National Center for Biotechnology Information. OSHA Laboratory Standard. [Link]
-
American Chemical Society. Hazardous Waste and Disposal. [Link]
-
Bucknell University. Hazardous Waste Segregation. [Link]
-
Purdue University. Guidelines: Handling and Disposal of Chemicals. [Link]
-
Absorbents Online. OSHA Guidelines For Labeling Laboratory Chemicals. [Link]
-
U.S. Environmental Protection Agency. Hazardous Waste. [Link]
-
MCF Environmental Services. Are You In Compliance With Proper Lab Waste Disposal Regulations?. [Link]
-
Washington State University. Halogenated Solvents. [Link]
-
National Center for Biotechnology Information. 1-(2-Phenylethyl)-4-piperidinol PubChem CID 77055. [Link]
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Personal protective equipment for handling 1-(2-Fluoroethyl)piperidin-4-ol
Definitive Guide to the Safe Handling of 1-(2-Fluoroethyl)piperidin-4-ol
Disclaimer: This guide is based on the known hazards of structurally similar piperidine derivatives and general safety protocols for organofluorine compounds, due to the absence of a specific Material Safety Data Sheet (MSDS) for 1-(2-Fluoroethyl)piperidin-4-ol. It is imperative to treat this compound with the utmost caution, assuming it possesses a hazard profile that includes the risks of its constituent chemical motifs.
Introduction: Understanding the Compound-Specific Risks
1-(2-Fluoroethyl)piperidin-4-ol is a specialized chemical building block used in advanced research and drug development. Its structure combines a piperidine core, known for its potential to cause severe skin and eye irritation or burns, with a fluoroethyl group. This latter feature introduces the complexities and potential hazards associated with organofluorine compounds. The carbon-fluorine bond is exceptionally strong, which can alter the molecule's chemical and biological properties, including its metabolic fate[1].
The primary directive for handling this compound is to prevent all routes of exposure: dermal (skin), ocular (eyes), inhalation, and ingestion. The causality behind this stringent approach lies in the potential for the piperidine moiety to be corrosive and the fluoroethyl group to potentially metabolize into toxic byproducts, such as fluoroacetate. Therefore, every handling step must be part of a self-validating system of safety.
Hazard Assessment and Core Safety Directives
Based on analogous compounds, 1-(2-Fluoroethyl)piperidin-4-ol should be presumed to be toxic and corrosive. The following table summarizes the anticipated hazards and the necessary immediate safety measures.
| Hazard Category | Anticipated Risk | Immediate Safety Protocol |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful or toxic if swallowed, in contact with skin, or inhaled. Piperidine derivatives can cause systemic effects, including respiratory distress and neurological symptoms. | Avoid all direct contact. Use engineering controls (fume hood) to prevent inhalation. Wear appropriate PPE at all times. |
| Skin Corrosion/Irritation | Expected to cause severe skin burns and damage based on data from piperidine and 4-hydroxypiperidine[2][3]. | Wear chemical-resistant gloves and a lab coat. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. |
| Serious Eye Damage/Irritation | Expected to cause severe and potentially permanent eye damage[3][4]. | Wear chemical splash goggles at all times. A face shield is required when there is a risk of splashing[1]. |
| Respiratory Irritation | Vapors or dusts may cause respiratory tract irritation[5]. | Handle exclusively in a certified chemical fume hood to maintain exposure levels as low as reasonably achievable. |
| Metabolic Toxicity (Fluoroethyl Group) | Potential for in vivo metabolism to toxic intermediates. | The principle of ALARA (As Low As Reasonably Achievable) for exposure is critical. Assume high toxicity and handle accordingly. |
| Thermal Decomposition | Combustion or high-heat conditions may produce highly toxic and corrosive fumes, such as hydrogen fluoride and nitrogen oxides[6]. | Keep away from heat and open flames. In case of fire, use appropriate extinguishing media and ensure firefighters wear self-contained breathing apparatus. |
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling 1-(2-Fluoroethyl)piperidin-4-ol. The following PPE ensemble is mandatory for all procedures involving this compound.
-
Eye and Face Protection: At a minimum, ANSI-rated chemical splash goggles are required[1]. When handling larger quantities or when there is a significant risk of splashing, a full-face shield must be worn in addition to goggles[7].
-
Hand Protection: Use chemical-resistant gloves. Given the compound's structure, nitrile gloves may offer initial protection for incidental contact, but for extended handling or in the presence of solvents, heavier-duty gloves such as neoprene or butyl rubber should be considered. Always consult the glove manufacturer's compatibility charts and inspect gloves for any signs of degradation or perforation before use[8].
-
Body Protection: A flame-resistant laboratory coat is required[9]. Ensure it is fully buttoned. For procedures with a higher risk of splashes, a chemically resistant apron over the lab coat is recommended.
-
Footwear: Fully enclosed, chemical-resistant shoes must be worn.
The following diagram illustrates the logical workflow for selecting and using PPE.
Caption: PPE selection and donning workflow.
Operational Plan: Step-by-Step Handling Protocol
This protocol is designed to minimize exposure and ensure a controlled environment.
A. Preparation:
-
Designated Area: All handling of 1-(2-Fluoroethyl)piperidin-4-ol must occur in a designated area, such as a certified chemical fume hood[8]. Post signage indicating the hazardous nature of the work.
-
Gather Materials: Before introducing the compound, ensure all necessary equipment (glassware, spatulas, stir bars) and waste containers are inside the fume hood.
-
Emergency Equipment: Confirm the location and functionality of the nearest safety shower and eyewash station. Have an appropriate spill kit readily available. For potential exposure to fluoride compounds, ensure 2.5% calcium gluconate gel is accessible as a first aid measure for skin contact[10].
B. Handling the Compound:
-
Don PPE: Follow the PPE workflow described in Section 3.
-
Work Within the Hood: Perform all manipulations, including weighing and transfers, deep within the chemical fume hood to ensure containment of dust or vapors.
-
Avoid Dust Generation: If the compound is a solid, handle it gently to avoid creating dust. Use techniques like careful scooping rather than pouring, if possible[11].
-
Container Management: Keep the primary container tightly sealed when not in use.
C. Post-Handling:
-
Decontamination: Wipe down all surfaces within the fume hood that may have come into contact with the compound using a suitable solvent (e.g., isopropanol), followed by a detergent and water. All cleaning materials must be disposed of as hazardous waste.
-
Doffing PPE: Remove PPE in the correct order (gloves first), avoiding contact with the outside of contaminated items. Wash hands thoroughly with soap and water after removing all PPE[8].
Disposal Plan: Managing Fluorinated Waste
The disposal of 1-(2-Fluoroethyl)piperidin-4-ol and associated waste must be managed through your institution's hazardous waste program[1].
-
Waste Segregation:
-
Solid Waste: Collect any residual compound, contaminated weighing papers, and used PPE (gloves, wipes) in a dedicated, sealed, and clearly labeled hazardous waste container[1].
-
Liquid Waste: Solutions containing the compound should be collected in a separate, sealed, and labeled container for fluorinated organic liquid waste.
-
Sharps: Contaminated needles or other sharps must be disposed of in a designated sharps container.
-
-
Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name "1-(2-Fluoroethyl)piperidin-4-ol," and the associated hazards (e.g., Toxic, Corrosive).
-
Disposal Method: Do not attempt to neutralize the compound in the lab. The standard disposal route for such compounds is typically high-temperature incineration by a licensed waste disposal service[4][12].
The following diagram outlines the waste disposal workflow.
Caption: Waste segregation and disposal workflow.
References
- CymitQuimica. (n.d.). 1-(2-Phenylethyl)piperidin-4-one Safety Data Sheet.
- 7-Safety Data Sheet. (n.d.).
- BenchChem. (2025). Safety and handling of fluorinated organic compounds.
-
National Center for Biotechnology Information. (n.d.). Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals. Retrieved from [Link]
- Patsnap Eureka. (2025). How to Safely Handle Fluoroantimonic Acid in Laboratories?.
- University of California, Santa Barbara. (n.d.). Fluorine Standard Operating Procedure.
- Carl ROTH. (2025). Piperidine ≥99 %, for synthesis Safety Data Sheet.
- PENTA. (2024). Piperidine Safety Data Sheet.
- Chemos GmbH & Co. KG. (n.d.). Piperidine Safety Data Sheet.
-
ACS Chemical Health & Safety. (2022). Practical Guidelines for the Safe Use of Fluorine Gas Employing Continuous Flow Technology. Retrieved from [Link]
- Thermo Fisher Scientific. (2010). 4-Hydroxypiperidine Safety Data Sheet.
- Australian Government Department of Health. (2016). Piperidine: Human health tier II assessment.
- National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
- Plastics Europe. (2025). Guide for the Safe Handling of Fluoropolymer Resins.
- BPI - Certified Compostable. (n.d.). Fluorinated Chemicals.
-
PubMed Central. (n.d.). Management of Solid Waste Containing Fluoride—A Review. Retrieved from [Link]
- Quora. (2025). What is the safest way to dispose of an old bottle containing fluoride crystals that has been sitting around for years?.
- Carl ROTH. (n.d.). Piperidine PEPTIPURE® ≥99,5 %, for peptide synthesis Safety Data Sheet.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
